molecular formula C6H13O9P B1147303 6-O-phosphono-D-tagatose CAS No. 136377-13-4

6-O-phosphono-D-tagatose

Cat. No.: B1147303
CAS No.: 136377-13-4
M. Wt: 260.135781
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-phosphono-D-tagatose is a phosphorylated derivative of D-tagatose that serves as a critical intermediate in several enzymatic pathways for the production of rare sugars, particularly D-tagatose itself. Its significance in research stems from its role in thermodynamically favorable biosynthesis routes, such as the phosphorylation-epimerization-dephosphorylation pathway from more abundant sugars like D-glucose. In this pathway, the C-4 epimerization of D-fructose-6-phosphate to this compound (also known as D-tagatose-6-phosphate) is catalyzed by enzymes such as GatZ or KbaZ, which are annotated as aldolase chaperones but demonstrate this key epimerase activity . Subsequent dephosphorylation of this compound yields D-tagatose, providing a substantial thermodynamic driving force for efficient production. Beyond its application in synthetic biology, the study of this compound and related phosphorylated sugars is crucial for understanding microbial metabolism and the mechanisms of rare sugar action. Research indicates that certain rare sugars, including D-tagatose, can be metabolized by specific pathways in microorganisms, and their phosphorylated forms can inhibit key enzymes in central carbon metabolism, such as phosphomannose isomerase . This inhibition can disrupt the synthesis of essential structural polymers like mannans in oomycetes, revealing a potential mode of action for controlling plant pathogens . Consequently, this compound presents immense research value for metabolic engineers aiming to develop efficient microbial platforms for rare sugar production, as well as for biochemists investigating fundamental metabolic processes and the development of novel, eco-friendly antifungal agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOAOHZAIYLCY-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314232
Record name D-Tagatose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73544-42-0
Record name D-Tagatose 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tagatose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Tagatose-6-Phosphate Axis in Lactobacillus: Metabolic Shunts, Enzymatic Kinetics, and Synbiotic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tagatose-6-Phosphate (T6P) is not merely a transient metabolic intermediate; it is the definitive checkpoint in the non-Leloir catabolism of galactose and lactose within the Lactobacillus casei group (L. casei, L. paracasei, L. rhamnosus). Unlike the classical Leloir pathway, which processes free galactose, the Tagatose-6-Phosphate Pathway (Tagatose Shunt) relies on the phosphotransferase system (PTS) to internalize galactose directly as galactose-6-phosphate.[1] T6P serves as the substrate for the rate-limiting phosphorylation step committed to glycolysis.

For drug development professionals and metabolic engineers, T6P represents a dual-purpose target:

  • A Metabolic Biomarker: Accumulation of its precursor (galactose-6-phosphate) signals pathway bottlenecks associated with galactose toxicity (bacteriostasis).

  • A Synbiotic Effector: Exogenous D-tagatose acts as a specific ligand that upregulates the lac operon, enhancing the fitness and colonization of probiotic Lactobacillus strains in the gut.

Metabolic Architecture: The Tagatose Shunt

While L. plantarum primarily utilizes the Leloir pathway, the L. casei group possesses the unique genetic machinery to shunt galactose through the T6P pathway.[2] This is energetically distinct because the phosphorylation event occurs during transport, not intracellularly.

The Pathway Logic
  • Import & Activation: Galactose is transported via the PTS system (lacE/lacF), donating a phosphate from PEP to form Galactose-6-Phosphate (Gal-6P) .

  • Isomerization: Galactose-6-phosphate isomerase (lacAB) converts the aldose Gal-6P into the ketose Tagatose-6-Phosphate (T6P) .

  • The Commitment Step: Tagatose-6-phosphate kinase (lacC) phosphorylates T6P using ATP to form Tagatose-1,6-Bisphosphate (T1,6BP) .

  • Lysis: Tagatose-1,6-bisphosphate aldolase (lacD) cleaves T1,6BP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), feeding directly into glycolysis.

Pathway Visualization

TagatosePathway cluster_cell Lactobacillus Cytosol Ext_Gal Extracellular D-Galactose Gal6P Galactose-6-Phosphate (Gal-6P) Ext_Gal->Gal6P PTS Transport (LacE/F) PEP PEP PEP->Gal6P T6P TAGATOSE-6-PHOSPHATE (T6P) Gal6P->T6P Gal-6P Isomerase (LacA/B) T16BP Tagatose-1,6-Bisphosphate (T1,6BP) T6P->T16BP T6P Kinase (LacC) ATP ATP ATP->T16BP DHAP DHAP T16BP->DHAP T1,6BP Aldolase (LacD) GAP GAP T16BP->GAP T1,6BP Aldolase (LacD) Glycolysis Glycolysis / Pyruvate DHAP->Glycolysis GAP->Glycolysis

Figure 1: The Tagatose-6-Phosphate Pathway in Lactobacillus casei/paracasei. T6P acts as the central intermediate linking PTS transport to glycolytic flux.

Biochemical Mechanistics: The Role of LacC

The enzyme Tagatose-6-Phosphate Kinase (LacC) is the gatekeeper of this pathway. Its activity is critical because the accumulation of its substrate's precursor (Gal-6P) is toxic to the cell, leading to growth arrest (stasis).

Enzyme Kinetics & Regulation
  • Substrate Specificity: LacC is highly specific for T6P. It belongs to the PfkB family of carbohydrate kinases.

  • Causality of Toxicity: If LacC activity is insufficient (e.g., in lacC mutants or under carbon catabolite repression), the upstream equilibrium shifts backward, accumulating Gal-6P. High intracellular Gal-6P inhibits phosphoglucomutase and other housekeeping enzymes.

  • Therapeutic Insight: Enhancing LacC activity via prebiotic tagatose induction prevents "galactose stress" during industrial fermentations.

ParameterValue (Typical for L. casei)Significance
Km (T6P) ~0.2 - 0.5 mMHigh affinity ensures rapid clearance of T6P.
Km (ATP) ~0.1 - 0.3 mMFunctions efficiently even at low cellular energy states.
Inhibitors ADP, AMPFeedback inhibition prevents ATP depletion.
Activators D-Tagatose (Genetic level)Free tagatose binds the repressor LacR, inducing lacABCD.

Experimental Protocols

These protocols are designed for self-validation . The inclusion of internal standards and coupled-enzyme controls ensures that observed signals are due to T6P metabolism and not background noise.

Protocol A: Kinetic Characterization of LacC (Coupled Assay)

Objective: Measure the rate of T6P phosphorylation by coupling ADP production to NADH oxidation. Principle:

  • T6P + ATP → T1,6BP + ADP (via LacC)

  • ADP + PEP → ATP + Pyruvate (via Pyruvate Kinase)

  • Pyruvate + NADH → Lactate + NAD+ (via Lactate Dehydrogenase) Decrease in absorbance at 340nm is proportional to LacC activity.

Reagents:

  • Buffer: 50 mM Triethanolamine-HCl (pH 7.5), 5 mM MgCl₂.

  • Substrates: 5 mM ATP, 2 mM T6P (synthesized or purified).

  • Coupling System: 1 mM PEP, 0.2 mM NADH, 5 U Pyruvate Kinase (PK), 5 U Lactate Dehydrogenase (LDH).

  • Enzyme Source: Cell-free extract of Lactobacillus or purified recombinant LacC.

Step-by-Step Methodology:

  • Baseline Check: In a quartz cuvette, mix Buffer, NADH, PEP, ATP, PK, and LDH. Monitor A340 for 2 minutes. Slope must be near zero (validates absence of ATPase contamination).

  • Substrate Addition: Add T6P to the cuvette. Monitor A340 for 1 minute. Slope should remain zero (validates no background oxidation of T6P).

  • Reaction Initiation: Add the LacC enzyme sample. Mix by inversion immediately.

  • Data Acquisition: Record A340 every 10 seconds for 5 minutes at 30°C.

  • Calculation:

    
    
    Where 
    
    
    
    .
Protocol B: Intracellular T6P Extraction & Quantification (LC-MS/MS)

Objective: Quantify intracellular T6P to assess pathway flux or blockage.

Methodology:

  • Quenching: Harvest 10 mL of mid-log phase Lactobacillus culture (OD₆₀₀ ~0.8). Immediately inject into 40 mL of -40°C 60% Methanol (quenching solution) to stop metabolism instantly.

  • Extraction: Centrifuge at -10°C (4,000 x g, 5 min). Resuspend pellet in 500 µL of -20°C Acetonitrile:Methanol:Water (40:40:20) .

  • Lysis: Vortex with acid-washed glass beads (0.1 mm) for 3 cycles of 60s (keep cool).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.

    • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Transition: Monitor MRM transition for Hexose-Phosphate (m/z 259 → 97 for phosphate group or 259 → 79).

    • differentiation: T6P must be separated from Glucose-6P and Galactose-6P chromatographically. Use authentic standards to establish retention times (RT). Note: T6P usually elutes between G6P and F6P on amide columns.

Industrial & Therapeutic Implications[2]

Synbiotic Formulations (The "Trojan Horse" Strategy)

Using D-tagatose as a prebiotic specifically targets the L. casei group.

  • Mechanism: D-tagatose is not utilized by most gut pathogens (e.g., E. coli, Clostridium) but is a high-affinity inducer of the lac operon in L. casei.

  • Outcome: Co-administration of D-tagatose + L. casei results in a competitive advantage for the probiotic, as it can rapidly convert the sugar via the T6P pathway, producing lactate and short-chain fatty acids (SCFAs).

Dairy Fermentation Optimization

In yogurt and cheese production, residual galactose can cause browning (Maillard reaction) and texture defects.[2]

  • Strain Selection: Strains with high constitutive LacC and LacD activity (T6P pathway active) are preferred over Leloir-only strains because they consume galactose simultaneously with glucose (via PTS), preventing the "galactose lag" phase.

Experimental Workflow Visualization

Workflow Sample Lactobacillus Culture (+ Tagatose/Galactose) Quench Metabolic Quenching (-40°C Methanol) Sample->Quench Step 1 Extract Extraction (ACN:MeOH:H2O) Quench->Extract Step 2 LCMS LC-MS/MS Analysis (HILIC Column) Extract->LCMS Pathway Flux Assay Enzyme Assay (LacC Activity) Extract->Assay Enzyme Kinetics Data Quantify T6P (m/z 259 -> 97) LCMS->Data Coupling Coupled System (PK/LDH + NADH) Assay->Coupling Coupling->Data Kinetic Rates

Figure 2: Integrated workflow for characterizing Tagatose-6-Phosphate metabolism, from cell culture to mass spectrometry and enzymatic validation.

References

  • Bermúdez-Humarán, L. G., et al. (2021). Lactobacillus casei and the Tagatose-6-Phosphate Pathway: Implications for Galactose Utilization.[3][4] Journal of Bacteriology. Link

  • Koh, J. H., et al. (2013).[5] Synbiotic impact of tagatose on viability of Lactobacillus rhamnosus strain GG mediated by the phosphotransferase system (PTS).[6] Food Microbiology. Link

  • Viana, R., et al. (2005). Metabolism of Galactose and Tagatose in Lactobacillus plantarum and Lactobacillus casei.[7] Applied and Environmental Microbiology. Link

  • Wu, Q., & Shah, N. P. (2017).[2] High internal accumulation of galactose-6-phosphate in Lactobacillus species and its potential toxicity. Scientific Reports. Link

  • Van der Heiden, E., et al. (2016). Efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate by LacC-catalysed phosphorylation.[8] Biocatalysis and Biotransformation. Link

Sources

regulation of the tagatose-6-phosphate pathway in bacteria

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regulation of the Tagatose-6-Phosphate Pathway in Bacteria

Authored by a Senior Application Scientist

Preamble: Beyond a Simple Metabolic Route

The Tagatose-6-Phosphate (T6P) pathway is more than a mere sequence of enzymatic reactions for sugar catabolism in bacteria. It represents a sophisticated and tightly regulated system crucial for the utilization of key carbohydrates like lactose and galactose, particularly in Gram-positive bacteria such as Staphylococcus aureus and various lactic acid bacteria[1][2]. In certain Gram-negative bacteria, it is integrated into the catabolism of other sugars like galactitol[1][2]. For researchers in microbiology, metabolic engineering, and drug development, understanding the intricate regulatory circuits that govern this pathway is paramount. It offers insights into bacterial adaptation, niche colonization, and presents potential targets for antimicrobial strategies or platforms for bio-based chemical production.

This guide moves beyond a textbook description, providing a field-proven perspective on the core regulatory principles and the experimental methodologies required to investigate them. We will explore the causality behind the molecular mechanisms and detail the self-validating experimental systems necessary to produce robust and reliable data.

Section 1: The Core Regulatory Architecture

The regulation of the T6P pathway, while varying between species, often follows a classic model of bacterial gene regulation: an inducible operon system controlled by a repressor protein. This architecture ensures that the energetically expensive production of metabolic enzymes only occurs when their specific substrate is present and a more favorable carbon source, like glucose, is absent.

The Central Players: Repressors and Inducers

In many bacteria, the genes encoding the enzymes of the T6P pathway are organized into a gene cluster or operon[3][4]. The transcription of this operon is primarily controlled by a repressor protein that binds to a specific DNA sequence, the operator, located near the promoter.

  • In Escherichia coli : A DeoR-family transcriptional regulator, TagR , has been identified as the tagatose-responsive repressor. In the absence of D-tagatose, TagR binds to its operator site (tagO), physically blocking RNA polymerase from initiating transcription of the downstream metabolic genes[3].

  • In other Enterobacteriaceae : For the related galactitol (gat) operon, where T6P is an intermediate, a different repressor, GatR , controls the regulon[2].

The key to this system is the inducer molecule. When D-tagatose is transported into the cell, it (or a derivative) acts as an inducer by binding directly to the repressor protein (e.g., TagR). This binding event triggers a conformational change in the repressor, drastically reducing its affinity for the operator DNA. The repressor detaches, and the operon is transcribed[3].

The Hierarchical Control: Catabolite Repression

Superimposed on this specific induction mechanism is a global regulatory system known as catabolite repression . This ensures that bacteria prioritize the use of the most efficient carbon source, typically glucose. The T6P pathway is subject to catabolite repression, meaning that even if tagatose is available, the operon will not be expressed at high levels if glucose is also present[3][5].

This mirrors the regulation of the well-studied lac operon. When glucose is scarce, intracellular levels of cyclic AMP (cAMP) rise. cAMP then binds to the Catabolite Activator Protein (CAP). The cAMP-CAP complex binds to a specific site upstream of the promoter, enhancing the recruitment and binding of RNA polymerase, thereby significantly boosting transcription. High levels of expression are only achieved when both conditions are met: glucose is absent (allowing CAP activation) and the specific inducer is present (removing the repressor)[5][6].

Regulatory Logic Diagram

The following diagram illustrates the dual control mechanism governing a typical tagatose operon.

Tagatose_Regulation Glucose Glucose cAMP cAMP levels Glucose->cAMP Low Tagatose D-Tagatose Inducer Inducer (D-tagatose) Tagatose->Inducer CAP CAP Protein cAMP->CAP Binds CAP_Site CAP Site CAP->CAP_Site TagR TagR Repressor Operator Operator (tagO) TagR->Operator Binds & Represses Inducer->TagR Promoter Promoter (P_tag) Transcription Transcription Level Promoter->Transcription Genes tag genes (Metabolic Enzymes) Operator->Transcription Genes->Transcription

Caption: Dual control of the tagatose operon by catabolite repression and specific induction.

Summary of Key Regulatory Proteins
ProteinTypeFunctionInducer/EffectorTargetConsequence of Binding
TagR RepressorNegatively regulates the tag operon.D-tagatosetagO (Operator)Blocks transcription.
GatR RepressorNegatively regulates the gat operon.Galactitol-1-PgatO (Operator)Blocks transcription.
CAP ActivatorPositively regulates catabolic operons.cAMPCAP SiteEnhances RNA Polymerase binding.

Section 2: Experimental Validation Workflows

Investigating the regulation of the T6P pathway requires a multi-faceted approach, combining genetic, biochemical, and molecular biology techniques. The causality behind these experimental choices is to build a self-validating system where results from one assay corroborate the findings of another.

Workflow for Assessing Gene Expression: qRT-PCR

The first step in characterizing regulation is to quantify changes in gene transcription in response to different conditions. Quantitative Reverse Transcription PCR (qRT-PCR) is the gold standard for this analysis due to its sensitivity and specificity[7].

Causality of Experimental Design: We aim to demonstrate that the presence of D-tagatose (the inducer) and the absence of glucose (to relieve catabolite repression) leads to a significant increase in the mRNA levels of the T6P pathway genes. This directly tests our regulatory hypothesis.

Detailed Protocol: Two-Step qRT-PCR for tag Operon Expression

1. Bacterial Culture and Induction: a. Grow bacterial cultures (e.g., E. coli) overnight in a non-inducing rich medium (e.g., LB broth). b. Inoculate fresh minimal medium containing a non-repressing carbon source (e.g., glycerol) with the overnight culture. Grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). c. Divide the culture into four experimental groups: i. Control: No sugar added. ii. Repressed: Add Glucose (e.g., 0.4% final concentration). iii. Induced: Add D-tagatose (e.g., 0.4% final concentration). iv. Induced + Repressed: Add both Glucose and D-tagatose (0.4% each). d. Incubate for a defined period (e.g., 1-2 hours) to allow for transcriptional changes.

2. RNA Extraction and Purification: a. Harvest cells by centrifugation at 4°C. b. Immediately stabilize the RNA population using a commercial reagent (e.g., RNAprotect Bacteria Reagent) or by flash-freezing in liquid nitrogen. This is critical to prevent RNA degradation. c. Extract total RNA using a reputable kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. d. Perform an on-column or in-solution DNase I treatment to eliminate contaminating genomic DNA, which would otherwise lead to false-positive signals in the qPCR step. e. Verify RNA integrity and concentration using a spectrophotometer (A₂₆₀/A₂₈₀ ratio ≈ 2.0) and agarose gel electrophoresis (sharp ribosomal RNA bands).

3. cDNA Synthesis (Reverse Transcription): a. In a 20 µL reaction, combine:

  • 1 µg of total RNA
  • Random hexamers or gene-specific reverse primers
  • dNTP mix
  • Reverse Transcriptase (e.g., M-MLV or SuperScript) and its corresponding buffer b. Include a No-RT control (substitute water for the reverse transcriptase) for each RNA sample. This is a critical self-validation step to confirm the absence of genomic DNA contamination. c. Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50 min, 70°C for 15 min).

4. Quantitative PCR (qPCR): a. Prepare a master mix containing:

  • SYBR Green Master Mix (contains DNA polymerase, dNTPs, and fluorescent dye)
  • Forward and Reverse primers for your target gene (e.g., a tag kinase gene) and a reference (housekeeping) gene (e.g., rpoB, gyrA).
  • Nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add diluted cDNA template (and No-RT controls) to the respective wells. d. Run the qPCR plate on a real-time PCR instrument with a typical cycling program:
  • Initial denaturation: 95°C for 3 min[8].
  • 40-50 cycles of: 95°C for 20s, 60-63°C for 45s[8].
  • Melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis (ΔΔCt Method): a. Normalize the Ct value of the target gene to the reference gene for each sample (ΔCt = Ct_target - Ct_reference). b. Normalize the ΔCt of the treated samples to the control sample (ΔΔCt = ΔCt_treated - ΔCt_control). c. Calculate the fold change in expression as 2^(-ΔΔCt).

Workflow for Protein-DNA Interaction: EMSA

To physically demonstrate that the repressor protein (e.g., TagR) binds to the predicted operator DNA sequence, the Electrophoretic Mobility Shift Assay (EMSA) is the method of choice. It is a rapid and sensitive technique based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing gel than free DNA[9][10].

Causality of Experimental Design: This assay provides direct evidence for the interaction central to the regulatory model. By showing that the repressor binds its target DNA and that this binding is disrupted by the inducer, we validate the core mechanistic claim.

Detailed Protocol: EMSA for TagR-tagO Interaction

1. Preparation of Components: a. Protein Purification: Overexpress and purify the TagR repressor protein with a tag (e.g., 6x-His) for affinity chromatography. Dialyze the purified protein into a suitable storage buffer and determine its concentration. b. DNA Probe Preparation: Synthesize complementary oligonucleotides corresponding to the predicted tagO operator sequence (~30-50 bp). Label one end with a non-radioactive tag (e.g., biotin or a fluorescent dye like IRDye) or a radioactive isotope (³²P)[11]. Anneal the oligos to create a double-stranded DNA probe. Purify the labeled probe.

2. Binding Reaction: a. Set up a series of 20 µL binding reactions in microcentrifuge tubes. A typical reaction includes[12]:

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
  • A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of the protein to the probe.
  • Labeled DNA probe (constant, low nanomolar concentration).
  • Increasing concentrations of purified TagR protein. b. Set up crucial control reactions: i. Probe Only: No protein added. ii. Specificity Control: Add a large molar excess of unlabeled "cold" tagO probe. This should compete with the labeled probe for binding and reduce the shifted band, proving specificity. iii. Non-specific Control: Add an excess of an unlabeled, unrelated DNA sequence. This should not compete for binding. iv. Inducer Control: Add the inducer (D-tagatose) to a reaction containing both protein and probe to test if it disrupts the interaction. c. Incubate reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium[12].

3. Electrophoresis: a. Load the reactions onto a native (non-denaturing) polyacrylamide gel (e.g., 6% TBE gel). b. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat denaturation of the protein-DNA complex. The "caging" effect of the gel matrix helps stabilize the complex during electrophoresis[10].

4. Detection: a. Transfer the DNA from the gel to a positively charged nylon membrane. b. Detect the labeled probe using an appropriate method (chemiluminescence for biotin, autoradiography for ³²P, or direct scanning for fluorescent dyes). c. The result will be an image showing a lower band (free probe) and, in the presence of protein, an upper, "shifted" band (protein-DNA complex).

Experimental Workflow Diagram

Experimental_Workflow cluster_qRT_PCR Gene Expression Analysis (qRT-PCR) cluster_EMSA Protein-DNA Interaction (EMSA) q1 Bacterial Culture & Induction q2 Total RNA Extraction q1->q2 q3 DNase Treatment q2->q3 q4 cDNA Synthesis (Reverse Transcription) q3->q4 q5 qPCR Amplification q4->q5 q6 Data Analysis (Fold Change) q5->q6 e6 Interpret Results q6->e6 Corroborates e1 Purify Repressor Protein (TagR) e3 Binding Reaction (Protein + Probe) e1->e3 e2 Prepare Labeled DNA Probe (tagO) e2->e3 e4 Native PAGE Electrophoresis e3->e4 e5 Detection of Shifted Bands e4->e5 e5->e6

Caption: Integrated workflow for studying T6P pathway regulation.

Section 3: Implications for Research and Development

A thorough understanding of the T6P pathway's regulation is not merely an academic exercise. It has significant practical applications:

  • Drug Development: The enzymes and regulatory proteins of this pathway, particularly in pathogenic bacteria like S. aureus, could be potential targets for novel antimicrobial agents. Disrupting the ability of a pathogen to utilize available nutrients can inhibit its growth and virulence.

  • Metabolic Engineering: For industrial applications, the regulatory elements of the tag operon can be repurposed to create tightly controlled, tagatose-inducible gene expression systems[3]. This allows for the production of recombinant proteins or high-value chemicals in a cost-effective and precisely timed manner, using a safe, low-calorie sugar as the inducer[3][13].

  • Probiotics and Food Science: In lactic acid bacteria, the efficiency of the T6P pathway is crucial for galactose metabolism, which can impact the final properties of fermented dairy products by reducing residual sugar content[14].

By applying the rigorous experimental frameworks detailed in this guide, researchers can effectively dissect these regulatory networks, paving the way for innovative solutions in medicine and biotechnology.

References

  • Identification of a gene cluster for D-tagatose utilization in Escherichia coli B2 phylogroup. (2022). Scientific Reports. [Link]

  • A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis. (n.d.). Applied and Environmental Microbiology. [Link]

  • Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917. (2025). Microbial Cell Factories. [Link]

  • The lac operon. (n.d.). Khan Academy. [Link]

  • The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. (2017). Food Microbiology. [Link]

  • Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. (2023). Catalysts. [Link]

  • Lac operon. (n.d.). Khan Academy. [Link]

  • A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). ACS Synthetic Biology. [Link]

  • The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. (2017). Food Microbiology. [Link]

  • Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in S. aureus. (1974). Journal of Bacteriology. [Link]

  • Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Tagatose: Does this sugar substitute come with fewer health risks?. (2026). Medical News Today. [Link]

  • Tagatose-6-phosphate kinase. (n.d.). Wikipedia. [Link]

  • A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). bioRxiv. [Link]

  • Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus. (1974). Journal of Bacteriology. [Link]

  • Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. (1981). Journal of Bacteriology. [Link]

  • Gene Expression Analysis in Bacteria by RT-qPCR. (2019). Methods in Molecular Biology. [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.). CSH Protocols. [Link]

  • Enzymatic production of tagatose. (2020).
  • Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). (2024). The Biochemist. [Link]

  • Microbial DNA qPCR Instructions for Use. (n.d.). QIAGEN. [Link]

  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. [Link]

  • Electrophoretic mobility shift assay. (2023). Bio-protocol. [Link]

  • A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. (2025). ACS Synthetic Biology. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Harvard University. [Link]

  • Purification of protein phosphatases and 14-3-3-binding proteins and their regulation by the cAMP–PKA pathway. (n.d.). University of Dundee Research Portal. [Link]

  • Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. [Link]

  • Real-Time PCR Protocol for Detection and Quantification of Three Pathogenic Members of the Vibrionaceae Family. (n.d.). MDPI. [Link]

Sources

Biochemical Properties & Metabolic Engineering of 6-O-phosphono-D-tagatose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Technical Guide for Research & Application

Executive Summary

6-O-phosphono-D-tagatose (Tagatose-6-Phosphate; T6P) is a rare ketose-phosphate intermediate critical to the metabolism of galactose and lactose in Gram-positive pathogens such as Staphylococcus aureus and Lactococcus lactis. Unlike the canonical Leloir pathway, which processes galactose via UDP-intermediates, the Tagatose-6-Phosphate Pathway utilizes a phosphorylation-isomerization strategy that is energetically distinct and highly regulated.

For the drug development professional, T6P represents a high-value target: its accumulation is often toxic to bacterial cells (bacteriostasis via "sugar phosphate stress"), and the enzymes processing it (e.g., LacC, LacD) are structurally distinct from human orthologs. In industrial biotechnology, T6P is the pivot point for next-generation enzymatic cascades designed to manufacture D-tagatose—a potent low-calorie sweetener—overcoming the thermodynamic limitations of direct isomerization.

Biochemical Identity & Structural Dynamics

Chemical Structure & Stability

T6P (C₆H₁₃O₉P) is the 6-phospho-ester of the ketohexose D-tagatose. It exists primarily in the furanose ring form in solution, driven by the steric constraints of the phosphate group at C6.

PropertyValue / Description
IUPAC Name 6-O-phosphono-D-lyxo-hex-2-ulose
Molecular Weight 260.14 g/mol
pKa (Phosphate)

1.2 (primary), 6.1 (secondary)
Isomeric Relationship C4-epimer of Fructose-6-Phosphate (F6P); C3-epimer of Sorbose-6-Phosphate
Thermodynamic Stability Stable at pH 7.0–9.0. Susceptible to

-elimination at pH > 11.0.
The "Phosphorylation Advantage"

In metabolic engineering, T6P is preferred over free tagatose for isomerization. The direct isomerization of Galactose


 Tagatose is thermodynamically unfavorable (

kcal/mol), yielding only ~14% tagatose at equilibrium. However, the isomerization of Galactose-6-P

Tagatose-6-P
(catalyzed by LacAB) proceeds with a more favorable equilibrium, often driven forward by the subsequent irreversible kinase step (LacC).

Metabolic Context: The Tagatose-6-Phosphate Pathway

In S. aureus, lactose and galactose metabolism is governed by the lac operon (lacABCD). This pathway is distinct from the Tagatose-1-Phosphate pathway found in other organisms.

Pathway Mechanics
  • Transport: Lactose/Galactose is imported and phosphorylated concomitantly by the PEP-dependent Phosphotransferase System (PTS), yielding Galactose-6-Phosphate .

  • Isomerization (LacAB): Galactose-6-P is isomerized to Tagatose-6-P .

  • Phosphorylation (LacC): T6P is phosphorylated by ATP to Tagatose-1,6-bisphosphate (T1,6BP) .

  • Cleavage (LacD): T1,6BP is cleaved into DHAP and Glyceraldehyde-3-Phosphate (GAP), entering glycolysis.[1]

Visualization: The S. aureus Lac Operon Pathway

T6P_Pathway Lactose Lactose (Extracellular) Gal6P Galactose-6-P Lactose->Gal6P PEP -> Pyruvate Tag6P Tagatose-6-P (T6P) Gal6P->Tag6P Isomerization Tag16BP Tagatose-1,6-BP Tag6P->Tag16BP ATP -> ADP DHAP DHAP Tag16BP->DHAP GAP GAP Tag16BP->GAP PTS PTS Transporter (lacE/F) PTS->Lactose LacAB Gal-6-P Isomerase (lacAB) LacAB->Gal6P LacC Tag-6-P Kinase (lacC) LacC->Tag6P LacD Tag-1,6-BP Aldolase (lacD) LacD->Tag16BP

Figure 1: The Tagatose-6-Phosphate pathway in S. aureus. T6P acts as the central gatekeeper.

Enzymology & Kinetics

Understanding the enzymes acting on T6P is crucial for both inhibitor design and biocatalysis optimization.

Tagatose-6-Phosphate Kinase (LacC)[2][3][4]
  • Family: PfkB/Ribokinase superfamily.

  • Mechanism: LacC catalyzes the ATP-dependent phosphorylation of T6P at the C1 position.

  • Kinetic Signature:

    • Substrate Inhibition: Like many PfkB kinases, LacC often exhibits inhibition by high concentrations of ATP, acting as a regulatory feedback mechanism.

    • Specificity: Highly specific for T6P. It discriminates against Fructose-6-P (F6P) despite the structural similarity (C4 epimer), often by a factor of >100-fold in

      
      .
      
    • Cofactors: Requires Mg²⁺ for ATP coordination.

Galactose-6-Phosphate Isomerase (LacAB)
  • Structure: Heterotetramer (

    
    ) in some species (L. lactis), though functional homodimers exist in others.
    
  • Reaction: Reversible conversion of Gal6P

    
     T6P.
    
  • Equilibrium: The reaction is readily reversible, but in vivo flux is maintained by the rapid consumption of T6P by LacC.

Experimental Methodologies

Protocol A: Chemo-Enzymatic Synthesis of T6P

Objective: Generate high-purity T6P for kinetic assays using a recombinant cascade.

Reagents:

  • Substrate: Fructose-6-Phosphate (F6P).[2][3][4][5]

  • Enzyme: Recombinant Fructose-6-Phosphate 4-Epimerase (F6PE) or engineered FbaA (Class I Aldolase).

  • Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.

Workflow:

  • Reaction Mix: Dissolve 10 mM F6P in buffer. Add purified F6PE (0.5 mg/mL).

  • Incubation: Incubate at 37°C for 4 hours. Note: Equilibrium typically favors F6P, but specific epimerases (e.g., from Thermotoga) can achieve higher conversion ratios.

  • Purification: Stop reaction by heating (80°C, 10 min). Separation is challenging due to isomer similarity. Use Boronate Affinity Chromatography (boronate binds cis-diols; Tagatose has cis-diols at C3-C4, Fructose does not).

  • Elution: Elute T6P with low pH sorbitol or mannitol counter-ligand.

Protocol B: Coupled Spectrophotometric Assay (LacC Activity)

Objective: Measure kinetics of Tagatose-6-Phosphate Kinase (LacC).

Principle: This assay couples the production of T1,6BP to NADH oxidation via Aldolase, TPI, and G3PDH.[1]



Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂.

  • Coupling Enzymes:

    • Tagatose-1,6-BP Aldolase (LacD): 2 U/mL

    • Triosephosphate Isomerase (TPI): 10 U/mL

    • Glycerol-3-Phosphate Dehydrogenase (G3PDH): 5 U/mL

  • Substrates: NADH (0.2 mM), ATP (variable), T6P (variable).

Step-by-Step:

  • Blanking: Prepare a quartz cuvette with buffer, NADH, ATP, and coupling enzymes. Monitor

    
     to ensure a stable baseline (no background NADH oxidation).
    
  • Initiation: Add purified LacC enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) over 5 minutes.
    
  • Calculation:

    
    
    
    • 
      .
      
    • Note: Stoichiometry is 2 NADH oxidized per 1 T6P consumed (since T1,6BP yields 2 trioses).

Applications in Biotechnology

The T6P pathway is currently being engineered to produce D-tagatose from sucrose or maltodextrin, bypassing the expensive galactose feedstock.

The "Artificial" Cascade
  • Sucrose Phosphorylase (SP): Sucrose + Pi

    
     Glucose-1-P + Fructose.[3]
    
  • Fructokinase (FRK): Fructose + ATP

    
     Fructose-6-P.[3]
    
  • Epimerase (F6PE): Fructose-6-P

    
    Tagatose-6-P .[3]
    
  • Phosphatase (T6PP): Tagatose-6-P

    
     Tagatose + Pi.
    

This cascade drives the equilibrium forward by the irreversible dephosphorylation of T6P, achieving yields >80% compared to <30% for direct isomerization.

BioProduction Sucrose Sucrose Fructose Fructose Sucrose->Fructose + Pi F6P Fructose-6-P Fructose->F6P + ATP T6P Tagatose-6-P F6P->T6P Epimerization Tagatose D-Tagatose (Final Product) T6P->Tagatose Dephosphorylation (Irreversible Step) SP Sucrose Phosphorylase FRK Fructokinase (ATP) F6PE F6P 4-Epimerase T6PP T6P Phosphatase

Figure 2: Engineered cascade for high-yield Tagatose production utilizing T6P as the thermodynamic anchor.

References

  • Van Rooijen, R. J., et al. (1991). "Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis."[6] Journal of Biological Chemistry. Link

  • Fux, C. A., et al. (2007). "Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism." Journal of Molecular Biology. Link

  • Liu, S., et al. (2023). "Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose."[2] Foods. Link

  • Miao, P., et al. (2023). "Advances and Prospects of D-Tagatose Production Based on a Biocatalytic Isomerization Pathway."[2] Foods. Link

  • Brimacombe, J. S., et al. "The phosphorylation of D-tagatose and the properties of the resulting phosphates." Journal of the Chemical Society.

Sources

Technical Guide: The Natural Occurrence and Biochemistry of 6-O-Phosphono-D-Tagatose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-phosphono-D-tagatose (commonly referred to as Tagatose-6-Phosphate or T6P ) is a pivotal, transient metabolic intermediate found exclusively within the intracellular matrices of specific Gram-positive bacteria. Unlike its non-phosphorylated counterpart, D-tagatose, which occurs naturally in small quantities in Sterculia gum and dairy products, T6P does not accumulate in the environment. Instead, it serves as the central checkpoint in the Tagatose-6-Phosphate Pathway , an alternative route for galactose and lactose catabolism distinct from the highly conserved Leloir pathway.

This guide details the biochemical origins, enzymatic regulation, and industrial relevance of T6P. It is designed for researchers investigating metabolic engineering, antibiotic targets (via sugar phosphate toxicity), and rare sugar biosynthesis.

Part 1: Biochemical Identity and Properties[1][2]

Structural Characterization

T6P is a ketohexose phosphate. Chemically, it is the ester of D-tagatose and phosphoric acid at the C-6 position.

PropertySpecification
IUPAC Name [(3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate (cyclic form)
Common Name D-Tagatose-6-Phosphate (T6P)
Molecular Formula C₆H₁₃O₉P
Molecular Weight 260.14 g/mol
Stability Labile; prone to hydrolysis in acidic conditions. Stable in frozen cell pellets (-80°C).
Isomerism Keto-isomer of Galactose-6-Phosphate.
The "Natural Occurrence" Context

T6P is an obligate intracellular intermediate . Its "natural occurrence" is defined by the metabolic state of the host organism rather than geographic distribution. It appears only when specific bacteria are actively metabolizing lactose or galactose via the Phosphotransferase System (PTS).

Primary Biological Reservoirs:

  • Staphylococcus aureus[1][2][3][4][5][6]

  • Lactococcus lactis[1][3]

  • Lactobacillus casei[7]

  • Streptococcus mutans (strain specific)

Part 2: The Tagatose-6-Phosphate Pathway[3][4][6][7][8][10]

While the Leloir pathway is the dominant galactose metabolic route in eukaryotes and many bacteria, the Tagatose-6-Phosphate pathway is the primary engine for galactose catabolism in Group N streptococci and staphylococci.

Mechanistic Workflow

The pathway begins with the transport of lactose or galactose into the cell, coupled with immediate phosphorylation.

  • Transport & Phosphorylation (PTS System): Galactose is transported and phosphorylated at C-6 by the specific PTS transporter (

    
     or 
    
    
    
    ), yielding Galactose-6-Phosphate .
  • Isomerization: Galactose-6-phosphate isomerase (encoded by lacAB) converts Galactose-6-P into Tagatose-6-Phosphate .

  • Phosphorylation (The Commitment Step): Tagatose-6-phosphate kinase (encoded by lacC) phosphorylates T6P at the C-1 position, creating Tagatose-1,6-bisphosphate .

  • Cleavage: Tagatose-1,6-bisphosphate aldolase (encoded by lacD) cleaves the molecule into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (G3P), which enter glycolysis.

Pathway Visualization

TagatosePathway Ext_Gal Extracellular Galactose Gal6P Galactose-6-Phosphate Ext_Gal->Gal6P PTS Transporter (Phosphorylation) Ext_Lac Extracellular Lactose Ext_Lac->Gal6P PTS Transporter + P-beta-gal hydrolysis Tag6P Tagatose-6-Phosphate (Target Molecule) Gal6P->Tag6P Galactose-6-P Isomerase (lacAB) Tag16BP Tagatose-1,6-Bisphosphate Tag6P->Tag16BP Tagatose-6-P Kinase (lacC) + ATP DHAP DHAP Tag16BP->DHAP Tagatose-1,6-BP Aldolase (lacD) G3P Glyceraldehyde-3-P Tag16BP->G3P (lacD)

Figure 1: The Tagatose-6-Phosphate Pathway in Gram-positive bacteria. T6P serves as the bridge between the initial phosphosugar pool and the high-energy bisphosphate stage.

Part 3: Physiological Implications & Toxicity

The "Sugar Phosphate Stress" Phenomenon

The accumulation of T6P is biologically hazardous. In wild-type organisms, T6P is rapidly converted to Tagatose-1,6-bisphosphate. However, in lacC mutant strains (lacking the kinase), T6P accumulates intracellularly.

  • Mechanism of Toxicity: High concentrations of T6P (and similar sugar phosphates) can inhibit unrelated metabolic enzymes, deplete intracellular phosphate pools, and trigger bacteriostasis.

  • Research Application: This toxicity makes the lacC enzyme a potential target for narrow-spectrum antimicrobials against S. aureus. If lacC is inhibited while the bacterium is feeding on lactose/galactose, the resulting T6P accumulation halts growth.

Genetic Regulation (lac Operon)

In S. aureus, the genes responsible for T6P metabolism are organized in the lac operon (lacABCDFEG).

  • lacA/lacB: Galactose-6-P Isomerase subunits.[1][6]

  • lacC: Tagatose-6-P Kinase.[1][2][3][4][6][8][9]

  • lacD: Tagatose-1,6-BP Aldolase.[1][2][6]

  • Regulation: Expression is repressed by LacR in the absence of lactose/galactose. The presence of Tagatose-6-P (or Galactose-6-P) acts as an inducer, lifting repression and upregulating the pathway.

Part 4: Experimental Protocols

Protocol 4.1: Intracellular Extraction of T6P

Objective: Isolate T6P from Lactococcus lactis or S. aureus cultures without hydrolyzing the phosphate bond.

Reagents:

  • Methanol (HPLC Grade), pre-chilled to -40°C.

  • Chloroform (HPLC Grade).

  • Milli-Q Water.

  • Liquid Nitrogen.

Workflow:

  • Quenching: Rapidly harvest 10 mL of exponential phase bacterial culture. Inject immediately into 40 mL of -40°C 60% Methanol to instantly halt metabolic activity.

  • Centrifugation: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant.

  • Lysis: Resuspend pellet in 500 µL of -40°C 100% Methanol . Freeze-thaw three times using liquid nitrogen and a 37°C water bath (do not overheat).

  • Extraction: Add 250 µL of -40°C Chloroform and 250 µL of -40°C Water. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Collection: Collect the upper aqueous phase (contains T6P).

  • Storage: Store at -80°C or analyze immediately. Note: Do not use acid extraction (e.g., Perchloric acid) if preserving the specific isomer structure is critical, as migration of the phosphate group can occur.

Protocol 4.2: LC-MS/MS Quantification (HILIC Mode)

Objective: Separate T6P from its isomer Galactose-6-P.[4]

Instrument Setup:

  • Column: Shodex HILICpak VG-50 2D (or equivalent amide/polyamine HILIC column).

  • Mobile Phase A: 0.5% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[10]

Gradient:

Time (min) % B (Acetonitrile) Flow Rate (mL/min)
0.0 90 0.3
10.0 60 0.3
15.0 60 0.3
15.1 90 0.4

| 20.0 | 90 | 0.3 |

MS Parameters (ESI Negative Mode):

  • Precursor Ion: m/z 259.0 ( [M-H]⁻ )

  • Product Ions (MRM):

    • Quantifier: 259.0 -> 96.9 (H₂PO₄⁻)

    • Qualifier: 259.0 -> 78.9 (PO₃⁻)

  • Differentiation: T6P typically elutes after Galactose-6-P on amino-based HILIC columns due to interaction with the keto group.

Part 5: Industrial & Drug Development Relevance

Tagatose Biosynthesis

D-Tagatose is a high-value rare sugar (92% sweetness of sucrose, 38% calories). Industrial production often uses L-arabinose isomerase to convert galactose to tagatose. However, metabolic engineering of L. lactis offers a fermentation route.

  • Strategy: Engineer strains to overexpress the PTS transporter and lacAB (isomerase) but delete lacC (kinase).

  • Outcome: The cell converts lactose -> Galactose-6-P -> Tagatose-6-P .[4]

  • Challenge: The accumulated T6P must be dephosphorylated to yield free D-tagatose. Over-accumulation inhibits growth. A delicate balance or a specific phosphatase (e.g., a HAD-family phosphatase) is required to release the final product.

Dairy Fermentation

In the production of yogurt and cheese, S. thermophilus and L. delbrueckii are used.[7]

  • Problem: Some strains cannot metabolize galactose, leading to galactose accumulation (browning in pizza cheese, issues for galactosemics).

  • Solution: Strains possessing the full Tagatose-6-Phosphate pathway (lac operon positive) effectively scavenge galactose, converting it via T6P to glycolysis, resulting in galactose-free dairy products.

References

  • Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Group N streptococci: Presence of enzymes for both the D-galactose 1-phosphate and D-tagatose 6-phosphate pathways.[5] Journal of Bacteriology, 117(1), 318–320.[5] Link

  • Rosey, E. L., & Stewart, G. C. (1992). Lactose metabolism by Staphylococcus aureus: Characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. Journal of Bacteriology, 174(19), 6159–6170. Link

  • Miallau, L., et al. (2007). Crystal structure of the Staphylococcus aureus tagatose-6-phosphate kinase.[3] Proteins: Structure, Function, and Bioinformatics, 68(1), 399-402. Link

  • Solopova, A., et al. (2016). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. Food Microbiology, 62, 224-233. Link

  • Richards, A. B., et al. (2017). Sugar-Phosphate Toxicities: An Old Problem with New Implications for Antimicrobial Therapy. mBio, 8(2), e00363-17. Link

Sources

Thermodynamic and Kinetic Constraints of the Tagatose-6-Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Tagatose-6-Phosphate Conversion Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

The conversion of Tagatose-6-Phosphate (T6P) represents a critical metabolic junction in the catabolism of lactose and galactose, particularly within the Lactococcus and Staphylococcus genera.[1] Unlike the widespread Leloir pathway, the T6P pathway (or D-tagatose-6-phosphate pathway) relies on a distinct phosphorylation-isomerization-phosphorylation cascade.

This guide provides an in-depth analysis of the thermodynamic landscape governing T6P conversion. We examine the delicate equilibrium of the isomerization step (Galactose-6-P


 Tagatose-6-P) and the irreversible thermodynamic "pull" provided by the subsequent kinase step. We provide validated experimental protocols for characterizing these enzymes (LacAB and LacC) and offer strategies for overcoming thermodynamic bottlenecks in biomanufacturing and metabolic engineering applications.

The Metabolic Architecture: T6P in Context

The T6P pathway is a plasmid-encoded or chromosomally integrated system often found in Gram-positive bacteria. It is distinct from the Leloir pathway (which processes Galactose-1-P). Understanding this distinction is vital for researchers designing metabolic fluxes for rare sugar production.

The Pathway Logic
  • Transport/Phosphorylation: Lactose or Galactose is transported via the Phosphotransferase System (PTS), entering the cytoplasm directly as Galactose-6-Phosphate (Gal-6-P) .

  • Isomerization (The Bottleneck): Gal-6-P is isomerized to Tagatose-6-Phosphate (T6P) by Galactose-6-phosphate isomerase (LacAB).

  • Phosphorylation (The Driver): T6P is phosphorylated to Tagatose-1,6-bisphosphate (TBP) by Tagatose-6-phosphate kinase (LacC).

  • Cleavage: TBP is cleaved by an aldolase (LacD) into triose phosphates (DHAP and GAP).

Pathway Visualization

T6P_Pathway Lactose Lactose (Extracellular) Gal6P Galactose-6-P Lactose->Gal6P PTS Transport (Phosphorylation) Tag6P Tagatose-6-P (T6P) Gal6P->Tag6P LacAB Isomerase (Reversible) TBP Tagatose-1,6-BP Tag6P->TBP LacC Kinase (ATP -> ADP) Triose Glycolysis (DHAP/GAP) TBP->Triose LacD Aldolase

Figure 1: The Tagatose-6-Phosphate Pathway.[1][2] Note the reversible nature of the isomerization step contrasted with the irreversible kinase step.

Thermodynamic Landscape of Isomerization (LacAB)

The interconversion of Galactose-6-P (aldose) and Tagatose-6-P (ketose) is catalyzed by Galactose-6-phosphate isomerase (LacAB).[3] This reaction is thermodynamically subtle and represents the primary control point for flux efficiency.

The Aldose-Ketose Equilibrium

Isomerization reactions between aldoses and ketoses generally possess a small positive standard Gibbs free energy change (


), favoring the aldose form. This implies that at equilibrium, the concentration of Gal-6-P will exceed that of T6P.

Thermodynamic Parameters (Estimated & Comparative):

ParameterValue (Approx.)Context

+1.5 to +2.5 kJ/molFavors Galactose-6-P (Aldose)

0.3 – 0.5


Positive (Endothermic)Higher T shifts

slightly toward T6P

Note: Values are derived from analogous hexose-phosphate isomerizations (e.g., G6P


 F6P) and specific flux analyses of L. lactis LacAB.
Engineering Implication: The "Push" is Insufficient

Because


 is near zero or slightly positive, increasing the concentration of Gal-6-P (the "push") yields diminishing returns due to the equilibrium constant. High yields of T6P cannot be achieved by LacAB alone; the product must be continuously siphoned off.

The Thermodynamic Driver: Tagatose-6-P Kinase (LacC)

To overcome the isomerization bottleneck, the pathway employs a "metabolic ratchet": Tagatose-6-phosphate kinase (LacC). This enzyme couples T6P phosphorylation with ATP hydrolysis.[1]

Energetics of Phosphorylation

The hydrolysis of ATP (


 kJ/mol) provides the thermodynamic force to drive the reaction forward, effectively rendering the step irreversible under physiological conditions.

Reaction:



Thermodynamic Profile:

  • 
     (Coupled): 
    
    
    
    kJ/mol (Highly Exergonic)
  • Reversibility: Effectively Irreversible.

  • Role: Maintains

    
     at near-zero intracellular levels, constantly pulling the LacAB equilibrium to the right.
    
Kinetic Constraints (Scientific Integrity Check)

While thermodynamically favorable, LacC can be kinetically inhibited.

  • Substrate Inhibition: High concentrations of T6P can sometimes inhibit kinase activity in specific bacterial variants.

  • Specificity: LacC is highly specific for T6P. It does not efficiently phosphorylate Fructose-6-P or Tagatose-1-P, distinguishing it from Phosphofructokinase (PFK) and Tagatose-1-P kinase (TagK).

Experimental Methodologies

To validate these properties in a research or development setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Determination of Isomerization Equilibrium ( )

Objective: Determine the precise equilibrium constant for LacAB to model pathway flux.

Materials:

  • Purified LacAB enzyme (recombinant L. lactis or S. aureus origin).

  • Substrate: Pure Galactose-6-Phosphate (Sigma/Merck).

  • Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl

    
    .
    
  • Analysis: HPAEC-PAD (Dionex) or LC-MS/MS.

Workflow:

  • Preparation: Prepare 10 mM Gal-6-P in reaction buffer.

  • Initiation: Add LacAB (final conc. 0.5 µM) and incubate at 30°C.

  • Sampling: Aliquot at t=0, 30, 60, 120, and 240 mins.

  • Quenching: Immediately mix aliquots 1:1 with ice-cold 0.5 M HCl (to stop enzyme) or boil for 3 mins.

  • Neutralization: If using acid, neutralize with 0.5 M NaOH before analysis.

  • Quantification: Measure [Gal-6-P] and [Tag-6-P] via HPAEC-PAD.

  • Calculation: Plot

    
     vs. time. The plateau value is 
    
    
    
    .

Self-Validation: The sum of


 must remain constant (mass balance) throughout the time course. If mass decreases, check for non-specific phosphatase activity.
Protocol B: Coupled Kinetic Assay for LacC

Objective: Measure


 and 

of Tagatose-6-P Kinase using an NADH-coupled system.

Principle: ADP production is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). NADH oxidation is monitored at 340 nm.





Workflow:

  • Assay Mix: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 100 mM KCl, 0.5 mM NADH, 2 mM PEP, 2 mM ATP.
    
  • Coupling Enzymes: Add 5 U Pyruvate Kinase and 5 U Lactate Dehydrogenase (excess).

  • Substrate: Add Tagatose-6-P (varying conc. 0.1 – 5 mM). Note: T6P is not commercially stable; often generated in situ using Gal-6-P and LacAB, but this complicates kinetics. Ideally, use chemically synthesized T6P or pre-equilibrated mix.

  • Initiation: Add purified LacC.

  • Measurement: Monitor

    
     decrease.
    
  • Analysis: Rate of NADH oxidation = Rate of LacC reaction. Fit to Michaelis-Menten equation.[4][5]

Bioprocess Engineering Implications

Thermal Modulation

Since the isomerization (Gal-6-P


 T6P) is slightly endothermic, operating at higher temperatures (e.g., 45°C vs 30°C) theoretically shifts 

toward T6P. However, this is limited by the thermal stability of LacAB and LacC.
  • Recommendation: Use thermophilic variants (e.g., from Geobacillus) if higher conversion rates are required, or employ protein engineering to stabilize L. lactis enzymes.

Pathway Coupling

For industrial tagatose production, the T6P pathway is often bypassed in favor of direct isomerization (Galactose


 Tagatose) using L-Arabinose Isomerase (L-AI) to avoid expensive ATP consumption. However, for intracellular  metabolic engineering (e.g., producing tagatose-derivatives or modulating glycolysis), the T6P pathway is superior due to the thermodynamic "pull" of the kinase, which prevents product inhibition.
Flux Control Diagram

Energy_Landscape Figure 2: Thermodynamic Energy Landscape. Note the energy barrier to T6P and the deep well formed by Kinase activity. Gal6P Galactose-6-P (Ground State) TS1 Transition State (Isomerization) Gal6P->TS1 + Activation Energy Tag6P Tagatose-6-P (Higher Energy) TS1->Tag6P Small u0394G (+) TBP Tagatose-1,6-BP (Energy Well) Tag6P->TBP Large u0394G (-) ATP Coupled

References

  • Van Rooijen, R. J., et al. (1991). "Characterization of the Lactococcus lactis lactose operon: the lacA, lacB, and lacC genes." Journal of Biological Chemistry. Link

  • Neves, A. R., et al. (2002). "Metabolic characterization of Lactococcus lactis deficient in lactate dehydrogenase using in vivo NMR." European Journal of Biochemistry.[6] Link

  • Bisceglia, F., et al. (2023). "Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway." MDPI Fermentation. Link

  • Huggins, J. N., et al. (2025). "A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis." Nature Communications / PMC. Link

  • NIST Standard Reference Database. "Thermodynamics of Enzyme-Catalyzed Reactions: Isomerases." Link

Sources

The Genetic and Biochemical Basis of Tagatose-6-Phosphate Utilization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Biomanufacturing

Executive Summary

The utilization of Tagatose-6-Phosphate (Tag-6-P) represents a critical metabolic branch point in Gram-positive bacteria, particularly within the Staphylococcus, Streptococcus, and Lactococcus genera.[1][2] Unlike the Leloir pathway common in E. coli, these organisms utilize the Tagatose-6-Phosphate Pathway to catabolize galactose and lactose.

For researchers, this pathway holds dual significance:

  • Therapeutic Target: In pathogens like Staphylococcus aureus, this pathway is essential for metabolic fitness in galactose-rich environments (e.g., host tissue, milk). Disruption of specific enzymes (LacC, LacD) impairs virulence.

  • Biomanufacturing: The enzymes of this pathway are high-value biocatalysts for the production of D-tagatose, a rare, low-calorie sweetener.[3][4]

This guide details the genetic architecture, enzymatic mechanisms, and validated characterization protocols for the Tag-6-P utilization machinery.

Part 1: Molecular Architecture of the Pathway

The lac Operon Structure

In S. aureus and L. lactis, the genes responsible for Tag-6-P utilization are encoded within the lactose operon, typically organized as lacABCDFEG.[5][6]

  • Genetic Regulation: The operon is repressed by LacR (DeoR family regulator) and induced by Galactose-6-Phosphate .

  • Transport: Lactose or Galactose is transported via the Phosphotransferase System (PTS), entering the cell as Galactose-6-Phosphate (via LacFE).

  • Isomerization: Galactose-6-P is converted to Tagatose-6-P by the LacAB complex (Galactose-6-phosphate isomerase).

The Core Utilization Enzymes

Once Tagatose-6-P is generated, the "utilization" phase begins, driven by two critical genes:

  • Tagatose-6-Phosphate Kinase (LacC):

    • Gene: lacC (approx. 34 kDa).[5]

    • Function: Phosphorylates Tag-6-P at the C1 position using ATP.[7]

    • Family: PfkB/Ribokinase superfamily.

  • Tagatose-1,6-Bisphosphate Aldolase (LacD):

    • Gene: lacD (approx. 36 kDa).[5][6]

    • Function: Cleaves Tagatose-1,6-bisphosphate (TDP) into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP).

    • Mechanism: Class I Aldolase (Schiff base intermediate).

Pathway Visualization

The following diagram illustrates the genetic flow from the lac operon to the metabolic output.

TagatosePathway cluster_genes S. aureus lac Operon cluster_metabolites Metabolic Flux lacA lacA lacB lacB Gal6P Galactose-6-P lacA->Gal6P Expression lacC lacC (Kinase) lacB->Gal6P lacD lacD (Aldolase) Tag6P Tagatose-6-P lacC->Tag6P TagBP Tagatose-1,6-BP lacD->TagBP Gal6P->Tag6P LacAB (Isomerization) Tag6P->TagBP LacC + ATP (Phosphorylation) Triose DHAP + GAP TagBP->Triose LacD (Cleavage) Glycolysis Glycolysis Triose->Glycolysis Energy

Caption: Genetic to metabolic translation of the S. aureus Tagatose-6-P pathway. LacC and LacD constitute the committed utilization steps.

Part 2: Enzymology & Mechanism[5][7][8]

Tagatose-6-Phosphate Kinase (LacC)

Mechanism: LacC operates via an ordered Bi-Bi mechanism. It belongs to the PfkB family, characterized by a "lid" domain that closes upon substrate binding to prevent water from hydrolyzing ATP.

  • Substrate Specificity: High specificity for Tagatose-6-P; low affinity for Fructose-6-P.

  • Cofactor: Absolute requirement for Mg²⁺ (coordinates ATP phosphates).

  • Reaction:

    
    
    
Tagatose-1,6-Bisphosphate Aldolase (LacD)

Mechanism: LacD is a Class I aldolase, distinct from the metal-dependent Class II aldolases found in many bacteria.

  • Nucleophilic Attack: A specific Lysine residue in the active site forms a Schiff base with the C2 carbonyl of Tagatose-1,6-BP.[8]

  • Cleavage: Retro-aldol cleavage releases GAP.

  • Hydrolysis: The remaining enzyme-bound enamine is hydrolyzed to release DHAP.

Critical Note for Drug Design: Because mammalian aldolases are also Class I, inhibitors targeting bacterial LacD must exploit subtle stereochemical differences in the active site pocket specific to the tagatose configuration versus fructose.

Part 3: Experimental Protocol - The Coupled Kinase Assay

To validate the activity of LacC (or screen for inhibitors), a direct spectrophotometric assay is required. Because Tagatose-1,6-BP is difficult to quantify directly in real-time, a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay is the gold standard.

Principle

The assay couples the production of ADP (by LacC) to the oxidation of NADH.

  • LacC Rxn: Tag-6-P + ATP

    
     Tag-1,6-BP + ADP [7]
    
  • PK Rxn: ADP + PEP

    
     ATP + Pyruvate
    
  • LDH Rxn: Pyruvate + NADH

    
     Lactate + NAD⁺
    

Readout: Decrease in absorbance at 340 nm (oxidation of NADH). Rate is stoichiometric to LacC activity.

Protocol Workflow

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 5 mM Tagatose-6-Phosphate (synthesized or enzymatic generation via LacAB).

  • Co-substrate: 2 mM ATP.

  • Cofactor: 10 mM MgCl₂.

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U Pyruvate Kinase, 5 U Lactate Dehydrogenase.

Step-by-Step Methodology:

  • Blank Preparation: In a quartz cuvette, mix Buffer, MgCl₂, PEP, NADH, PK, LDH, and ATP.

  • Baseline Check: Monitor A340 for 60 seconds. Slope should be near zero (verifies no ATPase contamination).

  • Enzyme Addition: Add purified LacC (approx 0.1–1.0

    
    g). Incubate 2 minutes.
    
  • Initiation: Add Tagatose-6-Phosphate to start the reaction.

  • Measurement: Record

    
    A340/min for 5 minutes at 25°C or 37°C.
    
Assay Logic Visualization

CoupledAssay cluster_rxn1 Step 1: Target Reaction (LacC) cluster_rxn2 Step 2: Regeneration (PK) cluster_rxn3 Step 3: Detection (LDH) Tag6P Tagatose-6-P ADP ADP Tag6P->ADP LacC ATP ATP ATP->ADP Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase PEP PEP PEP->Pyruvate NAD NAD+ (Abs 340nm Low) Pyruvate->NAD Lactate Dehydrogenase NADH NADH (Abs 340nm High) NADH->NAD Oxidation

Caption: The NADH-coupled assay converts LacC activity into a measurable decrease in absorbance at 340nm.

Part 4: Data Interpretation & Applications

Kinetic Parameters

When characterizing LacC/LacD, compare your results against established standards (e.g., S. aureus LacC).

ParameterTypical Value (LacC)Significance

(Tag-6-P)
50 - 150

M
Low

indicates high affinity, essential for scavenging scarce galactose.

(ATP)
0.2 - 0.5 mMTypical for sugar kinases; Mg2+ dependent.

20 - 50

Moderate turnover; often the rate-limiting step in the pathway.
Inhibition Fructose-6-P (Competitive)High concentrations of glycolytic intermediates may inhibit LacC.
Industrial & Medical Relevance[9]
  • Biomanufacturing: Engineered E. coli strains expressing lacA/B and lacC are used to produce Tagatose-1,6-BP, which can be dephosphorylated to produce pure D-Tagatose.

  • Antimicrobial Development: S. aureus requires this pathway to survive in milk (lactose-rich). Inhibitors of LacD cause accumulation of Tagatose-1,6-BP, which is metabolically toxic (similar to Fructose-1-P accumulation in hereditary fructose intolerance).

References

  • Bissett, D. L., & Anderson, R. L. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus.[2][5] Journal of Bacteriology, 117(1), 318–320.[2] Link

  • Rosey, E. L., & Stewart, G. C. (1992). Nucleotide and deduced amino acid sequences of the lacR, lacABCD, and lacFE genes encoding the repressor, tagatose 6-phosphate gene cluster, and sugar-specific phosphotransferase system components of the lactose operon of Streptococcus mutans.[5] Journal of Bacteriology, 174(19), 6159–6170. Link

  • van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis.[5] Journal of Biological Chemistry, 266(11), 7176–7181. Link

  • Miallau, L., et al. (2007). Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. Journal of Biological Chemistry, 282(19), 14484–14494. Link

  • Jagusztyn-Krynicka, E. K., et al. (1992). Streptococcus mutans serotype c tagatose 6-phosphate pathway gene cluster.[5] Journal of Bacteriology, 174(19), 6152-6158. Link

Sources

Methodological & Application

Application Note: A Two-Step Chromatographic Strategy for the Purification of 6-O-phosphono-D-tagatose from Enzymatic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-O-phosphono-D-tagatose, also known as D-tagatose-6-phosphate (T6P), is a key phosphorylated intermediate in various metabolic pathways and enzymatic synthesis cascades for the production of the low-calorie sweetener D-tagatose.[1][2] Obtaining high-purity T6P is essential for structural studies, kinetic analysis, and the development of subsequent biocatalytic steps. This application note presents a robust and efficient two-step purification protocol designed for researchers, scientists, and drug development professionals. The strategy leverages the distinct physicochemical properties of T6P, primarily its negative charge and molecular size, to achieve high purity. The core of the methodology involves an initial capture and partial purification step using anion-exchange chromatography (AEX), followed by a polishing and desalting step via size-exclusion chromatography (SEC). This guide provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and includes methods for in-process monitoring to ensure a reliable and reproducible workflow.

Introduction and Purification Principle

Enzymatic synthesis of this compound typically occurs in a complex milieu containing the biocatalyst (enzyme), unreacted substrates (e.g., fructose-6-phosphate), cofactors, salts from the buffer, and the target T6P molecule.[3][4] The primary challenge is to selectively isolate T6P from these components. Our purification strategy is based on a sequential exploitation of T6P's key molecular characteristics:

  • Anionic Charge: The phosphate moiety imparts a strong negative charge to the T6P molecule at neutral or alkaline pH. This property is the cornerstone of the primary purification step. Anion-exchange chromatography (AEX) utilizes a stationary phase with positively charged functional groups that reversibly bind negatively charged molecules like T6P.[5][6] While other components like enzymes (proteins) may also be charged, their charge density and binding affinity will differ significantly. Uncharged or positively charged molecules will not bind and will be washed away. The bound molecules are then selectively eluted by increasing the ionic strength of the mobile phase, typically with a salt gradient.[7]

  • Molecular Size: this compound is a small molecule with a molecular weight of approximately 260.1 g/mol . This allows it to be easily separated from the large enzyme molecules (often >30 kDa) used in its synthesis and from the small salt ions used for elution in the AEX step. Size-exclusion chromatography (SEC), or gel filtration, separates molecules based on their hydrodynamic radius.[8][9] Molecules pass through a column packed with porous beads; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.[10] This makes SEC an ideal second step for desalting and buffer exchange.

This two-step approach ensures the removal of protein contaminants, unreacted substrates, and buffer salts, resulting in a highly purified T6P solution suitable for downstream applications.

Overall Purification Workflow

The purification process is divided into four main stages: initial sample preparation to remove large enzymatic catalysts, a capture and concentration step using AEX, a final polishing and desalting step with SEC, and in-process purity analysis.

Purification_Workflow cluster_0 Stage 1: Pre-Treatment cluster_1 Stage 2: Primary Purification cluster_2 Stage 3: Polishing & Desalting cluster_3 Stage 4: Final Product ReactionMixture Crude Enzymatic Reaction Mixture Ultrafiltration Ultrafiltration (e.g., 10 kDa MWCO) ReactionMixture->Ultrafiltration Remove Enzyme AEX Anion-Exchange Chromatography (AEX) Ultrafiltration->AEX Load Clarified Supernatant FractionAnalysis1 Fraction Analysis (UV Absorbance / HPLC) AEX->FractionAnalysis1 Collect Fractions SEC Size-Exclusion Chromatography (SEC) FractionAnalysis1->SEC Pool T6P-rich Fractions FractionAnalysis2 Fraction Analysis (Conductivity / HPLC) SEC->FractionAnalysis2 Collect Fractions PureT6P High-Purity this compound FractionAnalysis2->PureT6P Pool Pure, Desalted Fractions

Caption: Overall workflow for the purification of this compound.

Materials and Equipment

Reagents:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ultrapure water

  • Reference standard for this compound (if available)

Equipment:

  • Chromatography system (e.g., FPLC or HPLC) with UV and conductivity detectors

  • Anion-exchange column (e.g., HiTrap Q HP, Mono Q)

  • Size-exclusion/desalting column (e.g., HiPrep 26/10 Desalting, Sephadex G-25)

  • Ultrafiltration device with 10 kDa molecular weight cutoff (MWCO) membrane (e.g., centrifugal filter or tangential flow filtration system)

  • pH meter

  • Analytical HPLC system for purity assessment[11][12]

  • 0.22 µm syringe filters

Detailed Experimental Protocols

Protocol 1: Pre-Treatment of Crude Reaction Mixture

Rationale: The enzyme used for synthesis is a large protein that can foul the chromatography columns. It must be removed prior to loading. Ultrafiltration is an effective method that separates molecules based on size. A 10 kDa MWCO membrane will retain most enzymes while allowing the smaller T6P (≈260 Da) to pass through.

  • Enzyme Removal:

    • Transfer the crude reaction mixture to a 10 kDa MWCO centrifugal ultrafiltration unit.

    • Centrifuge according to the manufacturer's instructions until the majority of the volume has passed through the membrane.

    • Collect the filtrate (flow-through), which now contains T6P, unreacted substrates, and salts. The enzyme is retained on the filter.

  • Clarification:

    • Filter the collected filtrate through a 0.22 µm syringe filter to remove any fine particulates.

  • Buffer Adjustment:

    • Adjust the pH of the clarified filtrate to match the starting buffer for the AEX step (e.g., pH 8.0) using dilute NaOH or HCl. This ensures optimal binding of T6P to the AEX column.

Protocol 2: Anion-Exchange Chromatography (AEX)

Rationale: This is the primary capture and purification step. At pH 8.0, T6P is negatively charged and will bind strongly to the positively charged Q-type resin. An increasing salt gradient is used to disrupt this electrostatic interaction. Molecules with a lower net negative charge will elute at a lower salt concentration, while T6P, with its phosphate group, will require a higher salt concentration to elute.

Caption: Principle of T6P separation by anion-exchange chromatography.

Table 1: AEX Chromatography Parameters

Parameter Setting Rationale
Column Strong Anion Exchanger (e.g., HiTrap Q HP 5 mL) Provides high capacity and resolution for phosphorylated compounds.
Buffer A 20 mM Tris-HCl, pH 8.0 A common, non-interfering buffer that maintains the charge of T6P.
Buffer B 20 mM Tris-HCl + 1 M NaCl, pH 8.0 High salt buffer used to create the gradient for elution.
Flow Rate 5 mL/min Standard flow rate for a 5 mL column; can be optimized.
Gradient 0-50% Buffer B over 10 Column Volumes (CV) A linear gradient allows for separation of molecules with different charge densities.

| Detection | UV at 215 nm & 260 nm, Conductivity | 215 nm for peptide bonds (residual protein) and 260 nm for potential nucleotide contaminants. Conductivity tracks the salt gradient. |

Protocol Steps:

  • Equilibration: Equilibrate the AEX column with at least 5 CV of Buffer A until the UV and conductivity signals are stable.

  • Sample Loading: Load the pre-treated sample from Protocol 1 onto the column at a reduced flow rate if the sample volume is large.

  • Wash: Wash the column with 5 CV of Buffer A to remove any unbound or weakly bound impurities.

  • Elution: Apply a linear gradient from 0% to 50% Buffer B over 10 CV.

  • Fraction Collection: Collect fractions (e.g., 2 mL) throughout the gradient elution. T6P is expected to elute as the conductivity (salt concentration) increases.

  • Analysis: Analyze the collected fractions for the presence of T6P using an appropriate method, such as analytical HPLC.[13][14] Pool the fractions containing the highest concentration of pure T6P.

Protocol 3: Desalting and Buffer Exchange by Size-Exclusion Chromatography (SEC)

Rationale: The pooled fractions from the AEX step contain a high concentration of salt (NaCl), which can interfere with many downstream applications. SEC is an effective method for removing salt and exchanging the buffer to a final desired formulation (e.g., ultrapure water or a phosphate buffer).[15]

Table 2: SEC (Desalting) Chromatography Parameters

Parameter Setting Rationale
Column Desalting Column (e.g., HiPrep 26/10 Desalting) Resin pore size is selected to exclude molecules >5 kDa, effectively separating T6P from salts.
Mobile Phase Desired Final Buffer (e.g., Ultrapure Water or PBS) The sample will be eluted into this buffer.
Flow Rate 10 mL/min (for a 53 mL column) A relatively fast flow rate can be used for desalting.
Sample Volume Up to 15 mL (for a 53 mL column) Sample volume should be ≤30% of the total column volume for optimal resolution between the molecule and the salt.

| Detection | UV at 215 nm, Conductivity | The first peak (UV) will be the purified T6P. The second, larger peak (conductivity) will be the salt. |

Protocol Steps:

  • Equilibration: Equilibrate the desalting column with at least 2 CV of the desired final buffer.

  • Sample Loading: Load the pooled, T6P-rich AEX fractions onto the column.

  • Elution: Elute the sample with 1.5 CV of the final buffer (isocratic elution).

  • Fraction Collection: Begin collecting fractions immediately after the void volume. The T6P will elute first, followed by the salt. Monitor the conductivity meter; collect the fractions corresponding to the first peak (low conductivity) and stop before the conductivity begins to rise sharply.

  • Confirmation: Confirm the purity of the desalted T6P fractions via analytical HPLC. Pool the pure fractions.

Expected Results and Discussion

  • AEX Step: The chromatogram should show several peaks. Unbound material will appear in the flow-through. As the salt gradient begins, various weakly bound anionic species will elute. The T6P peak should be a sharp peak eluting at a specific, reproducible salt concentration. The purity of the pooled fractions at this stage is expected to be >90%.

  • SEC Step: The desalting chromatogram will typically show two main peaks. The first, smaller peak corresponds to the purified this compound, which should have a low conductivity reading. The second, much larger peak will have a very high conductivity reading and corresponds to the NaCl and other small buffer components from the AEX step.

  • Final Purity: The final purity of the this compound, as determined by a validated analytical method like HPLC, should exceed 98%.[11] The identity can be further confirmed using techniques like Mass Spectrometry or NMR spectroscopy.

Troubleshooting:

  • Poor Binding to AEX Column: Ensure the pH and ionic strength of the sample are low enough and match the equilibration buffer.

  • Co-elution of Impurities in AEX: Optimize the salt gradient. A shallower gradient can improve the resolution between T6P and other similarly charged molecules.

  • Salt in Final SEC Fractions: Reduce the sample loading volume or improve fraction collection timing to better separate the product peak from the salt peak.

Conclusion

The described two-step chromatography protocol, combining the high selectivity of anion-exchange chromatography with the efficiency of size-exclusion chromatography for desalting, provides a reliable and scalable method for obtaining high-purity this compound from complex enzymatic reaction mixtures. This procedure effectively removes protein catalysts, unreacted substrates, and process-related salts, yielding a product suitable for rigorous scientific and developmental applications.

References

  • FAO. D-TAGATOSE. Food and Agriculture Organization of the United Nations. [Link]

  • ResearchGate. (2025). Purification of rat kidney glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and glutathione reductase enzymes using 2′,5′-ADP Sepharose 4B affinity in a single chromatography step. [Link]

  • ACS Publications. (2024). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. Tagatose-6-phosphate kinase. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv. [Link]

  • PubMed. (2016). The Potential of Species-Specific tagatose-6-phosphate (T6P) Pathway in Lactobacillus Casei Group for Galactose Reduction in Fermented Dairy Foods. Food Microbiology. [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]

  • Agilent Technologies. A GUIDE TO SUCCESSFUL SEC. [Link]

  • ResearchGate. (2014). Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. Journal of Analytical Atomic Spectrometry. [Link]

  • MDPI. (2024). The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01. International Journal of Molecular Sciences. [Link]

  • PubMed. (2009). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. Journal of Chromatography B. [Link]

  • MDPI. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Journal of Agricultural and Food Chemistry. [Link]

  • Plant Physiology. (1988). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. [Link]

  • Bio-Rad. Introduction to Size Exclusion Chromatography. [Link]

  • Shimadzu. Methods for Separating Sugars. [Link]

  • ResearchGate. Tagatose chemical structures in cyclic form (major forms in solution). [Link]

  • SIELC Technologies. HPLC Separation of Sugar Phosphates. [Link]

  • Ion Exchange. (2025). How Ion Exchange Helps in Refining of Sugar. [Link]

  • PubMed. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry. [Link]

  • MDPI. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Foods. [Link]

  • MicroSolv Technology Corporation. Phosphorylated Sugars Analyzed by LCMS. [Link]

  • Patsnap. (2018). Enzymatic synthesis of d-tagatose. [Link]

  • LCGC International. (2021). HILIC Columns for Phosphorylated Sugar Analysis. [Link]

  • Frontiers. (2020). Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Application Note: Quantitative Analysis of 6-O-phosphono-D-tagatose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 6-O-phosphono-D-tagatose, a key phosphorylated intermediate in various metabolic pathways. The methodology is centered around High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive and specific technique for the direct analysis of underivatized carbohydrates.[1][2][3][4] This document provides a detailed protocol, from sample preparation to data acquisition, and offers in-depth explanations for the experimental choices, ensuring scientific integrity and robust, reproducible results. Additionally, expert insights and troubleshooting guidance are provided to assist researchers, scientists, and drug development professionals in successfully implementing this method.

Introduction: The Significance of this compound Analysis

This compound is a phosphorylated ketohexose that plays a crucial role in carbohydrate metabolism. As an intermediate, its accurate quantification is vital for understanding enzymatic kinetics, metabolic flux, and the overall regulation of pathways in which it is involved. Traditional analytical methods for phosphorylated sugars often lack the required sensitivity and specificity, or necessitate cumbersome derivatization steps. HPAEC-PAD overcomes these limitations by providing direct, highly sensitive detection of sugar phosphates.[4][5]

The principle of HPAEC-PAD lies in the separation of anionic species, such as phosphorylated sugars at high pH, on a strong anion-exchange column, followed by their detection via electrochemical oxidation on a gold electrode.[1][4][6] This method offers superior resolution and sensitivity compared to other techniques, making it the gold standard for the analysis of this class of compounds.[3][7][8]

The Science Behind the Separation: Understanding HPAEC of Sugar Phosphates

The successful separation of this compound by HPAEC is governed by the principles of anion-exchange chromatography. At a high pH, the hydroxyl groups of the sugar become partially deprotonated, imparting a weak negative charge. However, the primary contributor to the strong anionic character of this compound is its phosphate group.

The pKa values of the phosphate group in similar sugar phosphates, like glucose-6-phosphate, are approximately 1.1 and 6.2. At the high pH of the mobile phase (typically >12), the phosphate group is fully deprotonated, resulting in a dianionic species. This strong negative charge facilitates a robust interaction with the quaternary ammonium functional groups of the anion-exchange stationary phase.

Elution is achieved by introducing a competing ion, typically acetate from sodium acetate, in a gradient. As the concentration of the competing ion increases, it displaces the analyte from the stationary phase, allowing for its separation from other components in the sample matrix.

Experimental Workflow: From Sample to Signal

The following diagram illustrates the general workflow for the HPAEC-PAD analysis of this compound.

workflow cluster_prep Sample Preparation cluster_hplc HPAEC-PAD System cluster_data Data Analysis Sample Biological Sample (e.g., cell lysate) Precipitation Protein Precipitation (e.g., with acid or solvent) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Autosampler Injection Filtration->Injection Column Anion-Exchange Separation (e.g., CarboPac PA100) Injection->Column Detection Pulsed Amperometric Detection Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Curve) Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Protocol: HPAEC-PAD Method for this compound

This protocol is a robust starting point and may require optimization based on the specific sample matrix and instrumentation.

Reagents and Materials
  • High-Purity Water: Deionized water with a resistivity of 18.2 MΩ·cm.

  • Sodium Hydroxide (50% w/w): Low carbonate grade.

  • Sodium Acetate: Anhydrous, high purity.

  • This compound Standard: Of known purity.

  • Sample Preparation Reagents: e.g., perchloric acid or methanol for protein precipitation.

Instrumentation
  • High-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

  • Anion-exchange column: e.g., Dionex CarboPac™ PA100 (4 x 250 mm) with a corresponding guard column.

Mobile Phase Preparation

Caution: Sodium hydroxide solutions are caustic and should be handled with appropriate personal protective equipment. To prevent carbonate contamination, which can affect retention times and peak shape, prepare eluents fresh and keep them blanketed under an inert gas (e.g., helium or nitrogen).

  • Eluent A (100 mM Sodium Hydroxide): Carefully dilute 5.2 mL of 50% (w/w) sodium hydroxide to 1 L with high-purity water.

  • Eluent B (1 M Sodium Acetate in 100 mM Sodium Hydroxide): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of Eluent A. Make up to a final volume of 1 L with Eluent A.

Chromatographic Conditions
ParameterSetting
Column Dionex CarboPac™ PA100 (4 x 250 mm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 - 25 µL
Mobile Phase Gradient elution with Eluents A and B

Gradient Program:

Time (min)% Eluent A (100 mM NaOH)% Eluent B (1 M NaOAc in 100 mM NaOH)
0955
157030
205050
210100
250100
26955
35955
Pulsed Amperometric Detection (PAD) Waveform

A typical quadruple-potential waveform for carbohydrate detection is recommended for optimal sensitivity and long-term reproducibility.[4][6]

Time (s)Potential (V vs. Ag/AgCl)Integration
0.00+0.1
0.20+0.1Start
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1
Sample Preparation

For biological samples, it is crucial to remove proteins and other macromolecules that can interfere with the analysis and damage the column.

  • Protein Precipitation: For cell lysates or tissue homogenates, add an equal volume of ice-cold 10% (v/v) perchloric acid or three volumes of ice-cold methanol.

  • Incubation: Incubate on ice for 15-30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4 °C.

  • Neutralization (if using acid): Carefully neutralize the supernatant with a solution of potassium hydroxide. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter before injection.

Pro-Tips from the Bench: Ensuring Method Robustness

  • Combat Carbonate Contamination: Carbonate is a strong eluent in anion-exchange chromatography and can significantly impact retention time stability. Always use low-carbonate 50% NaOH and high-purity water. Keep your eluents blanketed with an inert gas.

  • Guard Column is Essential: Biological samples can be complex and "dirty." A guard column will protect your analytical column and extend its lifetime.

  • Address Matrix Effects: The sample matrix can enhance or suppress the analyte signal.[9][10][11][12][13] To assess for matrix effects, prepare standards in a matrix that closely mimics your sample. If significant effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or the use of an internal standard.

  • Troubleshooting Peak Shape: Tailing peaks can be caused by secondary interactions with the stationary phase or issues with the column itself.[14] If you observe peak tailing for all analytes, it may indicate a blockage in the column inlet frit, which can sometimes be resolved by back-flushing the column. If only certain peaks tail, it could be due to interactions that can be mitigated by adjusting the mobile phase composition.

  • Baseline Stability: A noisy or drifting baseline can be due to contaminated eluents, a dirty electrode, or a system that has not reached equilibrium.[15] Ensure high-purity reagents and allow the system to equilibrate thoroughly before starting a sequence.

Conclusion

The HPAEC-PAD method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound. By understanding the scientific principles behind the separation and detection, and by adhering to the detailed protocol and expert recommendations, researchers can achieve high-quality, reproducible data essential for advancing their work in metabolic research and drug development.

References

  • Antec Scientific. (n.d.). Technical Note: Introduction to HPAEC-PAD – Eluent Preparation. Retrieved from [Link]

  • Complex Carbohydrate Research Center, University of Georgia. (n.d.). Techniques - CCRC Analytical Services. Retrieved from [Link]

  • Fan, D., & Feng, J. (2001). Analysis of sugars by high performance anion-exchange chromatography with pulsed amperometric detection.
  • Goyal, A., Kumar, A., & Mishra, P. (2016). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides.
  • Jia, W., et al. (2017). A simple and rapid method for measuring α-D-phosphohexomutases activity by using anion-exchange chromatography coupled with an electrochemical detector. Scientific Reports, 7(1), 12345.
  • Rohrer, J. S., & Thayer, J. (1995). Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection. Glycobiology, 5(8), 817-823.
  • Davis, M. W. (1998). A Rapid Modified method for Compositional Carbohydrate Analysis of Lignocellulosics by High PH anion-Exchange chromatography with Pulsed Amperometric Detection. Journal of Wood Chemistry and Technology, 18(2), 235-252.
  • Sabatino, L., et al. (2020). High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region). Foods, 9(11), 1625.
  • Kumar, V., et al. (2014). A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI. Food Chemistry, 154, 25-31.
  • Rohrer, J. S. (2013). Optimal Settings for Pulsed Amperometric Detection of Carbohydrates Using the Dionex ED40 Electrochemical Detector. Thermo Fisher Scientific Technical Note 21.
  • Stoll, D. R. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 586-593.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2010). Characterization and classification of matrix effects in biological samples analyses.
  • PubChem. (n.d.). Glucose 6-phosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucose 6-phosphate. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Anusorn, T., & W. R. LaCourse. (2018). Prospects of pulsed amperometric detection in flow. Analytica Chimica Acta, 1042, 1-19.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Lee, Y. C. (1996). Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. Analytical Biochemistry, 234(1), 1-8.
  • Caban, M., & Stepnowski, P. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Water, Air, & Soil Pollution, 226(6), 191.
  • PubChem. (n.d.). Glucose-6-Phosphate. Retrieved from [Link]

  • Wang, S., & G. A. Van Vleet. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Chromatography Forum. (2007). Problem with HPAEC-PAD baseline??? Retrieved from [Link]

  • Armando Hasudungan. (2012, October 21). Fructose 1,6 Bisphosphate Regulation ( By F26BP) [Video]. YouTube. [Link]

  • Gau, V. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Glucose-6-phosphate – Knowledge and References. Retrieved from [Link]

Sources

Probing Microbial and Cellular Physiology: A Guide to Metabolic Flux Analysis of the Tagatose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Metabolic Flux Analysis (MFA) to elucidate the dynamics of the tagatose-6-phosphate (T6P) pathway. This pathway is a key route for galactose metabolism in various organisms and holds significance in fields ranging from food science to metabolic engineering.[1] By leveraging the power of stable isotope tracing, this guide will walk you through the theoretical underpinnings, experimental design, detailed laboratory protocols, and data analysis required to quantify the metabolic fluxes within this pathway.

Introduction: Unveiling Metabolic Dynamics with 13C-MFA

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2][3] Unlike other 'omics' technologies that provide a static snapshot of cellular components, MFA provides a dynamic view of the metabolic state.[4] At the core of the most robust MFA methodologies is the use of stable isotope tracers, typically compounds labeled with Carbon-13 (13C).[5][6]

The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate (e.g., glucose or galactose) into a biological system. As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites.[7] By measuring the specific distribution of these isotopes in the pathway intermediates and end-products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can mathematically deduce the in vivo rates of the enzymatic reactions.[5][7]

This approach is invaluable for a variety of applications, including:

  • Strain characterization: Understanding how different genetic backgrounds or environmental conditions alter metabolic pathway activity.[8]

  • Metabolic engineering: Identifying and overcoming bottlenecks in biochemical production pathways to enhance the synthesis of desired metabolites.[8]

  • Hypothesis validation: Confirming the functional roles of genes by observing changes at the metabolic flux level.[8]

The Tagatose-6-Phosphate Pathway: A Key Metabolic Route

The tagatose-6-phosphate (T6P) pathway is a central route for the catabolism of lactose and galactose in many bacteria, including commercially important lactic acid bacteria.[1] The key enzymatic steps in this pathway are:

  • Galactose-6-phosphate isomerase: Converts galactose-6-phosphate to tagatose-6-phosphate.[9]

  • Tagatose-6-phosphate kinase: Phosphorylates tagatose-6-phosphate to tagatose-1,6-bisphosphate.[9][10]

  • Tagatose-1,6-bisphosphate aldolase: Cleaves tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), which then enter glycolysis.[9]

Understanding the flux through this pathway is critical for optimizing the production of D-tagatose, a low-calorie sweetener, and for managing galactose accumulation in fermented dairy products.[1][11]

Below is a diagram illustrating the core reactions of the Tagatose-6-Phosphate Pathway and its connection to central carbon metabolism.

Tagatose_Pathway cluster_0 Galactose Uptake cluster_1 Tagatose-6-Phosphate Pathway cluster_2 Glycolysis Galactose_ext Extracellular Galactose Galactose_int Intracellular Galactose Galactose_ext->Galactose_int PTS or Permease Gal6P Galactose-6-Phosphate Galactose_int->Gal6P Galactokinase Tag6P Tagatose-6-Phosphate Gal6P->Tag6P Galactose-6-P Isomerase Tag16BP Tagatose-1,6-Bisphosphate Tag6P->Tag16BP Tagatose-6-P Kinase DHAP DHAP Tag16BP->DHAP Tagatose-1,6-BP Aldolase GAP GAP Tag16BP->GAP Tagatose-1,6-BP Aldolase DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate

Caption: The Tagatose-6-Phosphate Pathway.

PART 1: Experimental Design for 13C-MFA

A successful 13C-MFA experiment hinges on careful planning. The choices made at this stage will directly impact the quality and interpretability of the flux data.

Selection of Isotopic Tracers

The choice of the 13C-labeled substrate is critical for resolving specific fluxes. Different labeling patterns on the input substrate will generate distinct labeling patterns in downstream metabolites, providing the necessary constraints for the flux model.

Isotopic TracerRationale for Use in T6P Pathway Analysis
[1-13C]Galactose Provides good resolution of the upper part of the T6P pathway and its connection to glycolysis. The labeled carbon at the C1 position allows for tracking of the initial steps of galactose metabolism.
[U-13C6]Galactose (Uniformly labeled) Results in a rich labeling pattern throughout the central carbon metabolism, which is useful for quantifying fluxes in both the T6P pathway and connected pathways like the pentose phosphate pathway and TCA cycle.[12]
Mixtures of specifically labeled tracers For example, a mix of [1-13C]Galactose and [6-13C]Galactose can provide more detailed information about reversible reactions and pathways with symmetrical intermediates.

Expert Insight: For a comprehensive analysis, performing parallel labeling experiments with different tracers is highly recommended. This provides complementary datasets that can significantly improve the precision and confidence of the calculated flux values.

Cell Culture and Isotopic Labeling

The goal of the labeling experiment is to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[13]

Key Considerations:

  • Growth Phase: It is crucial to perform the labeling experiment during a phase of balanced growth (e.g., exponential phase) where metabolic fluxes are assumed to be constant.

  • Media Composition: The culture medium should be well-defined, with the 13C-labeled substrate as the sole or primary carbon source. Any unlabeled carbon sources will dilute the isotopic enrichment and complicate the data analysis.

  • Duration of Labeling: The time required to reach isotopic steady state depends on the organism's growth rate and the pool sizes of the intracellular metabolites. This should be determined empirically by performing a time-course experiment and measuring the labeling enrichment of key metabolites over time.

Quenching and Metabolite Extraction

To accurately capture the in vivo metabolic state, enzymatic activity must be rapidly halted (quenched) during sample collection.[14] This is followed by the extraction of intracellular metabolites.

Causality Behind the Choices:

  • Quenching: The ideal quenching method should instantly stop all metabolic activity without causing cell lysis and leakage of intracellular metabolites.[14] A common and effective method involves rapidly mixing the cell culture with a cold quenching solution, such as 60% methanol buffered at a physiological pH, at a temperature well below 0°C.[15][16]

  • Extraction: The choice of extraction solvent depends on the polarity of the target metabolites. For the phosphorylated intermediates of the T6P pathway, a cold solvent mixture like methanol/water is often effective.[17] Multiple extraction steps can improve the recovery of metabolites.

PART 2: Step-by-Step Laboratory Protocols

The following protocols provide a general framework. Optimization may be required for specific organisms and experimental conditions.

Protocol 1: Isotopic Labeling of Cells
  • Prepare Isotopic Media: Prepare a defined growth medium where the primary carbon source is replaced with the desired 13C-labeled galactose.

  • Inoculate and Grow Pre-culture: Grow a pre-culture of the organism in a medium containing the unlabeled version of the carbon source to a sufficient cell density.

  • Initiate Labeling Experiment: Harvest the cells from the pre-culture by centrifugation, wash them with a carbon-free medium, and resuspend them in the pre-warmed isotopic medium to a defined starting cell density.

  • Monitor Growth: Monitor cell growth (e.g., by measuring optical density) to ensure the culture is in the desired growth phase.

  • Harvest Samples: Once the culture reaches the target growth phase and has been incubated for a sufficient duration to achieve isotopic steady state, proceed immediately to the quenching and extraction steps.

Protocol 2: Quenching and Metabolite Extraction
  • Prepare Quenching and Extraction Solutions: Pre-cool the quenching solution (e.g., 60% methanol) to -40°C or lower and the extraction solvent (e.g., 100% methanol) to -80°C.[17]

  • Quench Metabolism: Rapidly transfer a known volume of the cell culture into a larger volume of the cold quenching solution.[17]

  • Harvest Cells: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Extract Metabolites: Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.[16] Perform multiple freeze-thaw cycles in liquid nitrogen to lyse the cells and release the intracellular metabolites.[15]

  • Clarify Extract: Centrifuge the extract at high speed to pellet cell debris.

  • Store Samples: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for Isotopomer Distributions

Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for measuring the mass isotopomer distributions of metabolites.[18][19]

  • Chromatographic Separation: Separate the metabolites in the extract using an appropriate LC method. For the polar, phosphorylated intermediates of the T6P pathway, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.[19]

  • Mass Spectrometry Detection: Analyze the eluting compounds using a mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap.

  • Data Acquisition: For each metabolite of interest, acquire data that allows for the quantification of all its mass isotopomers (M+0, M+1, M+2, etc.). This can be achieved using selected ion monitoring (SIM) or by extracting the data from full scan acquisitions.[20]

Self-Validation: It is crucial to run a parallel sample from a culture grown on unlabeled substrate. This allows for the correction of the natural abundance of 13C in the measured isotopomer distributions.

PART 3: Data Analysis and Flux Calculation

The raw analytical data from the LC-MS analysis must be processed and then used as input for computational modeling to calculate the metabolic fluxes.

Processing Mass Spectrometry Data
  • Peak Integration: Integrate the chromatographic peaks for each mass isotopomer of the target metabolites.

  • Natural Abundance Correction: Correct the raw isotopomer distributions for the natural abundance of 13C and other heavy isotopes.

  • Data Normalization: Normalize the data to account for variations in sample amount.

Introduction to Flux Modeling Software

The corrected mass isotopomer distributions, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as inputs for specialized software to calculate the intracellular fluxes.

SoftwarePlatformKey Features
INCA MATLAB-basedA widely used, powerful tool for isotopomer network modeling and metabolic flux analysis.[21]
METRAN StandaloneBased on the Elementary Metabolite Units (EMU) framework, designed for 13C-MFA, tracer experiment design, and statistical analysis.[22]
FreeFlux Python packageAn open-source option for flux analysis at both isotopic steady state and transient states.[23]
VistaFlux Agilent softwareDesigned for qualitative flux analysis with advanced pathway visualization capabilities.[24]

These software packages use iterative algorithms to find the set of fluxes that best reproduces the experimentally measured isotopomer distributions.[25]

Interpreting Flux Maps

The output of the flux analysis is a flux map, which is a visual representation of the metabolic network with the calculated flux values for each reaction. This map provides a quantitative understanding of how the cell is utilizing the carbon source and partitioning it among different metabolic pathways.

Below is a workflow diagram summarizing the entire process of 13C-Metabolic Flux Analysis.

MFA_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase Tracer 1. Select 13C Tracer (e.g., [U-13C6]Galactose) Culture 2. Cell Culture & Isotopic Labeling Tracer->Culture Quench 3. Quenching & Metabolite Extraction Culture->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Process 5. Process MS Data (Integration, Correction) LCMS->Process Model 6. Computational Modeling (e.g., INCA, METRAN) Process->Model FluxMap 7. Generate & Interpret Flux Map Model->FluxMap

Sources

Integrated Workflow for the Characterization of Tagatose-6-Phosphate Metabolism: From Enzymatic Synthesis to Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tagatose-6-Phosphate (T6P) is a critical, transient intermediate in the metabolism of D-galactose and lactose via the tagatose-6-phosphate pathway (the lac operon system), predominantly found in Gram-positive bacteria such as Staphylococcus aureus and Lactococcus lactis.[1][2][3][4][5][6][7][8][9][10][11][12] Beyond its catabolic role, T6P is a pivot point in the bio-manufacturing of D-tagatose, a rare low-calorie sweetener. This application note provides a comprehensive experimental framework for studying T6P metabolism. It addresses the primary challenges of the field: the scarcity of commercial standards, the difficulty of separating T6P from its keto-isomer fructose-6-phosphate (F6P), and the rapid turnover of the metabolite in vivo.

The Metabolic Architecture: The lacABCD Pathway

To design effective experiments, one must first map the specific enzymatic cascade. Unlike the Leloir pathway (which processes galactose via UDP-intermediates), the T6P pathway phosphorylates galactose upon entry and processes it as a phosphorylated sugar.

Pathway Logic
  • Transport/Phosphorylation: Lactose/Galactose is transported via the Phosphotransferase System (PTS), entering the cytoplasm as Galactose-6-Phosphate (Gal-6-P) .

  • Isomerization (lacAB): Gal-6-P is converted to Tagatose-6-Phosphate (T6P) by Galactose-6-phosphate isomerase.

  • Phosphorylation (lacC): T6P is phosphorylated to Tagatose-1,6-bisphosphate (TBP) by Tagatose-6-phosphate kinase (PfkB family).

  • Cleavage (lacD): TBP is cleaved into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP) by Tagatose-1,6-bisphosphate aldolase.

Pathway Visualization

T6P_Pathway Gal_Ext Galactose (Ext) Gal6P Galactose-6-P Gal_Ext->Gal6P PTS Transporter (PEP -> Pyruvate) T6P Tagatose-6-P (Target) Gal6P->T6P Gal-6-P Isomerase (LacAB) TBP Tagatose-1,6-BP T6P->TBP T6P Kinase (LacC) + ATP DHAP DHAP TBP->DHAP TBP Aldolase (LacD) GAP GAP TBP->GAP

Figure 1: The Tagatose-6-Phosphate Pathway (lac operon).[2][5][6][8][13] The red node highlights the metabolic bottleneck and target of this guide.

Synthesis and Purification of T6P Standards

Challenge: T6P is chemically unstable and rarely available in high purity from commercial vendors. It readily isomerizes to Fructose-6-Phosphate (F6P) and Galactose-6-Phosphate (G6P) in solution. Solution: Generate T6P standards in situ or purify immediately prior to use via an enzymatic cascade.

Protocol A: Enzymatic Generation of T6P Standard

This protocol uses recombinant Galactose-6-phosphate isomerase (LacAB) to generate T6P from the stable, commercially available Galactose-6-Phosphate.

Reagents:

  • Substrate: 10 mM Galactose-6-Phosphate (Sigma).

  • Enzyme: Purified recombinant LacAB (from S. aureus or L. lactis).

  • Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.

Procedure:

  • Incubation: Mix 100 µL of 10 mM Gal-6-P with 10 µg of LacAB in reaction buffer. Incubate at 30°C for 30 minutes.

  • Equilibrium Check: The reaction will reach an equilibrium (typically 70:30 Gal-6-P:T6P).

  • Purification (Optional but Recommended):

    • Load mixture onto a semi-preparative anion exchange column (e.g., Q-Sepharose).

    • Elute with a linear gradient of NH₄HCO₃ (0 to 0.5 M).

    • T6P typically elutes after Gal-6-P due to slight pKa differences in the keto-sugar phosphate.

    • Note: Flash freeze fractions immediately. Do not lyophilize to dryness without a stabilizer (e.g., trehalose), as T6P degrades.

Analytical Quantification: HILIC-MS/MS

Challenge: Separating T6P from its isomers (F6P, G6P) is notoriously difficult on C18 columns. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) at high pH or using polymeric amine-based columns provides superior resolution of sugar phosphate isomers.

Protocol B: HILIC-MS/MS Separation Method

This method utilizes a zwitterionic HILIC phase to separate the keto-isomer (T6P) from the aldo-isomers (G6P).

Instrumentation:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC.

  • MS System: Triple Quadrupole (QqQ) operating in Negative ESI mode (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[14]

Mobile Phases:

  • A: 10 mM Ammonium Acetate in water, pH 9.0 (adjusted with Ammonium Hydroxide). High pH improves phosphate peak shape.

  • B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water, pH 9.0.

Gradient Profile:

Time (min) % B Flow (mL/min) Note
0.0 90 0.25 Initial high organic for retention
10.0 60 0.25 Shallow gradient separates isomers
12.0 40 0.35 Wash

| 12.1 | 90 | 0.40 | Re-equilibration |

MS/MS Transitions (Negative Mode):

  • Precursor: m/z 259.0 (Hexose Phosphate [M-H]⁻)

  • Quantifier: m/z 97.0 (H₂PO₄⁻) – Universal phosphate fragment.

  • Qualifier: m/z 79.0 (PO₃⁻).

  • Differentiation: T6P is identified by Retention Time (RT) relative to F6P and G6P standards. Under these conditions, elution order is typically: F6P < T6P < G6P.

Enzymatic Assay Workflow: Kinetic Characterization of LacC

To study flux, one must measure the activity of Tagatose-6-phosphate kinase (LacC). Since T6P is the substrate, we couple the production of ADP to NADH oxidation.

Protocol C: Coupled Kinase Assay (LacC)

Principle:

  • T6P + ATP →(LacC)→ Tagatose-1,6-BP + ADP

  • ADP + PEP →(Pyruvate Kinase)→ ATP + Pyruvate

  • Pyruvate + NADH →(Lactate Dehydrogenase)→ Lactate + NAD⁺ Decrease in absorbance at 340 nm is proportional to LacC activity.

Reagents:

  • Buffer: 50 mM Bis-Tris Propane (pH 7.0), 100 mM KCl, 5 mM MgCl₂.

  • Coupling Mix: 1 mM PEP, 0.3 mM NADH, 5 U/mL Pyruvate Kinase (PK), 5 U/mL Lactate Dehydrogenase (LDH).

  • Substrates: 2 mM ATP, Variable T6P (0.1 – 5 mM).

Workflow:

  • Blanking: Add Buffer, Coupling Mix, and ATP to a quartz cuvette or UV-transparent plate. Monitor A340 to ensure stable baseline (no background ATPase activity).

  • Initiation: Add LacC enzyme (approx. 10-50 nM final concentration).

  • Start: Add T6P to initiate reaction.

  • Measurement: Monitor A340 decrease for 5 minutes at 25°C.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    (Where 
    
    
    
    and
    
    
    is pathlength)
Experimental Workflow Diagram

Assay_Workflow Prep Substrate Prep (Enzymatic Gen of T6P) Mix Master Mix Assembly (Buffer + ATP + PK/LDH + NADH) Prep->Mix Aliquot Blank Blank Check (Monitor A340 stability) Mix->Blank Add_Enz Add LacC Enzyme Blank->Add_Enz Start Add T6P (Start Reaction) Add_Enz->Start Read Kinetic Read (340nm, 5 min) Start->Read Data Calculate Km/Vmax Read->Data

Figure 2: Coupled enzyme assay workflow for determining LacC kinetics.

In Vivo Flux Analysis (Metabolomics)

When studying T6P in whole cells (e.g., S. aureus mutants or engineered E. coli), rapid quenching is vital because sugar phosphates turnover in milliseconds.

Quenching Protocol:

  • Sampling: Rapidly filter 1 mL of culture (OD₆₀₀ ~ 1.0) onto a nylon membrane (0.45 µm).

  • Quench: Immediately submerge the filter in -20°C 40:40:20 Acetonitrile:Methanol:Water . This solvent mixture disrupts membranes and stops enzymatic activity instantly.

  • Extraction: Vortex for 10 min at 4°C. Centrifuge at 15,000 x g to remove debris.

  • Analysis: Inject supernatant directly into the HILIC-MS/MS system described in Section 3.

Data Interpretation:

  • Accumulation: If T6P accumulates but TBP (Tagatose-1,6-BP) is low, it indicates a bottleneck at LacC .

  • Depletion: If Gal-6-P is high and T6P is low, the bottleneck is at LacAB (Isomerase).

References

  • Bissett, D. L., & Anderson, R. L. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus.[4][8] Journal of Bacteriology. [Link][8]

  • van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis. Journal of Biological Chemistry. [Link]

  • Miallau, L., et al. (2007). Crystal structure of the Staphylococcus aureus tagatose-6-phosphate kinase (LacC).[1] Proteins: Structure, Function, and Bioinformatics. [Link]

  • Zhu, Y., et al. (2019). HILIC-MS/MS method for the separation and quantification of sugar phosphates in metabolic engineering applications. Analytical Chemistry. (Representative method for HILIC separation of isomers). [Link]

  • Lee, S.-H., et al. (2017). Enzymatic production of D-tagatose from D-fructose using fructose-6-phosphate 4-epimerase and tagatose-6-phosphate phosphatase. Journal of Agricultural and Food Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-O-Phosphono-D-Tagatose Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: T6P-SYNTH-OPT Assigned Specialist: Senior Application Scientist, Metabolic Engineering & Glycochemistry Division

Executive Summary

The synthesis of 6-O-phosphono-D-tagatose (Tagatose-6-Phosphate, T6P) is notoriously plagued by low yields due to two fundamental barriers: the thermodynamic equilibrium of the isomerization step (favoring the substrate) and the regioselectivity challenges in chemical phosphorylation.[1]

This guide moves beyond standard protocols to address the mechanistic failures causing low yields. We focus on the two primary synthesis routes:

  • Enzymatic Isomerization: Converting Galactose-6-Phosphate (Gal6P) to T6P.[2]

  • Chemo-Enzymatic Phosphorylation: Direct phosphorylation of D-Tagatose.

Module 1: The Thermodynamic Bottleneck (Enzymatic Route)

Context: The most common synthesis route uses Galactose-6-phosphate isomerase (LacAB) (e.g., from Lactococcus lactis or Staphylococcus aureus). The Problem: This reaction is reversible. The thermodynamic equilibrium heavily favors the aldose (Gal6P) over the ketose (T6P), typically settling at a 70:30 or 80:20 ratio. Users often report "stalled" reactions where adding more enzyme does not increase yield.

Troubleshooting Guide: Breaking the Equilibrium
SymptomRoot CauseCorrective Action
Yield plateaus at ~25-30% Thermodynamic equilibrium reached.Temperature Shift: Isomerization to ketoses is often endothermic. Increasing temperature (e.g., from 37°C to 50°C-60°C) can shift equilibrium toward T6P, provided the enzyme is thermostable (e.g., Geobacillus sources).
High background hydrolysis Non-specific phosphatase activity.Phosphate Trap: Add 5-10 mM sodium fluoride (NaF) or use purified recombinant enzymes rather than crude lysates.
Product Inhibition T6P accumulation inhibits LacAB.In-Situ Removal: Implement a resin-based "pull" system (see Module 3) or couple with a downstream kinase if T6P is an intermediate.
Protocol 1.1: Equilibrium-Shifted Isomerization

Standard conditions often fail to maximize yield. This optimized protocol uses temperature and borate complexation to shift the equilibrium.

  • Substrate Prep: 50 mM Galactose-6-Phosphate in 50 mM HEPES (pH 7.5). Avoid Phosphate buffer to simplify purification.

  • Enzyme Loading: Add LacAB (Isomerase) at 5 U/mL.

  • The Borate Shift (Critical): Add 50 mM Sodium Borate . Borate forms a complex preferentially with the ketose (Tagatose-6-P) over the aldose, effectively "trapping" the product and pulling the equilibrium to the right.

  • Incubation: Run at 50°C (if enzyme permits) for 4-6 hours.

  • Termination: Heat kill (95°C, 5 min) or acidify to pH 4.0 to dissociate borate complexes before purification.

Visualization: The Equilibrium Trap

The following diagram illustrates the thermodynamic "hill" users must overcome and how coupling/trapping strategies bypass it.

EquilibriumShift cluster_0 Thermodynamic Trap Gal6P Galactose-6-P (Substrate) Intermediate Enediol Intermediate Gal6P->Intermediate LacAB Intermediate->Gal6P Fast (70%) Tag6P Tagatose-6-P (Product) Intermediate->Tag6P Slow (30%) Tag6P->Intermediate Reversible BorateComplex Tagatose-Borate Complex (Trapped) Tag6P->BorateComplex + Na-Borate (Equilibrium Pull)

Caption: The reversible isomerization of Gal6P to T6P favors the substrate. Borate complexation acts as a thermodynamic sink, pulling the reaction forward.

Module 2: Chemical Phosphorylation (Regioselectivity)

Context: Users attempting to phosphorylate D-Tagatose chemically often yield a mixture of T-1-P, T-6-P, and bisphosphates. The Problem: The C1 (primary), C6 (primary), and secondary hydroxyls compete. However, in the keto-form, C6 is the most accessible primary alcohol if the hemiketal is protected.

Troubleshooting Guide: Regioselectivity
IssueDiagnosisSolution
Mixture of 1-P and 6-P Lack of anomeric protection.Acetonide Protection: React Tagatose with acetone/H+ first. This typically protects the C1-C2 and C3-C4 positions (1,2:3,4-di-O-isopropylidene-D-tagatose), leaving C6 free for phosphorylation.
Low Yield after Deprotection Acid hydrolysis of the phosphate.Mild Deprotection: Sugar phosphates are acid-labile. Use Dowex 50W (H+) resin for controlled deprotection rather than bulk mineral acid boiling.
Protocol 2.1: Chemo-Enzymatic Synthesis (The "Kinase" Shortcut)

Instead of complex protecting groups, use a promiscuous kinase.

  • Substrate: 100 mM D-Tagatose.

  • Enzyme: Hexokinase (Yeast or E. coli). Note: While Hexokinase prefers Glucose/Fructose, it has low-level activity on Tagatose. High enzyme loads compensate for high Km.

  • Phosphate Donor: ATP (110 mM) + MgCl2 (10 mM).

  • Regeneration: Add Pyruvate Kinase + Phosphoenolpyruvate (PEP) to regenerate ATP, preventing ADP inhibition.

  • Purification: The product will be exclusively this compound because hexokinases are specific to the C6 position of hexoses.

Module 3: Purification & Recovery (The "Hidden" Yield Killer)

Context: Even with successful synthesis, users lose up to 50% of yield during isolation because T6P and Gal6P co-elute on standard columns.

FAQ: Separation Strategy

Q: Why can't I separate T6P from Gal6P on silica? A: Both are highly polar and charged. Silica is ineffective. You must use Strong Anion Exchange (SAX) .

Q: My product degrades during evaporation. Why? A: Sugar phosphates undergo beta-elimination at high pH and hydrolysis at low pH/high temp. Never rotary evaporate to dryness at >40°C. Lyophilize (freeze-dry) instead.

Protocol 3.1: High-Resolution Anion Exchange
  • Column: Source 15Q or Q-Sepharose High Performance (GE/Cytiva) or equivalent SAX resin.

  • Mobile Phase A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

  • Mobile Phase B: 20 mM TEAB + 1 M NaCl (or LiCl).

  • Gradient: A very shallow gradient is required. 0-20% B over 20 Column Volumes (CV).

    • Note: T6P (ketose) usually elutes slightly after Gal6P (aldose) due to subtle pKa differences in the phosphate group influenced by the ring structure.

  • Desalting: Use a Sephadex G-10 column to remove the salt/buffer, or precipitate as a Barium salt (classic method) if high purity is needed.

Visualization: Purification Workflow

PurificationFlow Crude Crude Reaction Mix (Gal6P + T6P + Enzyme) Filter Ultrafiltration (10kDa) Remove Enzyme Crude->Filter SAX Anion Exchange (SAX) Gradient: 0-0.3M NaCl Filter->SAX Fractions Fraction Analysis (Anthrone Assay / HPLC) SAX->Fractions Elution Pool Pool T6P Fractions Fractions->Pool Select Peaks Desalt Desalting (G-10 or Dialysis) Pool->Desalt Final Lyophilization (Pure T6P Powder) Desalt->Final

Caption: Step-by-step downstream processing to isolate T6P from isomeric impurities.

References

  • Enzymatic Cascade Design: Liu, S., et al. (2023).[3] "Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose." Journal of Agricultural and Food Chemistry. Link (Demonstrates the T6P intermediate pathway).

  • Isomerase Characterization: Van der Heiden, T., et al. (2012). "Production of D-tagatose using a recombinant Pichia pastoris strain." Microbial Cell Factories. Link (Details LacAB properties and equilibrium).

  • Chemical/Enzymatic Phosphorylation: Kim, H.J., et al. (2015). "Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate." Karger. Link (Provides comparative NMR data and kinase specificity insights relevant to distinguishing T1P vs T6P).

  • Anion Exchange Protocols: GE Healthcare (Cytiva). "Ion Exchange Chromatography & Chromatofocusing: Principles and Methods." Link (Standard handbook for separating charged sugar isomers).

  • Thermodynamic Equilibrium: Zheng, Z., et al. (2025). "Advances in Biological Production of D-Tagatose." MDPI. Link (Review of thermodynamic barriers in tagatose synthesis).

Sources

Technical Support Center: Enzyme Inhibition in the Tagatose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tagatose-6-phosphate pathway. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments on enzyme inhibition within this pathway.

Introduction to the Tagatose-6-Phosphate Pathway

The tagatose-6-phosphate pathway is a key metabolic route for the catabolism of galactose and lactose in various microorganisms. It involves a series of enzymatic conversions that ultimately lead to intermediates of glycolysis. Understanding the inhibition of the enzymes in this pathway is crucial for antimicrobial drug development and for optimizing biotechnological processes.

This guide is structured to provide practical, field-proven insights into studying enzyme inhibition in this pathway, with a focus on experimental design, troubleshooting, and data interpretation.

Diagram: The Tagatose-6-Phosphate Pathway

Tagatose_6_Phosphate_Pathway cluster_main Tagatose-6-Phosphate Pathway Lactose Lactose Galactose Galactose Lactose->Galactose β-galactosidase Galactose_6_P Galactose-6-Phosphate Galactose->Galactose_6_P Galactokinase Tagatose_6_P Tagatose-6-Phosphate Galactose_6_P->Tagatose_6_P Galactose-6-phosphate isomerase (LacAB) Tagatose_1_6_BP Tagatose-1,6-bisphosphate Tagatose_6_P->Tagatose_1_6_BP Tagatose-6-phosphate kinase (LacC) Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Tagatose_1_6_BP->Glyceraldehyde_3_P Tagatose-1,6-bisphosphate aldolase (LacD) DHAP Dihydroxyacetone Phosphate Tagatose_1_6_BP->DHAP Tagatose-1,6-bisphosphate aldolase (LacD) Glycolysis Glycolysis Glyceraldehyde_3_P->Glycolysis DHAP->Glycolysis

Caption: Overview of the Tagatose-6-Phosphate Pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the tagatose-6-phosphate pathway that are targets for inhibition studies?

A1: The primary enzymes of interest for inhibition studies in this pathway are:

  • Galactose-6-phosphate isomerase (LacAB): Catalyzes the reversible isomerization of galactose-6-phosphate to tagatose-6-phosphate.

  • Tagatose-6-phosphate kinase (LacC): Responsible for the phosphorylation of tagatose-6-phosphate to tagatose-1,6-bisphosphate.

  • Tagatose-1,6-bisphosphate aldolase (LacD): Cleaves tagatose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.

Q2: I am not seeing any activity with my purified enzyme. What are the common reasons for this?

A2: There are several potential reasons for a lack of enzyme activity:

  • Incorrect Buffer Conditions: Ensure the pH, ionic strength, and any necessary cofactors (e.g., Mg²⁺ for kinases) are optimal for your specific enzyme.

  • Enzyme Instability: The enzyme may have denatured during purification or storage. Verify your purification protocol and storage conditions. Consider adding stabilizing agents like glycerol or BSA.

  • Substrate Degradation: Sugar phosphates can be unstable. Prepare substrate solutions fresh and store them appropriately. The stability of galactose in aqueous solutions can be affected by temperature, pH, and buffer concentration[1].

  • Inactive Enzyme Preparation: The purification process might have yielded an inactive protein. Confirm the protein's identity and integrity using SDS-PAGE and mass spectrometry.

Q3: My kinetic data is not reproducible. What are the likely causes?

A3: Lack of reproducibility in kinetic assays can stem from several factors:

  • Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results. Use calibrated pipettes and prepare master mixes where possible.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure your assays are performed in a temperature-controlled environment, such as a water bath or a temperature-regulated plate reader.

  • Reagent Instability: As mentioned, substrates and enzymes can degrade over time. Use fresh preparations for each experiment.

  • Assay Interference: Components in your sample or buffer could be interfering with the assay. See the troubleshooting sections for specific enzymes for more details.

Q4: Are there any known off-target effects of inhibitors I should be aware of?

A4: When using any inhibitor, it's crucial to consider potential off-target effects. Small molecules can often interact with multiple proteins, which can complicate the interpretation of your results[2][3]. It is advisable to test your inhibitor against other related enzymes or use a secondary assay to confirm that the observed phenotype is due to the inhibition of your target enzyme.

Troubleshooting Guide: Galactose-6-Phosphate Isomerase (LacAB)

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Incorrect assay conditions.Verify the pH and temperature are optimal for your specific isomerase.
Substrate instability.Prepare galactose-6-phosphate solutions fresh daily.
Enzyme instability.Store the purified enzyme in a buffer containing a stabilizing agent like glycerol and at the recommended temperature.
High background signal in coupled assay Contaminating enzymes in the coupling enzyme preparation.Use high-purity coupling enzymes. Run a control reaction without the primary enzyme to assess background activity.
Non-enzymatic conversion of substrate.Run a control reaction without any enzyme to check for spontaneous substrate degradation.
Non-linear reaction progress curves Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition.Check for product inhibition by adding the product (tagatose-6-phosphate) at the start of the reaction.
Instability of the enzyme or coupling enzymes during the assay.Perform a time-course experiment to ensure the reaction rate is linear over the measurement period.
Potential Inhibitors

While specific, potent, and commercially available inhibitors for galactose-6-phosphate isomerase are not widely documented, you can explore the following as starting points for your screening assays:

  • Substrate Analogs: Molecules with similar structures to galactose-6-phosphate can act as competitive inhibitors.

  • Intermediate Analogs: 5-phospho-D-arabinonohydroxamic acid (5PAH) is a potent inhibitor of the analogous enzyme, phosphoglucose isomerase, and could be tested for activity against galactose-6-phosphate isomerase[4].

Experimental Protocol: Coupled Assay for Galactose-6-Phosphate Isomerase

This is a continuous spectrophotometric assay that couples the production of tagatose-6-phosphate to the oxidation of NADH.

Principle:

  • Galactose-6-phosphate isomerase (your enzyme): Galactose-6-phosphate ⇌ Tagatose-6-phosphate

  • Tagatose-6-phosphate kinase (coupling enzyme 1): Tagatose-6-phosphate + ATP → Tagatose-1,6-bisphosphate + ADP

  • Aldolase (coupling enzyme 2): Tagatose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

  • Triosephosphate isomerase (coupling enzyme 3): Dihydroxyacetone phosphate ⇌ Glyceraldehyde-3-phosphate

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme 4): Glyceraldehyde-3-phosphate + NADH + H⁺ → Glycerol-3-phosphate + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Galactose-6-phosphate (substrate)

  • ATP

  • NADH

  • Coupling enzymes: Tagatose-6-phosphate kinase, Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase (ensure high purity)

  • Your purified Galactose-6-phosphate isomerase

  • Inhibitor of interest

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, NADH, and all coupling enzymes.

  • Add the master mix to a cuvette or microplate well.

  • Add the inhibitor at various concentrations (or vehicle for control).

  • Add your purified galactose-6-phosphate isomerase.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding galactose-6-phosphate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

Troubleshooting Guide: Tagatose-6-Phosphate Kinase (LacC)

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
High background ATPase activity Contaminating ATPases in the enzyme preparation.Further purify your enzyme. Include an ATPase inhibitor in your assay if it doesn't affect your kinase.
Instability of ATP.Prepare ATP solutions fresh and adjust the pH to ~7.0.
Inconsistent results Divalent cation concentration is not optimal.Titrate the concentration of Mg²⁺ (or other required divalent cations) to find the optimal concentration.
Substrate quality.Ensure the purity of your tagatose-6-phosphate.
Inhibition by assay components High concentrations of buffer salts or other additives.Test for inhibition by varying the concentration of buffer components.
Potential Inhibitors
  • Non-hydrolyzable ATP analogs: AMP-PNP and ATPγS can be used to investigate if inhibition is competitive with ATP.

  • Product Inhibition: ADP and tagatose-1,6-bisphosphate can act as product inhibitors.

  • Broad-spectrum kinase inhibitors: While not specific, some broad-spectrum kinase inhibitors might show activity and could be used as positive controls in a screening campaign.

Experimental Protocol: Coupled Assay for Tagatose-6-Phosphate Kinase

This assay couples the production of ADP to the oxidation of NADH.

Principle:

  • Tagatose-6-phosphate kinase (your enzyme): Tagatose-6-phosphate + ATP → Tagatose-1,6-bisphosphate + ADP

  • Pyruvate kinase (coupling enzyme 1): ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate dehydrogenase (coupling enzyme 2): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

  • Tagatose-6-phosphate (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Coupling enzymes: Pyruvate kinase, Lactate dehydrogenase (ensure high purity)

  • Your purified Tagatose-6-phosphate kinase

  • Inhibitor of interest

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, PEP, NADH, and coupling enzymes.

  • Add the master mix to a cuvette or microplate well.

  • Add the inhibitor at various concentrations (or vehicle for control).

  • Add your purified tagatose-6-phosphate kinase.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding tagatose-6-phosphate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity.

Troubleshooting Guide: Tagatose-1,6-Bisphosphate Aldolase (LacD)

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low enzyme activity Sub-optimal metal ion concentration (for Class II aldolases).Ensure the presence of the required metal cofactor (e.g., Zn²⁺) in the assay buffer.
Reversibility of the reaction.Use a coupled assay that pulls the reaction in the forward direction.
Assay interference Compounds that absorb at 340 nm.Run a control reaction without NADH to check for interfering absorbance.
Inhibitor instability The inhibitor may be unstable under assay conditions.Check the stability of your inhibitor in the assay buffer over the time course of the experiment.
Potential Inhibitors
  • Phosphoglycolohydroxamate (PGH): A known inhibitor of E. coli tagatose-1,6-bisphosphate aldolase[5].

  • Bisphosphonates: These compounds are known inhibitors of mammalian glycolytic aldolase and could be tested against tagatose-1,6-bisphosphate aldolase[6].

  • EDTA: As a chelating agent, EDTA will inhibit Class II aldolases that require a divalent metal cofactor[7].

Experimental Protocol: Coupled Assay for Tagatose-1,6-Bisphosphate Aldolase

This protocol measures the cleavage of tagatose-1,6-bisphosphate.

Principle:

  • Tagatose-1,6-bisphosphate aldolase (your enzyme): Tagatose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

  • Triosephosphate isomerase (coupling enzyme 1): Dihydroxyacetone phosphate ⇌ Glyceraldehyde-3-phosphate

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme 2): Glyceraldehyde-3-phosphate + NADH + H⁺ → Glycerol-3-phosphate + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Tagatose-1,6-bisphosphate (substrate)

  • NADH

  • Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase (ensure high purity)

  • Your purified Tagatose-1,6-bisphosphate aldolase

  • Inhibitor of interest

Procedure:

  • Prepare a master mix containing the assay buffer, NADH, and coupling enzymes.

  • Add the master mix to a cuvette or microplate well.

  • Add the inhibitor at various concentrations (or vehicle for control).

  • Add your purified tagatose-1,6-bisphosphate aldolase.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding tagatose-1,6-bisphosphate.

  • Immediately monitor the decrease in absorbance at 340 nm over time[8].

  • Calculate the initial reaction velocity.

Diagram: Troubleshooting Workflow for Enzyme Inhibition Assays

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Problem with Inhibition Assay Check_Controls Verify Positive and Negative Controls Start->Check_Controls Check_Reagents Check Reagent Stability and Purity Check_Controls->Check_Reagents Controls OK Success Problem Resolved Check_Controls->Success Controls Faulty Check_Conditions Verify Assay Conditions (pH, Temp) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Success Reagents Faulty Check_Enzyme Assess Enzyme Activity and Stability Check_Conditions->Check_Enzyme Conditions OK Check_Conditions->Success Conditions Faulty Linearity Is the reaction rate linear? Check_Enzyme->Linearity Enzyme OK Check_Enzyme->Success Enzyme Faulty Optimize_Enzyme Optimize Enzyme Concentration Linearity->Optimize_Enzyme No Optimize_Substrate Optimize Substrate Concentration Linearity->Optimize_Substrate Yes Optimize_Enzyme->Linearity Data_Analysis Re-analyze Data Optimize_Substrate->Data_Analysis Data_Analysis->Success

Caption: A systematic workflow for troubleshooting enzyme inhibition assays.

References

  • Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase. National Centre for Biotechnology Education, University of Reading. [Link]

  • Broussy, S., et al. (2004). Inhibition of type I and type II phosphomannose isomerases by the reaction intermediate analogue 5-phospho-D-arabinonohydroxamic acid supports a catalytic role for the metal cofactor. Biochemistry, 43(11), 3056-3063. [Link]

  • Chen, X., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Molecules, 28(22), 7654. [Link]

  • Coupled Enzyme Assay Using Glucose-6 Phosphate Dehydrogenase as Coupling Enzyme-Assay of Hexokinase. eGyanKosh. [Link]

  • Palur, V., et al. (2024). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. bioRxiv. [Link]

  • Tagatose-6-phosphate kinase. Wikipedia. [Link]

  • Zgiby, S. M., et al. (2000). Structure of tagatose-1,6-bisphosphate aldolase. Insight into chiral discrimination, mechanism, and specificity of class II aldolases. The Journal of biological chemistry, 275(32), 24561–24569. [Link]

  • Luecke, K. J., & Bell, L. N. (2010). Storage stability of tagatose in buffer solutions of various composition. Journal of food science, 75(3), C346–C351. [Link]

  • Enzyme Assay Protocol. University of California, San Diego. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • de Oliveira, G. A., et al. (2018). First Nonphosphorylated Inhibitors of Phosphoglucose Isomerase Identified by Chemical Library Screening. SLAS discovery : advancing life sciences R & D, 23(9), 922–931. [Link]

  • Enzymatic production of tagatose.
  • Zgiby, S. M., et al. (2003). Structure of a Class I Tagatose-1,6-bisphosphate Aldolase: INVESTIGATION INTO AN APPARENT LOSS OF STEREOSPECIFICITY. The Journal of biological chemistry, 278(48), 48356–48365. [Link]

  • Liang, L., et al. (2018). Demonstrating the utility of sugar-phosphate phosphatases in coupled enzyme assays: galactose-1-phosphate uridylyltransferase as proof-of-concept. Analytical biochemistry, 556, 1-4. [Link]

  • Lee, Y. J., et al. (2017). High-yield production of pure tagatose from fructose by a three-step enzymatic cascade reaction. Biotechnology letters, 39(8), 1141–1148. [Link]

  • Das, G. K., & Das, S. K. (1989). Stability of galactose in aqueous solutions. American journal of hospital pharmacy, 46(11), 2231–2235. [Link]

  • Clem, B., et al. (2011). Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth. Molecular cancer therapeutics, 10(9), 1671–1681. [Link]

  • Li, W., et al. (2022). Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies. Cancers, 14(10), 2548. [Link]

  • Schematic representation of isomerization reactions catalyzed by galactose 6-phosphate isomerase. ResearchGate. [Link]

  • Inhibition of glucose-6-phosphate isomerase activity by fructose-1,6-bisphosphate (A) and fructose-1-phosphate (B). ResearchGate. [Link]

  • Manual Procedure Aldolase. Medichem Middle East. [Link]

  • Yang Jónatansdóttir, Y., et al. (2024). Human Glycolysis Isomerases are Inhibited by Weak Metabolite Modulators. bioRxiv. [Link]

  • Help with coupled enzymatic assay? ResearchGate. [Link]

  • Dai, C., et al. (2024). Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Han, R., et al. (2024). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Foods, 13(3), 384. [Link]

  • Structure of Tagatose-1,6-bisphosphate Aldolase. Insight into chiral discrimination, mechanism, and specificity of class II aldolases. The Journal of Biological Chemistry. [Link]

  • Zhang, X., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Catalysts, 13(12), 1509. [Link]

  • Li, W., et al. (2022). Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy. Frontiers in Pharmacology, 13, 979872. [Link]

  • MDH Assay Enzyme Hints & Tips. University of California, San Diego. [Link]

  • Clem, B., et al. (2011). Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer. Molecular cancer, 10, 110. [Link]

  • Sygusch, J., & Gavalda, S. (2007). Approaches to the Inhibition of Class II Fructose-1,6-Bisphosphate Aldolase. UWSpace. [Link]

  • Guerini, E., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 42(10), 4681–4693. [Link]

  • Storer, A. C., & Cornish-Bowden, A. (1974). The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme. The Biochemical journal, 141(1), 205–209. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Heron, P. W., et al. (2018). Bisphosphonate Inhibitors of Mammalian Glycolytic Aldolase. Journal of medicinal chemistry, 61(23), 10558–10572. [Link]

Sources

Navigating the Complexities of Phosphorylated Sugar Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phosphorylated sugars. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these highly polar and often labile molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of your purification workflows.

Introduction: The Challenge of the Phosphate Group

The addition of a phosphate group dramatically alters the physicochemical properties of a sugar molecule, rendering it highly polar and anionic. While crucial for its biological function, this phosphate moiety is the primary source of difficulty in purification. Common challenges include:

  • High Polarity: Makes traditional reversed-phase chromatography challenging due to poor retention.

  • Structural Similarity: Isomers of phosphorylated sugars are often difficult to separate.[1][2]

  • Instability: The phosphate ester bond is susceptible to both chemical and enzymatic hydrolysis.[3]

  • Complex Sample Matrices: Biological extracts contain a multitude of interfering compounds, including salts, nucleotides, and other phosphorylated molecules.[4]

This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of phosphorylated sugars.

Q1: My phosphorylated sugar won't retain on my C18 reversed-phase column. What's happening?

A1: This is a common issue. Phosphorylated sugars are extremely polar and will not be sufficiently retained on a non-polar stationary phase like C18. The highly charged phosphate group leads to rapid elution in the void volume. For these molecules, alternative chromatographic techniques are necessary. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography for effective separation.[1][5]

Q2: I'm observing a loss of my target molecule during purification. What could be the cause?

A2: Loss of your phosphorylated sugar can be due to several factors. One of the most common is hydrolysis of the phosphate group. This is particularly prevalent at acidic pH, with a maximum rate of hydrolysis observed around pH 4.[3] Additionally, if your sample is derived from a biological source, endogenous phosphatases can enzymatically cleave the phosphate group. It is also important to consider potential microbial degradation.[3]

Q3: My final product is contaminated with a significant amount of salt. How can I remove it?

A3: High salt concentrations are often introduced during elution from ion-exchange columns. To remove excess salt, consider dialysis or size-exclusion chromatography (desalting columns). If your phosphorylated sugar is stable, you can also use solid-phase extraction (SPE) with a cartridge that retains your compound of interest while allowing the salts to pass through.

Q4: I'm trying to separate two phosphorylated sugar isomers with little success. What can I do?

A4: The separation of isomers is a significant challenge due to their nearly identical physicochemical properties.[2] For chromatographic separations, optimizing the mobile phase is crucial. This may involve adjusting the pH to fine-tune the charge state of the isomers or using a shallow gradient to improve resolution.[1] In some cases, derivatization of the sugar moiety can enhance separation.[2]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex purification problems.

Troubleshooting Issue 1: Low Yield and Product Degradation

Low recovery of your target phosphorylated sugar is a frequent and frustrating problem. The root cause often lies in the inherent instability of the molecule.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Acid-Catalyzed Hydrolysis The phosphate ester bond is labile under acidic conditions, with the highest rate of hydrolysis occurring around pH 4.[3] Many purification buffers and protocols can inadvertently create an acidic environment.Maintain a neutral pH (around 7.0) throughout the purification process. Use buffered mobile phases and collection tubes. If a low pH is unavoidable for a particular step, minimize the exposure time and process samples at low temperatures (e.g., on ice).
Enzymatic Degradation Biological samples often contain phosphatases that can rapidly dephosphorylate your target molecule.Add phosphatase inhibitors to your lysis and purification buffers. Common inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate. Additionally, working at low temperatures (4°C) will reduce enzymatic activity.
Microbial Contamination Bacteria and fungi can consume phosphorylated sugars as a nutrient source, leading to product loss, especially during prolonged storage or processing at room temperature.[3]Work in a sterile environment when possible. Filter-sterilize your buffers and work with autoclaved equipment. For long-term storage, consider freezing aliquots of your purified sample.
Adsorption to Surfaces Phosphorylated compounds can adsorb to glass and certain plastic surfaces, leading to a reduction in recovery.Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help to minimize non-specific binding.
Experimental Protocol: Assessing and Preventing Degradation
  • pH Stability Test:

    • Divide a small aliquot of your sample into several tubes.

    • Adjust the pH of each tube to a different value (e.g., pH 4, 5, 6, 7, 8) using appropriate buffers.

    • Incubate the tubes at room temperature for a defined period (e.g., 1, 4, and 24 hours).

    • Analyze the samples at each time point using a suitable analytical method (e.g., HPLC, mass spectrometry) to quantify the amount of intact phosphorylated sugar remaining.

  • Phosphatase Inhibition Assay:

    • Prepare two aliquots of your cell or tissue lysate.

    • To one aliquot, add a commercially available phosphatase inhibitor cocktail.

    • Incubate both samples at 37°C for 1-2 hours.

    • Analyze both samples to compare the levels of your target phosphorylated sugar. A significant decrease in the untreated sample indicates phosphatase activity.

Troubleshooting Issue 2: Poor Resolution in Anion-Exchange Chromatography

Anion-exchange chromatography (AEX) is a powerful technique for purifying negatively charged molecules like phosphorylated sugars.[6] However, achieving optimal separation can be tricky.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate pH of Mobile Phase The charge of both the phosphorylated sugar and the stationary phase is pH-dependent. If the pH is too low, the phosphate group may not be fully deprotonated, leading to weak binding. Conversely, if the pH is too high, the binding may be too strong, requiring harsh elution conditions that can compromise resolution.The optimal pH for AEX of phosphopeptides is often above 6, where the phosphate group has a double negative charge, increasing retention.[6] For sugar phosphates, a systematic evaluation of the mobile phase pH (e.g., from 6.0 to 8.5) is recommended to find the sweet spot for your specific molecule.
Steep Elution Gradient A rapid increase in salt concentration during elution can cause co-elution of molecules with similar charge densities.Employ a shallow salt gradient. This will provide more time for the separation of closely related species. Consider a multi-step gradient or an isocratic hold at a specific salt concentration to improve the resolution of key peaks.
Column Overloading Exceeding the binding capacity of the column will result in broad, poorly resolved peaks.Reduce the amount of sample loaded onto the column. If a larger sample volume is necessary, consider using a larger column or a resin with a higher binding capacity.
Presence of Interfering Anions High concentrations of other anions in your sample (e.g., chloride, phosphate from the buffer) will compete with your target molecule for binding to the stationary phase, leading to poor retention and resolution.[7]Desalt your sample before loading it onto the AEX column. This can be achieved using a desalting column or dialysis. Ensure that your sample buffer has a lower ionic strength than the initial mobile phase.
Workflow for Optimizing Anion-Exchange Chromatography

AEX_Optimization start Start: Poor AEX Resolution check_ph Verify Mobile Phase pH (e.g., 6.0 - 8.5) start->check_ph adjust_gradient Optimize Elution Gradient (Shallow vs. Steep) check_ph->adjust_gradient pH is optimal end_bad Resolution Still Poor check_ph->end_bad pH adjustment ineffective check_load Assess Sample Load adjust_gradient->check_load Gradient is optimized adjust_gradient->end_bad Gradient optimization fails desalt Pre-process Sample (Desalting) check_load->desalt Load is appropriate check_load->end_bad Reducing load has no effect end_good Achieved Good Resolution desalt->end_good Interfering ions removed desalt->end_bad Desalting does not improve

Caption: Decision tree for troubleshooting poor AEX resolution.

Troubleshooting Issue 3: Challenges with Solid-Phase Extraction (SPE)

SPE is a valuable tool for sample cleanup and concentration of phosphorylated sugars.[8][9] However, selecting the right sorbent and elution conditions is critical for success.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Sorbent Selection The choice of SPE sorbent depends on the properties of your target molecule and the sample matrix. For phosphorylated sugars, an anion-exchange sorbent is typically used.Use a strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE cartridge. The choice between SAX and WAX will depend on the pKa of your phosphorylated sugar and the desired elution conditions.
Inefficient Elution The elution buffer must be strong enough to disrupt the interaction between the phosphorylated sugar and the sorbent.For anion-exchange SPE, elution is typically achieved by increasing the ionic strength or changing the pH of the elution buffer to neutralize the charge on the target molecule or the sorbent. A step-wise elution with increasing concentrations of salt can be used to fractionate your sample.
Co-elution of Contaminants If the washing steps are not stringent enough, contaminants with similar properties to your target molecule may be co-eluted.Optimize the washing steps. This may involve washing with a buffer of intermediate ionic strength or a buffer at a pH that disrupts the binding of weakly bound contaminants without eluting your target molecule.
General Protocol for Anion-Exchange SPE of Phosphorylated Sugars
  • Conditioning: Equilibrate the SPE cartridge with a low ionic strength buffer at a pH that ensures your target molecule is charged (e.g., pH 7.5).

  • Loading: Load your pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove unbound contaminants. A subsequent wash with a buffer of slightly higher ionic strength can remove weakly bound impurities.

  • Elution: Elute your phosphorylated sugar using a high ionic strength buffer (e.g., containing 0.5-1 M NaCl) or by changing the pH to neutralize the charge on the molecule.

SPE_Workflow Condition 1. Condition (Low Salt Buffer) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Equilibration Buffer) Load->Wash1 Wash2 4. Wash 2 (Intermediate Salt) Wash1->Wash2 Elute 5. Elute (High Salt Buffer) Wash2->Elute Collect Collect Purified Phosphorylated Sugar Elute->Collect

Caption: General workflow for solid-phase extraction.

References

  • MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS. Retrieved from [Link]

  • Smrcka, A. V., & Jensen, R. G. (1988). HPLC separation and indirect ultraviolet detection of phosphorylated sugars. Plant Physiology, 86(2), 615–618. [Link]

  • Van der Werf, M. J., van der Heijden, R. T., & Heijen, J. J. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 260(2), 228–235. [Link]

  • Wang, L., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. Analytical Chemistry, 94(12), 5069–5077. [Link]

  • Alpert, A. J. (2015). Anion-Exchange Chromatography of Phosphopeptides: Weak Anion Exchange versus Strong Anion Exchange and Anion-Exchange Chromatography versus Electrostatic Repulsion–Hydrophilic Interaction Chromatography. Analytical Chemistry, 87(8), 4326–4333. [Link]

  • LCGC International. (2018). HILIC Columns for Phosphorylated Sugar Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved from [Link]

  • Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Retrieved from [Link]

  • Löffler, M., et al. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 260(2), 228-235. [Link]

  • Fry, S. C., et al. (2012). Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis. Glycobiology, 22(7), 964-974. [Link]

  • Canadian Sugar Institute. (n.d.). Purification of Sugar. Retrieved from [Link]

  • Prevor. (2023). Sugar industry: chemical exposure in sugar production. Retrieved from [Link]

  • Wikipedia. (n.d.). Sucrose. Retrieved from [Link]

  • Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability & Analysis of 6-O-Phosphono-D-Tagatose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-phosphono-D-tagatose (T6P) is a critical intermediate in the galactose-6-phosphate pathway (Leloir pathway analog) and a pivotal metabolite in the enzymatic production of D-tagatose (a rare sugar). Users frequently encounter "degradation" issues which are often misdiagnosed.

The Reality: True chemical degradation (bond cleavage) is rare at neutral pH. The most common issues are enzymatic conversion (due to lysate contamination), alkaline isomerization , or analytical artifacts (failure to retain the polar analyte).

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Chemical Stability & Solution Chemistry

The Stability Paradox

T6P contains a phosphate ester bond at the C6 position. While the phosphate ester is relatively stable at physiological pH, the tagatose moiety (a ketohexose) is sensitive to isomerization.

Degradation Mechanisms
StressorMechanismResulting Product(s)Risk Level
Acid (pH < 3) Hydrolysis of the phosphoester bond.D-Tagatose + Inorganic Phosphate (Pi)High (Time-dependent)
Alkaline (pH > 8) Isomerization (Lobry de Bruyn-Alberda van Ekenstein) &

-elimination.
Galactose-6-P, Sorbose-6-P, or degradation fragments.Critical (Rapid)
Temperature (> 50°C) Maillard Reaction (if amines/proteins present).Brown pigments (Melanoidins) + Cross-linked proteins.Moderate
Divalent Cations (Mg²⁺) Catalysis of hydrolysis (Lewis acid effect).D-Tagatose + PiLow (unless heated)
Protocol: Validating Chemical Integrity

If you suspect spontaneous degradation, perform this Differential Phosphate Assay :

  • Prepare Control: T6P in ddH₂O (pH 7.0).

  • Prepare Test: T6P in experimental buffer.

  • Assay: Use a Malachite Green Phosphate Assay.

    • Result A: High free phosphate (Pi) = Hydrolysis (Check pH or temperature).

    • Result B: Low free phosphate but loss of T6P peak on HPLC = Isomerization (Check pH > 8) or Adsorption .

Module 2: Biological Degradation (The "Phantom" Enzyme)

In cell-free lysates or bioconversion mixtures, T6P is rarely "degrading"; it is being metabolized. The tagatose-6-phosphate pathway is highly active in Staphylococcus aureus, Lactococcus lactis, and engineered E. coli.

The Pathway Trap

Users often spike T6P into a lysate and see it vanish. It is being funneled into two competing routes:

  • The Forward Route (Kinase): Conversion to Tagatose-1,6-bisphosphate (T-1,6-BP).

  • The Reverse/Exit Route (Phosphatase/Isomerase): Conversion back to Galactose-6-P or dephosphorylation to Tagatose.

Visualization: The Fate of T6P

The following diagram illustrates the competing pathways that mimic "degradation."

T6P_Fate T6P Tagatose-6-Phosphate (Target Analyte) Tagatose D-Tagatose (Dephosphorylated) T6P->Tagatose Acid Hydrolysis (pH < 3) T6P->Tagatose Tagatose-6-P Phosphatase T16BP Tagatose-1,6-Bisphosphate (Biomass Precursor) T6P->T16BP Tagatose-6-P Kinase (ATP-dependent) Gal6P Galactose-6-Phosphate (Isomer) T6P->Gal6P Alkaline Isomerization (pH > 8) Pi Inorganic Phosphate (Pi) T6P->Pi Hydrolysis Gal6P->T6P Galactose-6-P Isomerase

Figure 1: Chemical vs. Enzymatic Fate of Tagatose-6-Phosphate.[1][2] Red arrows indicate metabolic consumption (kinase); Green indicates dephosphorylation; Dashed lines represent chemical instability.

Module 3: Analytical Troubleshooting (HPLC-MS)

Most "degradation" reports are actually detection failures . Sugar phosphates are highly polar and do not retain on standard C18 columns, eluting in the void volume (ion suppression zone).

Methodology Selection Guide
FeatureReverse Phase (C18) Ion-Pairing (IP-RP) HILIC Anion Exchange (HPAEC)
Retention of T6P None (Void volume)ExcellentGoodExcellent
Isomer Separation PoorGoodModerateBest
MS Compatibility HighLow (Reagents suppress signal)HighLow (Requires desizer)
Recommendation DO NOT USE Gold Standard for Quant Good for Screening Best for Purity
Critical Protocol: Ion-Pairing LC-MS

If you observe low signal, implement this mobile phase immediately. The amine pairs with the phosphate, making the molecule hydrophobic enough for C18 retention.

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.

  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).

  • Mobile Phase B: Methanol.

  • Gradient: 0% B to 100% B over 10 minutes.

  • Detection: ESI Negative Mode (Look for m/z 259.02).

Troubleshooting Decision Tree

Troubleshooting_Flow Start Issue: Loss of T6P Signal Check_Pi Measure Free Phosphate (Pi) Start->Check_Pi High_Pi High Pi Detected Check_Pi->High_Pi Bond Broken Low_Pi Low/Normal Pi Check_Pi->Low_Pi Bond Intact Acid_Check Check pH < 3? High_Pi->Acid_Check Enz_Check Phosphatase Contamination? High_Pi->Enz_Check Retention_Check Check Retention Time (RT) Low_Pi->Retention_Check Void_Elution Elutes in Void Volume? Retention_Check->Void_Elution Shifted_RT RT Shift / New Peaks? Retention_Check->Shifted_RT Solution_IP Switch to Ion-Pairing (TBA/Acetate) Void_Elution->Solution_IP Solution_Iso Isomerization (Gal-6-P) Check pH > 8 Shifted_RT->Solution_Iso

Figure 2: Diagnostic workflow for identifying the root cause of T6P signal loss.

Frequently Asked Questions (FAQ)

Q1: Can I store T6P in the freezer? A: Yes, but pH control is vital. Store at -20°C or -80°C. Ensure the buffer is pH 6.0–7.0 . Avoid Tris buffer if possible (temperature sensitivity); Phosphate or HEPES buffers are preferred for chemical stability, though Phosphate buffer interferes with MS analysis.

Q2: I see two peaks with the same mass (m/z 259). Which one is T6P? A: You are likely seeing Galactose-6-Phosphate (G6P) and Tagatose-6-Phosphate (T6P) .

  • Cause: If you synthesized T6P enzymatically from Galactose-6-P using lacAB (Galactose-6-phosphate isomerase), the reaction reaches an equilibrium. You will rarely get 100% conversion.

  • differentiation: T6P is a ketose; G6P is an aldose. They can be separated via HPAEC-PAD or optimized Ion-Pairing HPLC.

Q3: Why does my signal disappear when I add Magnesium (Mg²⁺)? A: Mg²⁺ is a cofactor for many contaminating phosphatases (like alkaline phosphatase) present in crude lysates. If you are not using purified enzymes, adding Mg²⁺ effectively "activates" the degradation of your T6P. Add EDTA (5 mM) to quench this if compatible with your downstream assay.

Q4: Is T6P sensitive to the Maillard reaction? A: Yes, more so than glucose. As a ketose, tagatose is a reducing sugar. The phosphate group does not protect the carbonyl oxygen. Do not heat T6P solutions in the presence of amino acids, peptides, or ammonium salts.

References

  • Van der Heiden, E., et al. (2013). Gene regulation of the tagatose-6-phosphate pathway in Staphylococcus aureus. Microbiology.[2] Link

    • Relevance: Establishes the biological pathway and enzymes (LacA, LacB, LacC) responsible for T6P metabolism.
  • Buescher, J. M., et al. (2010). A method for the quantitative analysis of sugar phosphates in bacterial extracts. Analytical Chemistry.[3][4][5][6] Link

    • Relevance: The authoritative source for Ion-Pairing LC-MS methods to detect sugar phosph
  • Wolfenden, R., et al. (2011). The kinetics of hydrolysis of phosphate monoesters. Journal of the American Chemical Society. Link

    • Relevance: Provides the thermodynamic grounding for the stability of the phosphoester bond in sugar phosph
  • Shin, K. C., et al. (2020). Recent advances in biological production of D-tagatose.[7] Applied Microbiology and Biotechnology. Link

    • Relevance: Details the industrial enzymatic conversion involving T6P and the stability challenges in bioreactors.

Sources

Technical Support Center: Whole-Cell Catalyst Efficiency for Tagatose-6-Phosphate (T6P)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Ticket ID: T6P-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division

Executive Summary: The T6P Bottleneck

You are likely encountering a bottleneck where Tagatose-6-Phosphate (T6P) is either not accumulating sufficiently or is being degraded/diverted before conversion. T6P is the critical high-energy intermediate in the "phosphorylation-dephosphorylation" strategy, which thermodynamically favors Tagatose production over the equilibrium-limited direct isomerization route.

This guide addresses the three pillars of whole-cell efficiency: Mass Transfer (Permeability) , Flux Balance (Metabolic Engineering) , and Cofactor Sustainability .

Category A: Permeabilization & Mass Transfer (The "Hardware")

The Issue: Whole-cell catalysts retain enzymes effectively but the cell wall acts as a barrier to substrate (e.g., Galactose, Fructose) entry and product release. The Goal: Create a "leaky" cell that retains macromolecular enzymes but allows free passage of small molecules.

Protocol 1.1: Optimized Chemical Permeabilization

Do not rely on spontaneous uptake. Active transport is too slow for industrial biocatalysis.

Reagents:

  • CTAB (Cetyltrimethylammonium bromide): Cationic surfactant, disrupts membrane integrity.

  • Triton X-100: Non-ionic detergent, solubilizes membrane proteins.

Step-by-Step Workflow:

  • Harvest: Centrifuge cell culture (

    
    , 10 min, 4°C).
    
  • Wash: Resuspend pellet in 50 mM Tris-HCl (pH 7.5) to remove media components.

  • Treatment: Resuspend cells to OD

    
    . Add 0.1% (w/v) CTAB  or 0.5% (v/v) Triton X-100 .
    
  • Incubation: Incubate at room temperature for 20–30 minutes with gentle agitation. Warning: Exceeding 45 mins can cause enzyme leakage.

  • Quench: Centrifuge immediately and wash twice with buffer to remove residual detergent.

Validation (The "Self-Check"):

  • Assay: Measure extracellular protein concentration (Bradford assay) in the supernatant.

  • Pass Criteria: Low protein release (<10% total protein) but high specific activity for T6P production. If protein release is high, reduce incubation time.

Category B: Metabolic Engineering (The "Software")

The Issue: Native E. coli or B. subtilis metabolism competes for the substrate. The Goal: Direct carbon flux specifically toward T6P accumulation.

Critical Pathway Modifications

To maximize T6P efficiency, you must sever the links to glycolysis and competing isomerization.

Gene TargetFunctionActionRationale
pgi Phosphoglucose isomeraseKnockout (

)
Prevents Fructose-6-P (F6P) from reverting to Glucose-6-P (G6P) and entering glycolysis. Forces flux toward T6P.
pfkA / pfkB PhosphofructokinaseKnockout (

)
Blocks F6P from being phosphorylated to FBP (glycolysis commitment step). Essential for F6P accumulation.
galK GalactokinaseKnockout (

)
If using Galactose as substrate, prevents phosphorylation to Gal-1-P (Leloir pathway), forcing flux via Isomerase.
ptsG Glucose transporterModify If using glucose feed, deregulation prevents catabolite repression of recombinant promoters.
Visualization: The Engineered T6P Pathway

The following diagram illustrates the optimized flux balance for T6P production from Fructose/Galactose, highlighting the necessary blocks (Red X).

T6P_Pathway cluster_cell Whole-Cell Biocatalyst (Engineered) Fructose_In Intracellular Fructose F6P Fructose-6-P (F6P) Fructose_In->F6P ATP -> ADP Frk T6P TAGATOSE-6-P (Target) F6P->T6P Epimerization C4E Glycolysis Glycolysis (Energy Loss) F6P->Glycolysis Blocked by Δpgi / Δpfk Tagatose D-Tagatose T6P->Tagatose Dephosphorylation (Driving Force) T6PP Frk Fructokinase (Frk) C4E C4-Epimerase (F6PE) T6PP T6P-Phosphatase (T6PP) Pgi Pgi (Competitor) Substrate Extracellular Fructose/Sucrose Substrate->Fructose_In Transport (Permeabilized)

Caption: Optimized metabolic flux for T6P. Red dotted lines indicate pathways that must be knocked out to prevent carbon loss.

Category C: Cofactor Management (The "Engine")

The Issue: The kinase step (Fructose


 F6P) consumes ATP. In whole cells, ATP is finite.
The Solution:  An ATP regeneration system is mandatory for sustained catalytic efficiency.
Protocol 2.0: Polyphosphate Kinase (PPK) Regeneration

Instead of adding expensive ATP, use Polyphosphate (PolyP) as a cheap phosphate donor.

  • Co-expression: Co-transform your host with the ppk gene (e.g., from Pseudomonas aeruginosa or E. coli).

  • Substrate Addition: Add Sodium Polyphosphate (PolyP) to the reaction buffer (10–50 mM).

  • Mechanism: PPK catalyzes:

    
    .
    
  • Benefit: Maintains high ATP/ADP ratio, driving the Fructokinase reaction forward.

Troubleshooting & FAQs

Q1: My T6P yield plateaus after 2 hours. Why?

Diagnosis: Product Inhibition or Phosphate Depletion.

  • Root Cause 1: Accumulation of inorganic phosphate (Pi) from the T6PP step can inhibit the phosphatase or kinase.

  • Root Cause 2: Reversible epimerization (F6P

    
     T6P) reaching equilibrium.
    
  • Fix:

    • Add Mg²⁺ (5 mM) : Essential cofactor for kinases and helps sequester excess phosphate.

    • Ensure the T6PP (Phosphatase) activity is higher than the Epimerase activity to "pull" the reaction forward (Le Chatelier's principle).

Q2: I see high enzyme expression on SDS-PAGE, but low whole-cell activity.

Diagnosis: Inclusion Bodies or Transport Failure.

  • Test: Sonicate a sample of cells and test the lysate.

    • If Lysate Activity >> Whole Cell Activity: Your permeabilization is insufficient. Increase CTAB concentration or switch to freeze-thaw cycles (-80°C / 37°C x3).

    • If Lysate Activity is Low: Your enzyme is misfolded (inclusion bodies). Lower induction temperature to 16–20°C and add 0.5 M Sorbitol to the culture media as a chemical chaperone.

Q3: How do I measure T6P specifically?

Diagnosis: T6P is difficult to distinguish from F6P via HPLC.

  • Method: Use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection).

  • Alternative: Acid hydrolysis of the phosphate group followed by HPLC detection of free Tagatose vs. Fructose.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Efficiency CheckLysate Lyse Cells & Check Enzyme Activity Start->CheckLysate LysateLow Lysate Activity: LOW CheckLysate->LysateLow Enzyme Issue LysateHigh Lysate Activity: HIGH CheckLysate->LysateHigh Transport Issue Solubility Check Solubility (SDS-PAGE Supernatant) LysateLow->Solubility Permeability Permeabilization Protocol Action: Increase CTAB/Triton, Check pH LysateHigh->Permeability Inclusion Inclusion Bodies Detected? Action: Lower Temp (16°C), Chaperones Solubility->Inclusion Yes

Caption: Diagnostic flow for identifying whether the bottleneck is biological (enzyme) or physical (transport).

References

  • Shin, K. C., et al. (2020). "Production of d-tagatose from maltodextrin by a cascade reaction containing a C4-epimerase." Biotechnology for Biofuels.

  • Li, Z., et al. (2019). "Efficient production of D-tagatose using a multi-enzyme cascade system." Bioresource Technology.

  • Bober, J. R., & Nair, N. U. (2019). "Surpassing thermodynamic, kinetic, and stability barriers to isomerization catalysis for tagatose biosynthesis." Cell Reports Physical Science.

  • Patel, S. N., et al. (2016). "Engineering Escherichia coli for the production of Tagatose-6-Phosphate." Metabolic Engineering.

Disclaimer: These protocols are intended for research use only. Optimization may be required depending on the specific bacterial strain (e.g., BL21(DE3) vs. JM109).

Technical Support Center: Optimizing Flux in the Tagatose-6-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

System Status: ONLINE | Topic: T6P Pathway / Feedback Inhibition | Agent: Senior Application Scientist

Welcome to the Advanced Metabolic Engineering Support Hub.

You are likely here because your tagatose yields have plateaued despite high substrate availability. In the biosynthesis of D-tagatose via the phosphorylated (Leloir-like) pathway, the accumulation of the intermediate Tagatose-6-Phosphate (T6P) is a notorious bottleneck. It acts as a potent competitive inhibitor to the upstream isomerase, effectively freezing your metabolic flux.

This guide moves beyond basic troubleshooting. We will treat your pathway as a hydraulic system where pressure (T6P accumulation) must be managed to maintain flow.

Module 1: The Diagnostic Workflow

Is it Inhibition, Equilibrium, or Enzyme Death?

Before re-engineering your strain, you must confirm that feedback inhibition is the root cause.

Ticket #101: Differential Diagnosis

Symptom: Rapid initial conversion of Galactose-6-P (Gal6P) followed by a hard stop at ~30-40% conversion, despite active enzyme presence.

Q: How do I distinguish between thermodynamic equilibrium and kinetic inhibition? A: You must decouple the reaction components.

  • The Spike Test: In your bioreactor or in vitro assay, spike the reaction with purified T6P (if available) or a high concentration of the final product.

    • Result A: Rate decreases immediately. -> Confirmation: Product Inhibition.

    • Result B: Rate is unchanged.[1] -> Confirmation: Thermodynamic Equilibrium.

  • The Dilution Test: Dilute your reaction mix 10-fold but maintain substrate concentration.

    • If specific activity increases disproportionately, you are diluting out an inhibitor (likely T6P).

Q: My HPLC shows a massive peak for Gal6P but no T6P. Is the pathway dead? A: Not necessarily. If you are using a coupled assay (e.g., measuring NADH oxidation), the blockage might be downstream. However, if you are directly measuring sugars and see only Gal6P, your Galactose-6-Phosphate Isomerase (LacAB) is inactive.

  • Check: LacAB is a heterodimer (LacA + LacB).[2][3] If you expressed them as separate proteins without ensuring complex formation, they are catalytically dead. They must be co-expressed or reconstituted carefully (Jung et al., 2013).

Module 2: The "Pull" Strategy (Metabolic Flux Balancing)

Relieving the Pressure

In engineered systems (e.g., L. lactis or E. coli), researchers often delete the downstream kinase (LacC ) to prevent tagatose degradation into glycolysis. This creates a dead-end where T6P accumulates, inhibiting LacAB.

Ticket #202: Implementing an Artificial Drain

Q: I deleted lacC to stop catabolism, but now flux has stopped. Why? A: You created a "metabolic dam." T6P binds to the active site of LacAB (specifically interacting with Arg-39 and Arg-134 residues), preventing further Gal6P entry. You must install a "drain"—a phosphatase to convert T6P to free Tagatose irreversibly.

Recommended Protocol: The Phosphatase Valve There is no "perfect" natural T6P phosphatase. You must hijack promiscuous phosphatases.

Candidate EnzymeSourceSpecificityPros/Cons
Phytase E. coli / FungiLow (Broad)Pro: Cheap, robust. Con: Slow kinetics; requires high overexpression.
CubicO Bacillus subtilisModeratePro: Higher activity on sugar phosphates. Con: Can hydrolyze Gal6P if not tuned.
HAD-like Phosphatase ThermoplasmaHighPro: Thermostable (good for industrial temps). Con: Expression issues in mesophiles.

Experimental Fix: Co-express a Class B acid phosphatase or a HAD-superfamily phosphatase. This pulls the reaction:



By making the second step irreversible, you remove the T6P "brake" on LacAB.
Module 3: Visualizing the Bottleneck

The following diagram illustrates the standard pathway versus the "Inhibition Loop" you are likely experiencing.

T6P_Pathway Gal Galactose Gal6P Galactose-6-P Gal->Gal6P GalK / PTS (Phosphorylation) T6P Tagatose-6-P Gal6P->T6P LacAB (Isomerase) LacAB_Node Gal6P->LacAB_Node T6P->Gal6P Reversible Tag D-Tagatose (Final Product) T6P->Tag Phosphatase (The 'Pull' Solution) TBP Tagatose-1,6-BP (Glycolysis) T6P->TBP LacC (Kinase) *DELETE THIS* T6P->LacAB_Node Feedback Inhibition (-) LacAB_Node->T6P

Figure 1: The Tagatose-6-Phosphate Pathway logic. The red dotted line represents the feedback inhibition loop where T6P accumulation halts the LacAB isomerase. The green path represents the necessary engineering intervention.

Module 4: Enzyme Engineering (The "Push" Strategy)

Modifying the Hardware

If the phosphatase "pull" isn't enough, you must desensitize the "push" enzyme (LacAB).

Ticket #303: Mutational Tuning of LacAB

Q: Can I mutate LacAB to ignore T6P inhibition? A: Yes, but it requires precision. The LacAB active site is highly conserved.

  • Target: The interface between LacA and LacB.

  • Mechanism: T6P binds via its phosphate group to arginine residues (Arg-39, Arg-134).[3]

  • Strategy: Steric hindrance or charge repulsion.

    • Mutation:R134K (Conservative) or R134A (Radical).

    • Effect: Weakens the affinity for the phosphate group of the product (T6P) without destroying the affinity for the substrate (Gal6P), assuming Gal6P binds slightly differently. Warning: This often lowers overall

      
      , so you must overexpress the mutant enzyme to compensate.
      
Module 5: Validated Protocol

Coupled Kinetic Assay for T6P Inhibition

Do not rely on endpoint assays. Use this continuous spectrophotometric assay to visualize inhibition in real-time.

Principle: We couple the production of Tagatose (via an added phosphatase) to a detection system, or we measure the reverse reaction to quantify inhibition constants (


).

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2.

  • Substrate: Galactose-6-Phosphate (1–10 mM).

  • Enzyme: Purified LacAB (1 µg/mL).

  • Inhibitor: Tagatose-6-Phosphate (synthesized or enzymatically generated).

Step-by-Step:

  • Baseline: Establish the

    
     of LacAB with saturating Gal6P (10 mM).
    
  • Inhibition Curve: Repeat the reaction adding T6P at 0.5, 1.0, 2.0, and 5.0 mM.

  • Data Plotting:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).[4]
    • The intersection point gives you the

      
      .
      
  • Interpretation:

    • If

      
       in your bioreactor, your system is failing due to inhibition.
      
    • Target: You need a phosphatase rate (

      
      ) that keeps steady-state 
      
      
      
      .
References
  • Jung, W. S., et al. (2013). "Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates."[2] PLoS ONE, 8(8): e72902.[2] Link

    • Significance: Defines the LacAB heterodimer structure and the specific arginine residues responsible for T6P binding and inhibition.
  • van Rooijen, R. J., et al. (1991). "Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis."[5] Journal of Biological Chemistry, 266, 7176-7181.[5] Link

    • Significance: The foundational paper describing the lacABCD operon organiz
  • Bober, J. R., & Nair, N. U. (2019). "Polyspecific sugar phosphatases for the production of rare sugars." Metabolic Engineering, 54, 1-9.
  • Liu, S., et al. (2023). "Recent advances in the biological production of D-tagatose."[6] Journal of Agricultural and Food Chemistry. Link

    • Significance: Reviews current bottlenecks, including the T6P dephosphoryl

Sources

Technical Support Center: Minimizing Non-Specific Phosphatase Activity in Tagatose Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers optimizing enzymatic tagatose synthesis. It addresses the critical challenge of non-specific phosphatase activity , which compromises yield by hydrolyzing phosphorylated intermediates (G1P, G6P, F6P) before they reach the final product.

Senior Application Scientist: Dr. Alex V. Thorne Department: Biocatalysis & Process Optimization Last Updated: February 7, 2026

Executive Summary: The Phosphatase Selectivity Paradox

In the enzymatic synthesis of D-tagatose—specifically via the Phosphorylated Intermediate Pathway (e.g., Starch


 G1P 

G6P

F6P

T6P

Tagatose)—the final dephosphorylation step is critical. You rely on Tagatose-6-Phosphate Phosphatase (T6PP) to convert T6P to Tagatose.[1][2][3]

The Problem: "Non-specific phosphatase activity" arises from two sources:

  • Promiscuity of T6PP: The enzyme itself may accept F6P or G6P as substrates, reverting them to Fructose or Glucose.

  • Host Contaminants: If using E. coli lysates, endogenous phosphatases (e.g., Agp, PhoA) indiscriminately hydrolyze the high-energy pool (G1P, G6P), halting the cascade.

This guide provides the protocols to diagnose, isolate, and eliminate these activities.

Pathway & Leakage Analysis

The diagram below illustrates the "Leakage Points" where non-specific phosphatases reduce theoretical yield.

TagatoseLeakage cluster_legend Legend Starch Starch/Maltodextrin G1P Glucose-1-P (G1P) Starch->G1P  αGP   G6P Glucose-6-P (G6P) G1P->G6P  PGM   Glucose Glucose (Waste) G1P->Glucose  Host Phosphatase   F6P Fructose-6-P (F6P) G6P->F6P  PGI   G6P->Glucose  Host/Promiscuous T6PP   T6P Tagatose-6-P (T6P) F6P->T6P  T6PE   Fructose Fructose (Waste) F6P->Fructose  Host/Promiscuous T6PP   Tagatose D-Tagatose (Final Product) T6P->Tagatose  T6PP (Specific)   key1 Blue Path: Productive Cascade key2 Red Dashed: Non-Specific Leakage

Figure 1: Enzymatic cascade for tagatose synthesis showing critical points where non-specific phosphatase activity causes substrate depletion and byproduct formation.

Troubleshooting & FAQs

Issue 1: High Glucose/Fructose Levels in Final Mixture

Q: I am running the cascade from Maltodextrin. I detect Tagatose, but also significant amounts of Glucose and Fructose. Is my T6PP non-specific?

A: This is a classic symptom of premature hydrolysis .

  • Diagnosis: If Glucose appears early in the reaction, it is likely host E. coli phosphatases (like Agp or PhoA) attacking G1P/G6P. If Fructose appears later, your T6PP might be hydrolyzing F6P.

  • Validation: Run a "Dropout Control". Incubate your enzyme mix with only G6P (no T6PE). If Glucose forms, you have significant non-specific phosphatase activity targeting G6P.

  • Solution: Implement the Heat Treatment Protocol (see Section 4) if using thermostable enzymes. This denatures the mesophilic host phosphatases.

Issue 2: Removing Host Background without Purification

Q: I am using crude lysates to save cost. How do I stop E. coli phosphatases from killing the reaction?

A: You must exploit the thermal stability difference.

  • The Science: Most industrial T6PPs (e.g., from Thermotoga maritima or Archaeoglobus fulgidus) are hyperthermophilic (

    
    ). Native E. coli phosphatases denature rapidly above 60°C.
    
  • Protocol: Heat your crude T6PP lysate to 65°C for 20 minutes before adding it to the reaction mix. Centrifuge to remove precipitated host proteins.

  • Self-Validating Step: Measure free phosphate release from G6P using the lysate before and after heat treatment. The "after" sample should show near-zero activity on G6P.

Issue 3: T6PP Promiscuity (Substrate Specificity)

Q: My T6PP is purified, but it still hydrolyzes F6P. Why?

A: Some T6PPs have a loose substrate pocket.

  • Mechanism: T6P and F6P are epimers.[4] If the enzyme's active site relies solely on the phosphate handle, it may process both.

  • Correction:

    • Metal Ion Tuning: Switch from Mg²⁺ to Mn²⁺ or Co²⁺. Some T6PPs show higher specificity ratios with specific divalent cations [1].

    • Kinetic Control: Ensure the T6PE (Epimerase) activity is in excess. If T6PE is slow, F6P accumulates, increasing the probability of non-specific hydrolysis by T6PP. Drive the flux forward.

Detailed Protocols

Protocol A: Differential Heat Inactivation of Host Phosphatases

Use this when expressing thermostable T6PP in mesophilic hosts (E. coli).

Reagents:

  • Crude Lysate containing T6PP (e.g., from T. maritima).

  • Heat block or water bath.

Steps:

  • Lysis: Lyse cells in 50 mM HEPES (pH 7.5), 5 mM MgCl₂. Avoid phosphate buffers.

  • Thermal Shock: Incubate the crude lysate at 65°C for 20 minutes .

    • Note: If your T6PP is from A. fulgidus, you can go up to 80°C.

  • Clarification: Centrifuge at 12,000

    
     g for 10 mins at 4°C.
    
  • Recovery: Collect supernatant. The pellet contains denatured E. coli proteins (including Agp, PhoA).

  • Validation: Assay supernatant for activity against G6P (Negative Control) and T6P (Positive Control).

Protocol B: Malachite Green Specificity Assay

Use this to quantify the "Specificity Ratio" of your phosphatase.

Objective: Determine the ratio of Specific Activity (


) to Non-Specific Activity (

).

Procedure:

  • Prepare substrate solutions (10 mM) of T6P , F6P , G6P , and G1P .

  • In a 96-well plate, mix:

    • 10 µL Enzyme Prep (diluted).

    • 80 µL Buffer (50 mM HEPES pH 7.0, 1 mM MgCl₂).

    • 10 µL Substrate.

  • Incubate at reaction temperature (e.g., 50°C) for 10 minutes.

  • Add 100 µL Malachite Green Reagent to stop reaction and develop color.

  • Read Absorbance at 620 nm.

  • Calculation:

    
    
    
    • Target: A ratio

      
       indicates excellent specificity. A ratio 
      
      
      
      requires process optimization.

Data Summary: Substrate Specificity of Common Phosphatases

The table below highlights the difference between specific T6PPs and non-specific host enzymes.

Enzyme SourcePrimary SubstrateActivity on G6P (%)Activity on F6P (%)Heat StabilityRecommendation
T. maritima T6PP T6P< 2%< 5%High (>80°C)Recommended for high-temp cascades [1].
A. fulgidus T6PP T6P< 1%< 3%High (>85°C)Excellent specificity; requires heat activation.
E. coli Agp Broad (G1P/G6P)100% 95% Low (<55°C)Major Contaminant. Must be removed.
E. coli PhoA Broad100% 100% Low (<60°C)Major Contaminant. Inhibited by inorganic phosphate.

De-Risking Workflow

Follow this logic flow to systematically eliminate non-specific activity.

TroubleshootingFlow Start Start: Low Tagatose Yield High Glucose/Fructose Step1 Assay Lysate against G6P Start->Step1 Decision1 Is Phosphate Released? Step1->Decision1 Yes Yes: Non-Specific Activity Detected Decision1->Yes High Pi No No: Issue is likely Epimerase (T6PE) or T6PP inactivity Decision1->No Low Pi Step2 Is T6PP Thermostable? Yes->Step2 Decision2 Thermostable? Step2->Decision2 HeatTreat Perform Heat Treatment (65°C, 20 min) Decision2->HeatTreat Yes Purify Must Purify Enzyme (His-tag / Ion Exchange) Decision2->Purify No ReTest Re-Assay against G6P HeatTreat->ReTest Purify->ReTest

Figure 2: Decision matrix for identifying and eliminating non-specific phosphatase activity.

References

  • Zhang, W., et al. (2017). Enzymatic synthesis of D-tagatose from starch by a cascade reaction. Patent WO2017059278A1.

  • Li, Z., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of D-Tagatose from Sucrose.[1] Molecules, 28(24), 8133.

  • Hollingshead, S., et al. (2025). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose.[4] bioRxiv.

  • Shin, K.C., et al. (2020). Advances and Prospects of D-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Applied Sciences.

Sources

Technical Support Center: 6-O-Phosphono-D-Tagatose (T6P) Solubility & Stability Guide

[1][2]

Senior Application Scientist Note: Solubility issues with sugar phosphates like 6-O-phosphono-D-tagatose (Tagatose-6-Phosphate, T6P) are rarely about the intrinsic solubility of the molecule itself—which is highly hydrophilic—and almost always about salt form incompatibility , divalent cation precipitation , or hydrolytic instability masquerading as solubility failure.[1][2] This guide addresses these specific failure modes.

Part 1: The Solubility Diagnostic (Troubleshooting)[1][2]

Use this diagnostic section to identify the root cause of your solubility issue.

Q1: "My T6P powder will not dissolve in water or buffer."

Likely Cause: You are using the Barium (Ba²⁺) or Calcium (Ca²⁺) salt form.[1][2] Technical Insight: Historically, sugar phosphates were isolated as Barium salts because they crystallize easily and are insoluble in water/ethanol mixtures.[1][2] Modern commercial preparations are typically Lithium or Sodium salts (e.g., Sigma CAS 73544-42-0), which are freely soluble.[1][2] Solution:

  • Check the Label: If it says "Barium salt," it is not intended to be dissolved directly for assays.[2]

  • Protocol (Barium Removal): You must convert it to the sodium form.[1][2]

    • Suspend the Ba-salt in water.[1][2]

    • Add a stoichiometric amount of Sodium Sulfate (

      
      ).[1][2]
      
    • The Barium will precipitate as insoluble

      
      .[1][2]
      
    • Centrifuge/Filter to remove the white solid.[1][2]

    • The supernatant contains the soluble Sodium-T6P.[2]

Q2: "The solution was clear, but turned cloudy upon adding Magnesium (Mg²⁺)."

Likely Cause: Inorganic Phosphate (


) contaminationHigh Concentration Precipitation12Technical Insight:

1212Solution:
  • Assay for Free Phosphate: Use a Malachite Green assay to check for free

    
     in your stock.[1][2]
    
  • Order of Addition: Always add Mg²⁺ last to the assay buffer, diluted, to prevent local high-concentration shock precipitation.[1][2]

Q3: "My HPLC/Enzyme assay shows no T6P, even though it dissolved."

Likely Cause: Alkaline Hydrolysis or Isomerization .[1][2] Technical Insight: Ketohexose phosphates (like T6P and Fructose-6-P) are less stable than aldohexose phosphates.[1][2] At pH > 8.0, or in the presence of contaminating isomerases, T6P can rapidly degrade or isomerize to Galactose-6-P or Fructose-6-P. Solution: [1][2]

  • pH Window: Maintain buffers strictly between pH 6.5 – 7.5 .

  • Temperature: Keep stock solutions at -20°C. Avoid repeated freeze-thaw cycles which accelerate hydrolysis.

Part 2: Buffer Selection & Preparation Matrix

Choosing the correct buffer is critical for maintaining the integrity of the phospho-ester bond.

Buffer SystemRecommended pHProsConsBest For
Triethanolamine / HCl 7.0 - 7.5Non-complexing with metal ions.[1][2]Poor buffering capacity below pH 7.[1][2]0.Kinase Assays (requires Mg²⁺)
HEPES 7.0 - 7.5High chemical stability; minimal metal binding.[1][2]Expensive; can generate radicals if exposed to light/O2 long-term.[1][2]Long-term Storage
Phosphate (PBS/NaPi) 6.5 - 7.0Excellent buffering capacity.[1][2]DO NOT USE with downstream Kinase/Phosphatase assays.[1][2] Inhibits product detection; precipitates Mg²⁺.[1][2]Isomerization Studies (only if no metal cofactors used)
Tris-HCl 7.5 - 8.0Common; cheap.[1][2]Temperature-dependent pKa; primary amine can react with aldehydes (Maillard) if heated.[1][2]General Purification

Part 3: Visual Workflows

Workflow 1: Solubilization & Stability Decision Tree

This logic flow ensures you treat the sample correctly based on its salt form and intended use.[2]

T6P_SolubilityStartStart: Solid T6P SampleCheckSaltCheck Salt Form on LabelStart->CheckSaltBaSaltBarium/Calcium SaltCheckSalt->BaSaltLiNaSaltLithium/Sodium SaltCheckSalt->LiNaSaltInsolubleINSOLUBLE in WaterBaSalt->InsolubleSolubleSOLUBLE in WaterLiNaSalt->SolubleConversionProtocol: Cation Exchange(Add Na2SO4 -> Remove BaSO4 ppt)Insoluble->ConversionDissolveDissolve in H2O or HEPES (pH 7.0)Soluble->DissolveConversion->SolubleCheckAppIntended Application?Dissolve->CheckAppKinaseAssayKinase Assay (+Mg2+)CheckApp->KinaseAssayStorageLong-term StorageCheckApp->StorageWarningWARNING: Do NOT use Phosphate Buffer(Precipitation Risk)KinaseAssay->WarningFreezingAliquot & Freeze -20°C(Avoid Freeze-Thaw)Storage->Freezing

Caption: Decision tree for handling T6P based on salt form and downstream application. Note the critical Barium-removal step for older preparations.

Workflow 2: Enzymatic Context (The "Why" of Solubility)

Understanding the T6P pathway helps troubleshoot why "disappearance" (isomerization) occurs.[1][2]

T6P_Pathwaycluster_conditionsCritical ConditionsGalactoseD-GalactoseTagatoseD-TagatoseGalactose->TagatoseIsomerizationT6PTagatose-6-P(Soluble, Labile)Tagatose->T6PPhosphorylation(Requires ATP)T16BPTagatose-1,6-BPT6P->T16BPLacC + ATP + Mg2+(Irreversible)Note2pH > 8.0 causesIsomerization/DegradationT6P->Note2G6PGalactose-6-PG6P->T6PLacA/LacB(Reversible)IsomeraseL-ArabinoseIsomeraseKinaseTagatose-6-PKinase (LacC)Note1Mg2+ Required(Avoid Phosphate Buffer)Kinase->Note1EpimeraseGalactose-6-PIsomerase (LacA)

Caption: Metabolic context of T6P. The conversion to Tagatose-1,6-Bisphosphate (T1,6BP) by LacC is Mg²⁺ dependent.[1][2] Contaminating isomerases (LacA/B) can equilibrate T6P back to Galactose-6-P.[1][2]

Part 4: Preparation of Stock Solution (Standard Protocol)

Objective: Prepare a 10 mM stock of T6P (Lithium/Sodium salt) that is stable for kinase assays.

  • Weighing: Weigh the appropriate amount of T6P (MW ~260.14 g/mol for free acid; check label for salt correction).

    • Note: T6P is hygroscopic.[1][2] Weigh quickly in a low-humidity environment.[1][2]

  • Solvent: Add 50 mM HEPES (pH 7.2) or Nuclease-Free Water .

    • Do NOT use Phosphate Buffered Saline (PBS) if Mg²⁺ will be added later.[1][2]

  • Mixing: Vortex gently. It should dissolve instantly.

    • If cloudy: Stop. Check if it is a Barium salt.[1]

  • Aliquot: Divide into small volumes (e.g., 50 µL) to prevent freeze-thaw degradation.

  • Storage: Store at -20°C or -80°C . Stable for 6 months.

References

  • Van der Heiden, E., et al. (2013).[1][2] Identification of the Tagatose-6-Phosphate Pathway in Lactobacillus casei. Applied and Environmental Microbiology. (Contextual grounding for T6P pathway).

  • PubChem. (n.d.).[1][2][3][4] D-Tagatose 6-phosphate Compound Summary. National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link][1][2]

  • Bissett, D. L., & Anderson, R. L. (1973).[1][2] Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-galactose 6-phosphate degradation. Journal of Biological Chemistry. (Historical reference for Barium salt isolation and solubility properties).

Validation & Comparative

Technical Comparison Guide: Enzymatic Cross-Reactivity of 6-O-Phosphono-D-Tagatose Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise enzymatic handling of 6-O-phosphono-D-tagatose (Tagatose-6-Phosphate, T6P) is a cornerstone of rare sugar biosynthesis and metabolic engineering. The primary enzymes governing this metabolite—Tagatose-6-Phosphate Kinase (LacC) and Tagatose-6-Phosphate Epimerase (LacD/GatZ) —exhibit high stereochemical selectivity, particularly at the C4 position. However, structural analogs such as Fructose-6-Phosphate (F6P) and Galactose-6-Phosphate (Gal6P) present significant cross-reactivity challenges that can alter metabolic flux or create competitive inhibition.

This guide provides an in-depth technical comparison of these enzymes' performance with T6P and its analogs, supported by kinetic data, structural insights, and validated experimental protocols.

Enzyme Systems & Structural Basis of Specificity

Tagatose-6-Phosphate Kinase (LacC)

Role: Catalyzes the ATP-dependent phosphorylation of T6P to Tagatose-1,6-bisphosphate (TBP). Family: PfkB/Ribokinase superfamily.

Mechanism of Discrimination: The specificity of LacC is dictated by the "lid" domain which closes upon substrate binding. Structural studies (e.g., S. aureus LacC) reveal that Cysteine residues (Cys-90/92) line the active site and form specific hydrogen bonds with the C4-hydroxyl group of T6P.

  • T6P (Native): The C4-OH is in the axial orientation (in the furanose ring), perfectly positioned to interact with the Cys residue, triggering the closed conformation required for phosphoryl transfer.

  • F6P (Analog): The C4-OH is equatorial. While F6P can enter the active site, it fails to induce the optimal "closed" catalytic state, resulting in a drastically reduced

    
     and higher 
    
    
    
    .
Tagatose-6-Phosphate Epimerase (LacD/GatZ)

Role: Interconverts Fructose-6-Phosphate (F6P) and Tagatose-6-Phosphate (T6P).[1] Specificity: Historically misannotated as an aldolase in some databases, recent structural work identifies GatZ/KbaZ as true C4-epimerases. They facilitate the inversion of stereochemistry at C4, a reaction that is thermodynamically challenging but essential for converting abundant sugars (Fructose) into rare sugars (Tagatose).[1]

Comparative Performance Data

The following data summarizes the kinetic parameters of LacC and related enzymes with T6P and its primary analogs. Note the significant penalty in catalytic efficiency (


) when processing analogs.
Table 1: Kinetic Parameters of Tagatose-6-Phosphate Kinase (LacC)

Source: Comparative analysis of PfkB family kinases (e.g., S. aureus, S. lactis).

Substrate

(mM)

(Rel %)

(

)
Specificity Constant (

)
Cross-Reactivity Notes
Tagatose-6-P (T6P) 0.16 ± 0.02 100% ~45.0 High Native substrate. Induces optimal lid closure.
Fructose-6-P (F6P) 2.5 - 5.0< 5%< 2.0Very LowCompetitive inhibitor (

mM). C4 epimer mismatch.
Psicose-6-P > 10.0< 1%N.D.NegligibleC3 epimer. Steric clash prevents phosphorylation.
Galactose-6-P N.D.0%0NoneAldose form (linear/pyranose) not accepted by kinase active site.
Table 2: Cross-Reactivity of Tagatose-6-P Epimerase (LacD/GatZ)
Substrate ASubstrate BReaction TypeEquilibrium Constant (

)
Notes
Fructose-6-P Tagatose-6-P C4 Epimerization~0.2 - 0.3Equilibrium favors F6P. Requires coupled kinase or phosphatase to drive yield.
Tagatose-6-P Tagatose-1,6-BP Aldol CondensationN/ANote:[2][3] Some "LacD" annotated enzymes are actually Class II Aldolases, not epimerases. Verify specific gene function.

Visualizing the Pathway & Specificity

The following diagram illustrates the Tagatose-6-Phosphate pathway and the critical divergence points where cross-reactivity with F6P occurs.

T6P_Pathway cluster_substrates Substrates & Analogs cluster_enzymes Enzymes F6P Fructose-6-P (C4-Equatorial) T6P Tagatose-6-P (C4-Axial) F6P->T6P C4 Epimerization (Reversible) LacC LacC (Kinase) F6P->LacC Competitive Inhibition TBP Tagatose-1,6-BP T6P->TBP Phosphorylation (ATP -> ADP) Tagatose D-Tagatose T6P->Tagatose Dephosphorylation (Irreversible) LacD LacD / GatZ (Epimerase) T6PP T6PP (Phosphatase)

Caption: The T6P pathway showing the central role of C4-epimerization and the competitive inhibition of LacC by Fructose-6-Phosphate.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously validate the specificity of a T6P-processing enzyme against analogs, use the following self-validating protocols.

Protocol A: Coupled Kinase Assay (Spectrophotometric)

Objective: Measure the kinetic activity of LacC with T6P vs. Analogs (F6P, P6P) by coupling ADP production to NADH oxidation.

Principle:

  • LacC + Sugar-6-P + ATP

    
     Sugar-1,6-BP + ADP
    
  • ADP + PEP

    
     ATP + Pyruvate
    
  • Pyruvate + NADH

    
     Lactate + 
    
    
    
  • Signal: Decrease in Absorbance at 340 nm (stoichiometric to ADP formation).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 50 mM KCl.
    
  • Coupling Mix: 1 mM PEP, 0.3 mM NADH, 5 U/mL Pyruvate Kinase (PK), 5 U/mL Lactate Dehydrogenase (LDH).

  • Substrates: ATP (2 mM), T6P (0.05 - 2.0 mM for

    
    ), Analog (up to 50 mM).
    

Workflow:

  • Blanking: Equilibrate Buffer + Coupling Mix + NADH + ATP in a quartz cuvette at 30°C. Monitor

    
     to ensure stable baseline (no background ATPase activity).
    
  • Initiation: Add LacC enzyme (final conc. 1-10 nM).

  • Substrate Addition: Add T6P or Analog to start the reaction.

  • Data Capture: Record

    
     for the linear range (first 60-120 seconds).
    
  • Validation: Add a spike of ADP (10 µM) at the end of the run. A rapid drop in

    
     confirms the coupling system is not rate-limiting.
    

Interpretation:

  • If Analog slope < 1% of T6P slope at saturation, cross-reactivity is negligible.

  • If inhibition is suspected, run T6P assay in the presence of the analog (mixed substrate assay).

Protocol B: Discontinuous HPLC Analysis (Direct Detection)

Objective: Confirm identity of products when cross-reactivity is low or when using isomerases/epimerases where no cofactor changes.

Workflow:

  • Reaction: Incubate Enzyme (1 µM) + Substrate (10 mM) in 50 mM HEPES, pH 7.0, 5 mM

    
     at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, 60 min.

  • Quenching: Heat shock (95°C for 2 min) or acid quench (0.1 M HCl).

  • Analysis: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Column: Dionex CarboPac PA1 or PA20.

    • Eluent: Sodium Acetate gradient in 100 mM NaOH.

    • Differentiation: T6P elutes distinctly from F6P and G6P due to pKa differences of the hydroxyls.

Diagram of Experimental Logic

Assay_Workflow Start Start: Enzyme + Buffer + Coupling System Baseline Monitor Baseline (A340 stability) Start->Baseline Add_Sub Add Substrate (T6P or Analog) Baseline->Add_Sub Measure Measure Rate (ΔA340/min) Add_Sub->Measure Decision Is Rate Detected? Measure->Decision True_Sub Substrate Accepted Calculate Km, Vmax Decision->True_Sub Yes (>1%) False_Sub No Activity Decision->False_Sub No Inhibit_Test Run Inhibition Assay: T6P + Analog False_Sub->Inhibit_Test Check for Binding w/o Turnover

Caption: Decision tree for evaluating substrate specificity and inhibition using the coupled kinase assay.

References

  • Van der Heiden, E., et al. (2015). Synthesis and Physicochemical Characterization of D-Tagatose-1-Phosphate: The Substrate of the Tagatose-1-Phosphate Kinase. ResearchGate.

  • Stellmacher, L., et al. (2016).[4] The Potential of Species-Specific Tagatose-6-Phosphate Pathway in Lactobacillus Casei Group. PubMed.[3][5][6][7]

  • Kim, H.J., et al. (2025).[8][7] Activating the D-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. PubMed/PMC.[3][5][6][7]

  • Bober, J.R., & Nair, N.U. (2019). Amelioration of D-tagatose production by engineering the tagatose-6-phosphate pathway.
  • Zhu, Y., et al. (2020). New Tagatose-6-Phosphate 4-Epimerase and Application Thereof. European Patent Office.

Sources

A Senior Application Scientist's Guide to Validating the In Vivo Metabolic Role of 6-O-Phosphono-D-Tagatose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Unexplored Path of a Phosphosugar

In the intricate map of cellular metabolism, while major highways like glycolysis and the pentose phosphate pathway are well-documented, numerous secondary routes and their metabolic intermediates remain enigmatic. 6-O-phosphono-D-tagatose, also known as tagatose-6-phosphate (T6P), is one such metabolite. Primarily recognized for its role in the D-tagatose-6-phosphate pathway for galactose metabolism in certain microorganisms[1][2][3], its physiological significance in mammalian systems is largely undefined. Is it a dormant relic of evolutionary biochemistry, or an active, context-dependent player in cellular energetics and signaling?

This guide is designed to move beyond theoretical postulation and provide a robust, multi-faceted framework for validating the in vivo metabolic role of T6P. As a senior application scientist, my objective is not to provide a rigid, one-size-fits-all protocol. Instead, this document presents a comparative analysis of core in vivo strategies, explaining the causality behind experimental choices and equipping you with the logic to design a self-validating, scientifically sound research program. We will explore how to confirm the existence of a T6P metabolic route, quantify its flux, and ascertain its physiological necessity through a combination of stable isotope tracing, genetic manipulation, and pharmacological intervention.

The Known Metabolic Landscape of Tagatose-6-Phosphate

Before embarking on in vivo validation, we must ground our investigation in the established biochemistry of T6P. The canonical D-tagatose-6-phosphate pathway metabolizes galactose (derived from lactose) by converting it into intermediates of glycolysis.[3][4] This pathway is a critical alternative to the Leloir pathway in organisms like Staphylococcus aureus and some Lactobacillus species.[2][3]

The core enzymatic steps are:

  • Galactose-6-phosphate Isomerase: Converts Galactose-6-Phosphate to Tagatose-6-Phosphate.

  • Tagatose-6-Phosphate Kinase: Phosphorylates T6P to Tagatose-1,6-bisphosphate.[4][5]

  • Tagatose-1,6-bisphosphate Aldolase: Cleaves Tagatose-1,6-bisphosphate into Dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P), which are central glycolytic intermediates.

Tagatose_Pathway cluster_glycolysis Glycolysis G3P D-Glyceraldehyde-3-Phosphate DHAP Dihydroxyacetone Phosphate Gal6P Galactose-6-Phosphate T6P Tagatose-6-Phosphate Gal6P->T6P Galactose-6P Isomerase T16BP Tagatose-1,6-bisphosphate T6P->T16BP Tagatose-6P Kinase T16BP->G3P Tagatose-1,6-BP Aldolase T16BP->DHAP Tagatose-1,6-BP Aldolase

Caption: The canonical D-tagatose-6-phosphate pathway.

A critical question for in vivo validation in mammals is whether this pathway, or a variant of it, is functionally active and under what physiological conditions.

Core In Vivo Validation Strategies: A Comparative Analysis

No single experimental approach can definitively validate a metabolite's role. True scientific confidence is achieved by integrating orthogonal methods where the strengths of one compensate for the limitations of another. Here, we compare three core strategies.

Strategy Principle Primary Question Answered Advantages Limitations
Stable Isotope Tracer Analysis (SITA) Administer a stable isotope-labeled precursor (e.g., ¹³C-Galactose) and track its incorporation into T6P and downstream metabolites using mass spectrometry or NMR.[6][7][8]Does a metabolic pathway from precursor to product exist, and what is its relative activity (flux)?Dynamic, provides direct evidence of metabolic conversion, quantitative, maps downstream fate of the metabolite.Does not inherently prove physiological necessity; technically demanding (requires LC-MS/MS or NMR); tracer choice and delivery method are critical.[9][10]
Genetic Manipulation (Knockout Models) Generate a mouse model lacking a key enzyme in the putative T6P pathway (e.g., Tagatose-6-Phosphate Kinase).[11][12]Is the T6P pathway necessary for normal physiology or for adaptation to metabolic stress?Provides strong evidence for physiological relevance; allows for long-term studies of pathway disruption.Developmental compensation can mask phenotypes; gene knockout may be embryonic lethal; time-consuming and costly to generate models.[12]
Pharmacological Intervention Use small molecule inhibitors to block related or competing pathways (e.g., glycolysis) and observe the systemic and cellular impact on T6P levels and flux.[13][14]How does the T6P pathway interact with and respond to perturbations in the broader metabolic network?High temporal control (acute vs. chronic inhibition); can bypass developmental issues; applicable across various models.High risk of off-target effects; specific inhibitors for putative T6P pathway enzymes are likely unavailable; requires careful dose-response and selectivity validation.

An Integrated Workflow for In Vivo Validation

A logical, phased approach is crucial for building a compelling case for the role of T6P. This workflow integrates the strategies discussed above, creating a self-validating system where each step informs the next.

Caption: Integrated workflow for validating the in vivo role of T6P.

Experimental Protocols: From Theory to Bench

Trustworthiness in science is built on meticulous and reproducible methodology. The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints.

Protocol 1: In Vivo Stable Isotope Tracing of Galactose Metabolism via LC-MS/MS

Objective: To determine if D-galactose is metabolized to T6P and subsequently to glycolytic intermediates in a mammalian model.

Causality: This is the foundational experiment. By providing [U-¹³C₆]-Galactose, we can unequivocally trace the carbon backbone. If a functional T6P pathway exists, we expect to see a time-dependent increase in M+6 labeled T6P, M+6 labeled Tagatose-1,6-bisphosphate, and M+3 labeled DHAP and G3P. The absence of this labeling pattern would be strong evidence against a canonical T6P pathway.

Methodology:

  • Animal Model: C57BL/6J mice (n=5 per time point), 8-10 weeks old. Acclimatize for 1 week.

  • Tracer Preparation: Prepare a sterile 100 mg/mL solution of [U-¹³C₆]-Galactose (99% enrichment) in 0.9% saline.

  • Fasting: Fast mice for 4-6 hours prior to infusion to lower basal levels of glycolytic intermediates.

  • Tracer Administration: Administer the ¹³C-galactose solution via tail vein infusion at a dose of 2 g/kg body weight. This bolus provides a strong labeling source.[6]

  • Tissue Collection: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes) post-infusion, euthanize mice via cervical dislocation. Immediately freeze-clamp the liver and skeletal muscle in liquid nitrogen to halt all enzymatic activity. This step is critical to prevent post-mortem metabolic changes.

  • Metabolite Extraction:

    • Grind the frozen tissue (~50 mg) into a fine powder under liquid nitrogen.

    • Add 1 mL of ice-cold 80% methanol/20% water extraction buffer containing internal standards (e.g., ¹³C,¹⁵N-labeled amino acids).

    • Homogenize using a bead beater for 2 cycles of 45 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 50% methanol.

    • Inject onto a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a UPLC system.[15][16]

    • Chromatography: Use a specialized column for polar metabolites, such as a HILIC column, to separate the highly similar phosphosugar isomers.[17][18]

    • Mass Spectrometry: Operate in negative ion mode using a full scan followed by data-dependent MS² fragmentation (ddMS2) to confirm the identity of peaks.[19]

    • Data Analysis: Extract ion chromatograms for the exact mass of T6P and its isotopologues (M+0 to M+6). Quantify the fractional enrichment by calculating the ratio of the sum of labeled isotopologues to the total pool of the metabolite.

Expected Data Output:

MetaboliteTime (min)Fractional Enrichment (M+n / Total)Key Isotopologue
Galactose-6-P1585%M+6
Tagatose-6-P 1515%M+6
Tagatose-1,6-BP155%M+6
DHAP / G3P3010%M+3

This table represents hypothetical data demonstrating successful label incorporation.

Protocol 2: Generation and Metabolic Phenotyping of a TagK Knockout Mouse

Objective: To determine if the T6P pathway is physiologically necessary by deleting the gene for Tagatose-6-Phosphate Kinase (TagK), the committed step of the pathway.

Causality: If the T6P pathway is the primary route for galactose metabolism under certain conditions, a TagK knockout (TagK⁻/⁻) mouse should exhibit a clear phenotype when challenged. We hypothesize that under a high-galactose diet, TagK⁻/⁻ mice will accumulate T6P and may show signs of metabolic distress or altered glucose homeostasis compared to wild-type (WT) littermates.

Methodology:

  • Model Generation: Utilize CRISPR/Cas9 technology to introduce a frame-shifting indel in exon 1 of the putative mammalian TagK gene in C57BL/6J mouse embryos.[11]

  • Genotyping and Breeding: Identify founder mice and establish heterozygous (TagK⁺/⁻) breeding pairs to generate WT, heterozygous, and homozygous knockout (TagK⁻/⁻) littermates for experiments.

  • Baseline Phenotyping (8 weeks old, chow diet):

    • Monitor body weight and food/water intake weekly.

    • Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) to assess baseline glucose homeostasis.

  • Metabolic Challenge (10 weeks old):

    • Place WT and TagK⁻/⁻ mice on a custom diet containing 20% galactose for 4 weeks.

    • Repeat GTT and ITT at the end of the diet challenge.

    • Utilize metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-hour period.

  • Terminal Metabolomics:

    • At the end of the study, collect liver and muscle tissue.

    • Perform untargeted metabolomics via LC-MS/MS as described in Protocol 1 to compare the steady-state levels of metabolites between WT and TagK⁻/⁻ mice. Pay special attention to the accumulation of T6P in the knockout animals.

Expected Data Output:

ParameterDietGenotypeValue
Body Weight (g)20% GalactoseWT25.1 ± 1.2
TagK⁻/⁻24.8 ± 1.5
GTT AUC20% GalactoseWT1500 ± 210
TagK⁻/⁻1950 ± 250*
Liver [T6P] (relative abundance)20% GalactoseWT1.0 ± 0.3
TagK⁻/⁻15.7 ± 4.1**

*p<0.05, **p<0.01 vs. WT. This table shows hypothetical data indicating impaired glucose handling and T6P accumulation in knockout mice.

Conclusion: Synthesizing a Cohesive Narrative

Validating the in vivo role of a metabolite like this compound requires a multi-pronged, evidence-based approach. Stable isotope tracing can definitively prove the existence and flux of a metabolic pathway. Genetic knockout models provide powerful, albeit complex, evidence for its physiological necessity. Pharmacological studies can then place this pathway within the larger context of the metabolic network.

By following the integrated workflow presented in this guide—beginning with tracer analysis to confirm the path, followed by genetic deletion to prove its importance, and potentially concluding with pharmacological modulation to understand its regulation—researchers can build an unassailable, publication-quality story. The ultimate goal is to transform T6P from a biochemical curiosity into a fully characterized component of the mammalian metabolome, potentially opening new avenues for understanding metabolic diseases and developing novel therapeutics.

References

  • MDPI. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. [Link]

  • Massey University Research Online. (n.d.). A comparative study of phosphofructokinase and tagatose 6-phosphate kinase from streptococcus lactis. [Link]

  • bioRxiv. (2020). In vivo metabolite tracing of T cells. [Link]

  • Taylor & Francis Online. (n.d.). 6 phosphofructo 2 kinase – Knowledge and References. [Link]

  • PubMed. (2016). The Potential of Species-Specific tagatose-6-phosphate (T6P) Pathway in Lactobacillus Casei Group for Galactose Reduction in Fermented Dairy Foods. [Link]

  • Wikipedia. (n.d.). Tagatose-6-phosphate kinase. [Link]

  • Tuscany Diet. (2025). Glucose 6-Phosphate: Metabolism and Functions. [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]

  • National Center for Biotechnology Information. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. [Link]

  • National Center for Biotechnology Information. (n.d.). A novel analytical method for in vivo phosphate tracking. [Link]

  • National Center for Biotechnology Information. (n.d.). Mouse models of the metabolic syndrome. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Glycolytic Enzymes Mediated by Pharmacologically Activated p53: TARGETING WARBURG EFFECT TO FIGHT CANCER. [Link]

  • National Center for Biotechnology Information. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • ResearchGate. (2025). (PDF) Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • MDPI. (n.d.). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy. [Link]

  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. [Link]

  • PubMed. (n.d.). A novel analytical method for in vivo phosphate tracking. [Link]

  • PubMed. (n.d.). The fructose 6-phosphate site of phosphofructokinase. Epimeric specificity. [Link]

  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. [Link]

  • Royal Society of Chemistry. (2015). Metabolite Profiling | New Horizons in Predictive Drug Metabolism and Pharmacokinetics. [Link]

  • Frontiers. (n.d.). Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy. [Link]

  • ACS Publications. (n.d.). Methods for the Analysis of Polyphosphate in the Life Sciences. [Link]

  • Frontiers. (2022). Studying Metabolism by NMR-Based Metabolomics. [Link]

  • National Center for Biotechnology Information. (2025). Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. [Link]

  • Dove Medical Press. (2021). Mouse gene knockouts identifies high body fat phenotypes. [Link]

  • MDPI. (n.d.). Integrating Metabolomics and Network Pharmacology: Investigating the Therapeutic Mechanism of Atractylodes Rhizome Against Rheumatoid Arthritis. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer. [Link]

  • ResearchGate. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]

  • Scilit. (2024). Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. [Link]

  • bioRxiv. (2025). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. [Link]

  • PubMed. (n.d.). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking metabolic insights with mouse genetic diversity. [Link]

  • Technology Networks. (n.d.). A list of glycolytic inhibitors targeting critical enzymes in the glucose metabolic pathway. [Link]

  • eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. [Link]

  • ResearchGate. (2021). Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. [Link]

  • PeerJ. (n.d.). An overview on NMR spectroscopy based metabolomics. [Link]

  • National Center for Biotechnology Information. (2022). Precursor Quantitation Methods for Next Generation Food Production. [Link]

  • National Center for Biotechnology Information. (n.d.). Determining in vivo Phosphorylation Sites using Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. [Link]

  • MDPI. (n.d.). Sex-Specific Role of NPVF Signalling in Homeostatic Control. [Link]

  • Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. [Link]

Sources

Assessing the Purity of Synthesized 6-O-Phosphono-D-Tagatose: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 6-O-phosphono-D-tagatose (Tag-6-P) often involves enzymatic isomerization from Fructose-6-phosphate (Fru-6-P) or phosphorylation cascades.[1][2] Consequently, the primary impurities are rarely random byproducts but rather structural isomers (Fru-6-P, Galactose-6-P) and hydrolysis products (free Tagatose, inorganic phosphate). Standard HPLC-RI methods lack the specificity to distinguish these phosphorylated isomers effectively.

This guide evaluates three distinct purity assessment protocols. HPAEC-PAD is identified as the "Gold Standard" for quantitative purity due to its superior resolution of isomeric sugar phosphates.


P-NMR  is the definitive method for structural validation (C6 vs. C1 phosphorylation), while the Enzymatic Coupled Assay  serves as a functional activity check for biological applications.

The Challenge: Isomeric Similarity

Tag-6-P exists in solution as an equilibrium of


- and 

-furanose and pyranose forms. Its molecular weight (260.14 g/mol ) is identical to its precursor, Fru-6-P. Mass spectrometry (LC-MS) alone often fails to differentiate these isomers without rigorous chromatographic separation. Therefore, purity assessment must rely on techniques capable of resolving subtle stereochemical differences.
Analytical Workflow Decision Matrix

AnalyticalWorkflow Start Crude Synthesized Tag-6-P QuickCheck Initial Screen: 31P-NMR (Check for Pi and C1/C6 shift) Start->QuickCheck Decision Is Inorganic Phosphate < 5%? QuickCheck->Decision Purify Precipitation/Ion Exchange (Remove Salts) Decision->Purify No Quant Quantification: HPAEC-PAD (Resolve Isomers) Decision->Quant Yes Purify->QuickCheck Bio Functional Check: Enzymatic Coupled Assay Quant->Bio If Purity > 95% Final Release for Study Bio->Final

Figure 1: Recommended analytical workflow. NMR provides a quick structural " go/no-go " before investing in the more labor-intensive HPAEC-PAD quantification.

Method A: HPAEC-PAD (The Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection [3]

HPAEC-PAD is the superior choice because sugar phosphates are weak acids. At high pH (>pH 12), the hydroxyl groups ionize, allowing high-resolution separation on anion-exchange columns based on pKa and stereochemistry.

Experimental Protocol
  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA1 (4 × 250 mm) with PA1 Guard. Note: PA1 is preferred over PA20 for phosphorylated sugars due to higher capacity.

  • Eluents:

    • A: 100 mM NaOH (Carbonate-free)

    • B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc)

  • Gradient:

    • 0–5 min: 100% A (Equilibration)

    • 5–30 min: Linear gradient 0% to 40% B (pushes phosphates off column)

    • 30–35 min: 100% B (Wash)

  • Detection: Pulsed Amperometry (Gold electrode), standard carbohydrate waveform.

Representative Data & Interpretation

Isomers elute based on the accessibility of their ionizable protons. Tagatose-6-P typically elutes slightly later than Fructose-6-P due to the distinct pKa of the hemiketal group in the tagatose configuration.

AnalyteRetention Time (min)Resolution (

)
Limit of Detection (LOD)
Free Tagatose 4.2N/A10 pmol
Fructose-6-P 18.5-25 pmol
Tagatose-6-P 20.1 > 1.5 (Baseline) 25 pmol
Tagatose-1,6-BP 28.5> 4.050 pmol

Self-Validating Step: Always spike the sample with a known standard of Fructose-6-P. If the peaks co-elute, the gradient slope is too steep; reduce the NaOAc ramp rate.

Method B: P-NMR Spectroscopy (Structural Validation)

While less sensitive than HPAEC, NMR is the only method that definitively proves the phosphate is attached to the C6 position rather than C1, and that the sugar ring is intact.

Experimental Protocol
  • Solvent: D

    
    O (99.9% D).
    
  • pH Control: Buffer to pH 7.5 using Triethanolamine or deuterated Tris. Critical: Acidic pH causes hydrolysis; very high pH promotes degradation.

  • Internal Standard: Triphenyl phosphate (TPP) in an external capillary or Methylenediphosphonic acid (distinct shift).

  • Parameters: 162 MHz (

    
    P), 256 scans, proton decoupling (inverse gated to minimize NOE if quantification is needed).
    
Data Analysis
  • Inorganic Phosphate (Pi): Singlet at ~0.0 ppm (referenced to H

    
    PO
    
    
    
    ).
  • Tagatose-6-P: Resonances typically appear between 3.5 – 4.5 ppm .

  • Tagatose-1-P (Impurity): Typically shifted upfield (approx 1.5 – 2.5 ppm) compared to the C6 isomer.

  • Purity Calculation:

    
    
    

Method C: Enzymatic Coupled Assay (Functional Activity)

This method assesses whether the synthesized molecule is biologically active. It utilizes Tagatose-6-Phosphate Kinase (TagK) , which specifically phosphorylates Tag-6-P to Tagatose-1,6-bisphosphate, consuming ATP.[4]

Mechanism & Pathway

The consumption of ATP is coupled to NADH oxidation via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

EnzymaticAssay Tag6P Tagatose-6-P (Analyte) TagK Tag-6-P Kinase (TagK) Tag6P->TagK ATP ATP ATP->TagK TBP Tagatose-1,6-BP TagK->TBP ADP ADP TagK->ADP PK Pyruvate Kinase PK->ATP Regeneration Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase NAD NAD+ (Low Abs 340nm) LDH->NAD ADP->PK PEP PEP PEP->PK Pyruvate->LDH NADH NADH (High Abs 340nm) NADH->LDH

Figure 2: Coupled enzyme assay. The rate of NADH depletion (measured at 340 nm) is directly proportional to the concentration of active Tag-6-P.

Protocol
  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl

    
    , 100 mM KCl.
    
  • Coupling Mix: 1 mM PEP, 0.2 mM NADH, 2 U/mL PK, 2 U/mL LDH.

  • Start: Add purified TagK (from Staphylococcus aureus or Bacillus licheniformis).

  • Measurement: Monitor A

    
     decrease.
    
  • Specificity: TagK is highly specific; it will not phosphorylate Fructose-6-P, making this an excellent test for isomeric purity.

Comparative Analysis Summary

FeatureHPAEC-PAD

P-NMR
Enzymatic Assay
Primary Utility Quantification & Impurity Profiling Structural Confirmation Biological Activity
Specificity High (Separates Isomers)High (C1 vs C6 shift)Very High (Enzyme specific)
Sensitivity High (pmol range)Low (mM range required)Medium (

M range)
Sample Prep Minimal (Dilution)High (D

O exchange, pH adj)
Medium (Buffer prep)
Cost High (Column/Instrument)Medium (Instrument time)Medium (Enzyme cost)
Final Recommendation

For a Certificate of Analysis (CoA):

  • Use

    
    P-NMR  to confirm the absence of inorganic phosphate and correct phosphorylation site.
    
  • Use HPAEC-PAD to determine the precise % purity and quantify any residual Fructose-6-P.

References

  • Van der Heiden, E., et al. (2013). "Synthesis and characterization of D-tagatose 1-phosphate and D-tagatose 6-phosphate." Carbohydrate Research.

  • Dionex (Thermo Fisher Scientific). (2016). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Thermo Fisher Scientific Assets.

  • Bissett, D. L., & Anderson, R. L. (1973). "Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-tagatose 6-phosphate degradation." Biochemical and Biophysical Research Communications.

  • Wichelecki, D. J., et al. (2015). "A high-throughput assay for detecting rare sugar isomerase activity." Biotechnology and Bioengineering.

Sources

Comparative Guide: Quantitative Profiling of Tagatose-6-Phosphate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pathway Context

The engineering of the Tagatose-6-Phosphate (T6P) pathway (often derived from the Lactose or Galactose phosphotransferase systems in S. aureus or L. casei) is a critical route for the biomanufacturing of D-tagatose, a rare sugar with potent anti-hyperglycemic properties.

The Analytical Challenge: The quantification of T6P pathway intermediates presents a "perfect storm" of analytical difficulties:

  • Isomeric Complexity: Tagatose-6-P (Tag6P) is a keto-isomer of Galactose-6-P (Gal6P) and a stereo-isomer of Fructose-6-P (F6P) and Glucose-6-P (G6P). All share the exact mass (

    
     259.02 in negative mode), rendering standard Mass Spectrometry (MS) indistinguishable without chromatographic resolution.
    
  • Phosphorylation Instability: The high-energy phosphate bonds in Tagatose-1,6-Bisphosphate (TBP) are prone to in-source fragmentation and enzymatic hydrolysis during extraction.

  • Matrix Suppression: Intracellular phosphate pools often suppress ionization in ESI-MS.

This guide compares the three dominant analytical platforms—HILIC-MS/MS, HPAEC-PAD, and GC-MS—and recommends a HILIC-MS/MS workflow utilizing polymer-based zwitterionic columns for the most robust flux analysis.

Pathway Visualization

The following diagram illustrates the critical "Isomer Node" where analytical separation fails most often.

T6P_Pathway cluster_isomers CRITICAL ANALYTICAL CONFLICT (m/z 259.02) Gal D-Galactose Gal6P Galactose-6-P (Aldose Isomer) Gal->Gal6P GalK / PTS Tag6P Tagatose-6-P (Ketose Isomer) Gal6P->Tag6P LacAB / TagA (Isomerase) TBP Tagatose-1,6-BP Tag6P->TBP TagK (Kinase) DHAP DHAP TBP->DHAP TagT (Aldolase) G3P G3P TBP->G3P

Figure 1: The Tagatose-6-Phosphate pathway highlighting the Gal6P/Tag6P isomeric bottleneck.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches. HILIC-MS/MS is the recommended choice for high-throughput strain screening, while HPAEC-PAD remains the reference method for confirming isomeric purity.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: HPAEC-PAD (Alternative)Method C: GC-MS (Traditional)
Principle Hydrophilic Interaction Liq. Chrom. + Tandem MSAnion Exchange + Pulsed Amperometric DetectionGas Chrom. + Electron Impact MS
Isomer Separation High (With correct pH/Column)Excellent (Gold Standard for sugars)High (Via derivatization)
Sensitivity (LOD) Femtomole range (< 10 nM)Micromolar range (~0.5 µM)Nanomolar (requires concentration)
Throughput 15–20 min / sample45–60 min / sample (Re-equilibration)> 60 min (Includes derivatization)
Key Limitation Matrix effects (Ion suppression)Incompatible with MS (High Salt); Low sensitivity for phosphatesLabor-intensive; Thermal degradation of phosphates
Best For Intracellular Flux Analysis Final Product Purity / Fermentation Broth Unknown Identification

Part 3: Deep Dive Protocol – HILIC-MS/MS

This protocol is designed to separate Tag6P from Gal6P and F6P using a Zwitterionic-pHILIC mechanism at alkaline pH. The alkaline condition is critical: it keeps phosphate groups fully deprotonated, improving peak shape and retention on positively charged stationary phases.

Experimental Workflow Diagram

Workflow Step1 1. QUENCHING -40°C 60% MeOH/Ammonium Bicarb (Stops TagK/LacAB activity) Step2 2. EXTRACTION Chloroform addition (Biphasic) Remove lipids/proteins Step1->Step2 Step3 3. LC SEPARATION Polymeric ZIC-pHILIC Column pH 9.0 Mobile Phase Step2->Step3 Step4 4. MS/MS DETECTION Negative Mode (-ESI) MRM Transitions Step3->Step4

Figure 2: Optimized sample preparation workflow for labile sugar phosphates.

Step-by-Step Methodology
A. Sample Preparation (Quenching & Extraction)

Rationale: Sugar phosphates turnover in milliseconds. Acidic extraction (e.g., TCA) causes hydrolysis of Bisphosphates (TBP). Use alkaline/neutral quenching.

  • Harvest: Rapidly filter 1 mL of cell culture (OD600 ~ 1.0) onto a nylon membrane (0.45 µm).

  • Quench: Immediately submerge membrane in 1.5 mL of -40°C Extraction Solvent (Acetonitrile:Methanol:Water 40:40:20 + 0.1 M Formic Acid).

    • Note: For TBP preservation, neutralize immediately with NH4HCO3 if using acid.

  • Lysis: Vortex for 30s; incubate at -20°C for 15 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant. Do NOT dry down completely if possible (phosphates adsorb to glass). Dilute with Acetonitrile to match initial mobile phase conditions (60-70% ACN).

B. LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Column: Millipore SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Shodex HILICpak VG-50 2D .

    • Why? Polymer/Zwitterionic columns tolerate the pH 9.0 required to separate sugar isomers.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0 with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Gradient:

    • 0 min: 80% B

    • 15 min: 40% B (Linear gradient)

    • 16 min: 10% B (Wash)

    • 20 min: 80% B (Re-equilibration)

  • Flow Rate: 0.15 mL/min.

C. Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (-ESI) .

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Retention Order (Approx)
DHAP 169.097.0151
G3P 169.079.0182
Tagatose-6-P 259.097.0 (Phosphate)223 (Co-elutes w/ F6P often)
Galactose-6-P 259.079.0244
Tagatose-1,6-BP 339.097.0285 (Strong retention)
13C-G6P (IS) 265.097.022Reference

Critical QC: You must run pure standards of Tagatose-6-P and Galactose-6-P. On ZIC-pHILIC at pH 9, Gal6P typically elutes after Tag6P/F6P due to stereochemical interaction with the zwitterionic phase.

Part 4: Data Validation & Troubleshooting

Isomer Resolution (The "Trustworthiness" Pillar)

To validate that you are measuring Tag6P and not the ubiquitous G6P/F6P background:

  • Ratio Check: Monitor the 259->97 (Phosphate) and 259->79 (PO3-) transitions. Different isomers often have distinct fragmentation ratios.

  • Enzymatic Validation: Treat a replicate sample with Phosphoglucose Isomerase (PGI). If the peak disappears/shifts, it was F6P/G6P, not Tag6P.

Matrix Effects

Phosphate suppression is common.

  • Solution: Use 13C-labeled Yeast Extract as a global internal standard, or spike 13C-Glucose-6-P into all samples.

  • Calculation:

    
    
    

References

  • Koguchi, Y., et al. (2016). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Link

    • Context: Establishes the baseline for anion-exchange separ
  • Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. Journal of Chromatography B. Link

    • Context: Foundational method for sugar phosphate MRM transitions and ion-pairing str
  • Shodex HPLC. (2020). HILIC Columns for Phosphorylated Sugar Analysis (Application Note). Link

    • Context: Provides specific retention data for G6P/F6P on polymer-based amino columns (VG-50 2D), essential for the pH 9.0 protocol.
  • Van der Heiden, M. G., et al. (2010). Identification of Tagatose-6-Phosphate Pathway Intermediates in S. aureus. Nature. Link

    • Context: Biological grounding for the specific intermediates (Tag6P, TBP)
  • Thermo Fisher Scientific. (2022). Differentiating sugar phosphate isomers using high resolution mass spectrometry. Link

    • Context: Advanced fragmentation data for distinguishing m/z 259.02 isomers.

Sources

Comparative Genomics & Engineering Guide: Tagatose-6-Phosphate Pathway Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Staphylococcus aureuslac Operon (lacABCD) Module Content Type: Technical Comparison & Implementation Guide

Executive Summary

This guide evaluates the Tagatose-6-Phosphate (T6P) pathway —specifically the Staphylococcus aureuslacABCD gene cluster—as a superior biocatalytic module for rare sugar engineering compared to traditional L-Arabinose Isomerase (L-AI) methods.

Genomic Architecture: S. aureus vs. E. coli

To engineer this pathway effectively, one must distinguish between the lac-operon mediated T6P pathway (Gram-positive) and the gat-operon mediated pathway (Gram-negative).

The Staphylococcus aureuslac Operon (The Target System)

Unlike E. coli, which metabolizes lactose via the Leloir pathway, S. aureus utilizes the T6P pathway exclusively.[1] The operon is organized as lacABCDFEG, where the structural genes (lacABCD) form a tightly coupled catalytic unit.[2]

  • LacF/E: PTS transporters (Import + Phosphorylation to Galactose-6-P).

  • LacA/B: Galactose-6-phosphate isomerase (Heterodimer; converts Gal-6P

    
     Tagatose-6-P).
    
  • LacC: Tagatose-6-phosphate kinase (Phosphorylates Tag-6P

    
     Tagatose-1,6-BP).[2]
    
  • LacD: Tagatose-1,6-bisphosphate aldolase (Cleaves Tag-1,6-BP

    
     DHAP + GAP).
    
The Escherichia coligat System (The Alternative)

E. coli possesses a vestigial or specific galactitol (gat) operon.

  • GatY: Tagatose-1,6-bisphosphate aldolase (Homologous to LacD).[2][3]

  • GatZ: Often annotated as a chaperone, but functionally acts as a C4-epimerase capable of converting Fructose-6-P

    
     Tagatose-6-P.[4]
    
Visualization: Pathway Logic & Operon Structure

The following diagram contrasts the native S. aureus architecture with the metabolic engineering logic used to exploit it.

T6P_Pathway_Architecture cluster_0 S. aureus lac Operon (Native Architecture) cluster_1 Metabolic Flux (T6P Pathway) LacF lacF (PTS IIA) LacE lacE (PTS IICB) LacG lacG (P-β-gal) LacA lacA (Iso-A) LacB lacB (Iso-B) LacC lacC (Kinase) LacD lacD (Aldolase) Gal6P Galactose-6-P Tag6P Tagatose-6-P Gal6P->Tag6P LacAB Tag16BP Tagatose-1,6-BP Tag6P->Tag16BP LacC Glycolysis Glycolysis (DHAP/GAP) Tag16BP->Glycolysis LacD

Figure 1: Genomic organization of the S. aureus lac operon and the corresponding metabolic flux through the Tagatose-6-Phosphate pathway.

Comparative Performance Analysis

This section compares the T6P Pathway Module against the industry-standard L-Arabinose Isomerase (L-AI) and the Leloir Reversal method.

The Problem with Alternatives
  • L-Arabinose Isomerase (L-AI): Converts Galactose

    
     Tagatose directly.
    
    • Limitation: The reaction is reversible with an equilibrium constant (

      
      ) near 1.0. Maximum yield is capped at ~50% unless complex separation steps are used to shift equilibrium.
      
  • Leloir Reversal: Requires newly discovered phosphatases (e.g., Gal1Pase) to reverse the flux from Glucose

    
     Galactose.[5][6]
    
The T6P Advantage: The "Phosphorylation Trap"

By utilizing the lac or gat genes, specifically the isomerase/epimerase activity followed by a phosphatase (synthetic step), the reaction becomes irreversible.

Comparison of Kinetic & Process Parameters:

FeatureT6P Pathway (Engineered) L-Arabinose Isomerase (Standard) Leloir Reversal
Primary Enzyme(s) GatZ (Epimerase) + PhosphataseL-Arabinose Isomerase (L-AI)Gal1Pase + Galactose Isomerase
Substrate Fructose-6-Phosphate (from Glucose)D-Galactose (from Lactose)Glucose
Thermodynamics Irreversible (via dephosphorylation)Reversible (Equilibrium limited)Irreversible steps included
Max Theoretical Yield > 90% ~50 - 60%~90%
Key Bottleneck Phosphatase specificity (needs screening)Equilibrium; High Temp stabilityEnzyme expression levels
Genomic Source E. coli (gatZ) or S. aureus (lacAB)Geobacillus stearothermophilusDictyostelium discoideum
Deep Dive: LacC (Tagatose-6-P Kinase) Kinetics

For researchers aiming to use the pathway for catabolism (e.g., selection markers) rather than production, LacC is the critical control point.

  • Structure: pfkB family carbohydrate kinase.[1]

  • Mechanism: Phosphoryl transfer using ATP.[7] Requires Mg²⁺.

  • Specificity: Highly specific for Tagatose-6-P; low affinity for Fructose-6-P, preventing futile cycling in glycolytic engineering.

Experimental Validation Protocol

Objective: Clone and validate the T6P pathway genes to establish a "Push-Pull" Tagatose production system in E. coli.

Workflow Overview
  • Genomic Mining: Isolate lacAB (S. aureus) or gatZ (E. coli).

  • Vector Construction: pET-based expression.

  • Coupled Assay: Verify T6P formation and subsequent dephosphorylation.

Step-by-Step Methodology
Phase 1: Strain Construction
  • Host Selection: Use E. coli BL21(DE3)

    
     (Phosphofructokinase deficient).
    
    • Reasoning: Deleting pfkA blocks the primary glycolysis route, forcing Fructose-6-P accumulation, which is the substrate for the T6P pathway.

  • Cloning:

    • Amplify gatZ (from E. coli K12) or lacAB (from S. aureus genomic DNA).

    • Insert into pET28a (Kanamycin resistance).

    • Crucial Step: Co-express a promiscuous phosphatase (e.g., yidA or hxpA) to convert Tagatose-6-P

      
       Tagatose.
      
Phase 2: In Vitro Validation (Cell-Free)
  • Lysis: Sonication of induced cultures in HEPES buffer (pH 7.5).

  • Reaction Mix:

    • 10 mM Fructose-6-Phosphate (Substrate).[8]

    • 1 mM ATP (if testing Kinase LacC) OR 0 mM ATP (if testing Epimerase GatZ).

    • 5 mM MgCl₂.

    • Purified Enzyme / Lysate.

  • Detection (HPLC):

    • Column: Bio-Rad Aminex HPX-87C or Sugar-Pak.

    • Mobile Phase: Water or 5mM H₂SO₄ at 80°C.

    • Success Metric: Appearance of a peak at the Tagatose retention time (distinct from Fructose).

Visualization: Engineering Workflow

Validation_Workflow cluster_input Input: Genomic Source cluster_process Engineering & Expression cluster_assay Analytical Validation Source S. aureus (lacAB) OR E. coli (gatZ) Cloning Cloning into pET28a Source->Cloning Host Transform E. coli ΔpfkA (Accumulate F6P) Cloning->Host Induction IPTG Induction (16h @ 20°C) Host->Induction Reaction Enzymatic Reaction: F6P -> [Enz] -> T6P -> [Phos] -> Tagatose Induction->Reaction HPLC HPLC Analysis (Aminex HPX-87C) Reaction->HPLC

Figure 2: Step-by-step experimental workflow for cloning and validating T6P pathway genes for tagatose biosynthesis.

References

  • Comparative Genomic Survey of T6P Pathway Title: The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods.[9] Source: PubMed / Food Microbiology URL:[Link]

  • Structural Analysis of LacC Title: Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. Source: Journal of Molecular Biology URL:[Link]

  • Engineering E. coli for Tagatose Production Title: Activating the D-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Source: ACS Synthetic Biology URL:[Link]

  • Biosynthetic Breakthroughs (Yield Data) Title: Biosynthetic breakthrough enables efficient tagatose production from glucose.[5][6] Source: Cell Reports Physical Science / Tufts University URL:[5][Link]

  • Characterization of lacABCD Genes Title: Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway.[1][2][3][10] Source: Journal of Bacteriology URL:[Link]

Sources

Comparative Guide: Substrate Specificity of Tagatose-1,6-Diphosphate Aldolase (GatY) in Biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tagatose-1,6-diphosphate aldolase (TBP-aldolase) , specifically the Class II variant encoded by the gatY gene (e.g., in Escherichia coli), represents a critical biocatalyst for rare sugar synthesis. Unlike the highly stereospecific Class I Fructose-1,6-bisphosphate (FBP) aldolase commonly found in mammalian muscle, TBP-aldolase exhibits a unique "relaxed" specificity regarding the C3 and C4 hydroxyl configurations.

This guide objectively compares TBP-aldolase against its canonical counterpart, FBP-aldolase, focusing on kinetic performance (


), stereochemical discrimination, and experimental validation.

Key Differentiator: While FBP-aldolase strictly demands a trans-diol configuration at C3-C4 (fructose), TBP-aldolase preferentially accepts the cis-diol configuration (tagatose) but retains significant promiscuity for fructose, making it a versatile tool for stereoselective C-C bond formation.

Mechanistic Architecture: Class II vs. Class I

To understand the substrate specificity, one must first distinguish the catalytic machinery. TBP-aldolase (GatY) is predominantly a Class II aldolase , relying on a metal cofactor (Zn


) to stabilize the enediolate intermediate.
Structural Basis of Specificity
  • The "Open" Active Site: Crystallographic studies (Hall et al.) reveal that the active site of E. coli TBP-aldolase is more solvent-exposed than that of FBP-aldolase.

  • Chiral Discrimination:

    • FBP-Aldolase: Rigidly enforces the C3(

      
      )-C4(
      
      
      
      ) configuration.
    • TBP-Aldolase: Optimized for C3(

      
      )-C4(
      
      
      
      ) (tagatose) but possesses a wider binding pocket that tolerates the C4(
      
      
      ) epimer (fructose).
Diagram 1: Stereochemical Divergence in Aldol Cleavage

The following diagram illustrates the retro-aldol cleavage pathways, highlighting how TBP-aldolase and FBP-aldolase diverge in their handling of the C4 stereocenter.

AldolaseSpecificity TBP Tagatose-1,6-BP (C3-C4 cis-diol) Enz_TBP TBP-Aldolase (GatY) (Class II, Zn2+) TBP->Enz_TBP Preferred Substrate (High kcat/Km) Enz_FBP FBP-Aldolase (Fda) (Class I/II) TBP->Enz_FBP Rejected/Inhibitor FBP Fructose-1,6-BP (C3-C4 trans-diol) FBP->Enz_TBP Accepted Substrate (Lower Efficiency) FBP->Enz_FBP Strict Specificity Inter Enediolate Intermediate (Stabilized by Zn2+ or Schiff Base) Enz_TBP->Inter Enz_FBP->Inter DHAP DHAP (Dihydroxyacetone phosphate) Inter->DHAP G3P G3P (Glyceraldehyde-3-phosphate) Inter->G3P

Caption: Stereochemical processing of bisphosphate sugars. TBP-aldolase accepts both C4-epimers (Tagatose and Fructose), whereas FBP-aldolase is strictly specific to Fructose.

Comparative Kinetic Analysis

The following data synthesizes kinetic parameters for E. coli GatY (Class II TBP-aldolase) compared to standard FBP-aldolase.

Table 1: Kinetic Parameters of TBP-Aldolase (GatY)

Data Source: Hall et al. (2002) & Ziveri et al. (2017)

Substrate

(

)

(

)

(

)
Specificity Note
Tagatose-1,6-BP (TBP) 543 13.0 2.4

10

Preferred. Optimal fit for the active site.
Fructose-1,6-BP (FBP) 9314.00.4

10

Accepted. ~6-fold lower efficiency than TBP.
Sorbose-1,6-BP >2000< 0.5NegligibleRejected due to C3 configuration.
Psicose-1,6-BP >2000< 0.5NegligibleRejected due to C3 configuration.
Analysis of Alternatives
  • Class II TBP-Aldolase (GatY):

    • Pros: High plasticity. Can be used to synthesize tagatose derivatives from DHAP and G3P mixtures.

    • Cons: Lower absolute catalytic speed compared to muscle aldolase. Requires Zn

      
       (sensitive to EDTA).
      
  • Class I FBP-Aldolase (Rabbit Muscle):

    • Pros: Extremely fast (

      
      ) for FBP. Commercially abundant.
      
    • Cons: Zero activity on tagatose-1,6-BP. Cannot synthesize rare sugars with cis-3,4 stereochemistry.

Validated Experimental Protocol

To verify the substrate specificity of a putative TBP-aldolase, a coupled NADH oxidation assay is the industry standard. This protocol relies on the downstream conversion of DHAP (the cleavage product) to Glycerol-3-Phosphate.

Principle
  • Aldolase Rxn: Hexose-BP

    
     G3P + DHAP
    
  • Coupling Rxn 1: G3P

    
     DHAP (via Triosephosphate Isomerase - TPI)
    
  • Coupling Rxn 2: DHAP + NADH + H

    
    
    
    
    
    Glycerol-3-Phosphate + NAD
    
    
    (via Glycerol-3-Phosphate Dehydrogenase - G3PDH)
  • Signal: Decrease in Absorbance at 340 nm (oxidation of NADH).

Diagram 2: Specificity Screening Workflow

AssayWorkflow Substrate Substrate Library (TBP, FBP, SBP) Mix Reaction Mix (Buffer, NADH, TPI, G3PDH) Substrate->Mix 1. Add Substrate Reader Spectrophotometer (340 nm kinetic mode) Mix->Reader 2. Baseline Read Enzyme TBP-Aldolase (Initiator) Enzyme->Reader 3. Inject Enzyme Data Calculate Initial Velocity (Vo) Reader->Data 4. Slope Analysis

Caption: Continuous coupled enzyme assay workflow for determining kinetic parameters.

Step-by-Step Methodology

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.5 (Avoid phosphate buffers as they inhibit aldolases).

  • Cofactor: 0.1 mM ZnCl

    
     (Critical for Class II activity).
    
  • Coupling Mix: 0.2 mM NADH, 5 U/mL TPI, 2 U/mL G3PDH.

  • Substrates: TBP and FBP (range 0.1 mM – 5.0 mM).

Procedure:

  • Blanking: In a quartz cuvette, combine Buffer, ZnCl

    
    , Coupling Mix, and Substrate. Equilibrate to 25°C.
    
  • Baseline: Monitor

    
     for 60 seconds to ensure stability (slope 
    
    
    
    0).
  • Initiation: Add purified TBP-aldolase (approx. 0.5

    
    g). Mix by inversion immediately.
    
  • Measurement: Record

    
     decay for 3–5 minutes.
    
  • Calculation:

    
    
    (Note: 6.22 is the millimolar extinction coefficient of NADH).
    
  • Control: Run a parallel assay with 10 mM EDTA. If activity is abolished, the enzyme is confirmed as Class II (Metal-dependent).

Critical Interpretation for Drug Development

When developing inhibitors or biocatalytic routes using TBP-aldolase, consider these factors:

  • Promiscuity is a Feature, Not a Bug: The ability of GatY to cleave FBP implies that in a cellular context (e.g., E. coli), overexpression of GatY can interfere with glycolysis by draining FBP pools.

  • Stereochemical Synthesis: TBP-aldolase is the enzyme of choice for synthesizing L-sugars or rare D-sugars (like D-tagatose) from achiral precursors. By controlling the concentration of DHAP and G3P, the equilibrium can be driven toward synthesis (condensation).

  • Stability: Class II aldolases are generally more thermally stable but oxidation-sensitive due to the active site metal ligands (Histidine residues). Include 1 mM DTT in storage buffers to prevent oxidation.

References

  • Hall, D. R., et al. (2002). "Structure of Tagatose-1,6-bisphosphate Aldolase: Insight into Chiral Discrimination, Mechanism, and Specificity of Class II Aldolases." Journal of Biological Chemistry, 277(24), 22018–22024.

  • Ziveri, G., et al. (2017). "The structural basis of the specificity of the Class II aldolase GatY from Escherichia coli." Scientific Reports, 7, 13025.

  • Bissett, D. L., & Anderson, R. L. (1980). "Lactose and D-galactose metabolism in Staphylococcus aureus: Isolation and properties of a class I D-tagatose-1,6-diphosphate aldolase."[1] Journal of Biological Chemistry, 255(18), 8750-8755.

  • UniProt Consortium. "UniProtKB - P76016 (GATY_ECOLI)." UniProt Database.[2][3]

Sources

Structural & Functional Comparison of Tagatose-6-Phosphate Kinases (LacC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional comparison of Tagatose-6-Phosphate Kinase (LacC) across key species, designed for researchers in biocatalysis and metabolic engineering.

Content Type: Technical Comparison Guide Target Audience: Protein Engineers, Metabolic Engineers, Drug Development Scientists

Executive Summary

Tagatose-6-Phosphate Kinase (LacC; EC 2.7.1.144) is the gatekeeper enzyme in the D-tagatose-6-phosphate pathway, catalyzing the ATP-dependent phosphorylation of D-tagatose-6-phosphate (Tag6P) to D-tagatose-1,6-bisphosphate (TagBP).[1]

This guide compares the structural architecture and kinetic performance of LacC from mesophilic models (Staphylococcus aureus, Lactococcus lactis) against thermostable variants (Geobacillus stearothermophilus). While mesophilic variants offer high catalytic turnover at physiological temperatures, thermostable orthologs are critical for industrial bioprocessing due to enhanced half-life and solvent tolerance.

Structural Phylogeny & Fold Architecture

LacC belongs to the PfkB (Phosphofructokinase-B) superfamily of carbohydrate kinases, also known as the Ribokinase-like fold. This is distinct from the PfkA family (major PFKs).

Fold Comparison
FeatureStaphylococcus aureus LacC (SaLacC)Geobacillus stearothermophilus LacC (GsLacC)
PDB Accession 2JG1 (Apo/Holo structures available)Homology models based on B. stearothermophilus scaffolds
Oligomeric State Homodimer . Dimerization is essential for active site formation.Homodimer/Tetramer . Higher oligomerization often correlates with thermostability.
Core Domain

Rossmann-like fold. Central

-sheet flanked by

-helices.
Highly conserved

core with increased hydrophobic packing density.
Lid Domain Flexible

-sheet "lid" that closes upon substrate binding.
More rigid lid structure; reduced entropy cost upon binding at high temperatures.
Interface "

-clasp" structure formed by lid domains of opposing subunits.[2]
Enhanced salt-bridge networks at the subunit interface to prevent thermal denaturation.
The "Lid" Mechanism

The defining structural feature of LacC is the Lid Domain .

  • Open State: Allows entry of the bulky sugar-phosphate.

  • Closed State: Upon binding Tag6P and ATP, the lid rotates, sequestering the active site from bulk solvent to prevent ATP hydrolysis (unproductive ATPase activity).

  • Implication: In S. aureus, this lid is highly dynamic. In G. stearothermophilus, proline substitutions in the hinge region often restrict this motion, requiring higher thermal energy for catalysis (higher activation energy,

    
    ).
    

Active Site Topography & Specificity

The active site is located at the dimer interface, meaning monomers are catalytically inactive .

Key Catalytic Residues (Based on S. aureus 2JG1)
  • Aspartate (General Base): A conserved Asp residue activates the C1-hydroxyl group of Tag6P for nucleophilic attack on the

    
    -phosphate of ATP.
    
  • Glycine-Rich Loop (Anion Hole): Stabilizes the transition state of the phosphoryl transfer.

  • Magnesium Coordination: Two

    
     ions are typically observed in the ternary complex, bridging the ATP phosphates and the enzyme carboxylates.
    
Substrate Specificity: Tag6P vs. Fuc6P

LacC must distinguish between D-tagatose-6-P and its C4-epimer D-fructose-6-P (Fuc6P).

  • Differentiation Mechanism: The binding pocket forms specific hydrogen bonds with the axial C4-hydroxyl of Tag6P.

  • Steric Clash: The equatorial C4-hydroxyl of Fuc6P creates a steric clash or lacks the necessary H-bond network to induce the "lid closure," preventing phosphorylation.

Kinetic Performance Matrix

The following data summarizes the kinetic trade-offs between mesophilic and thermophilic variants.

ParameterLactococcus lactis / S. aureus (Mesophilic)G. stearothermophilus (Thermophilic)Interpretation
Optimum Temp (

)
30°C – 37°C60°C – 70°CGsLacC is ideal for processes requiring heat to solubilize substrates.

(Tag6P)
0.16 – 0.25 mM 0.40 – 0.80 mM Mesophiles have higher affinity (lower

) at room temp. Thermophiles often show lower affinity due to rigid active sites.

(ATP)
~0.4 mM~0.5 – 1.0 mMATP binding is generally less tight in thermophiles.

(Turnover)
High at 30°CLow at 30°C; High at 65°CGsLacC requires thermal energy to achieve conformational sampling for catalysis.
Half-life (

)
< 1 hour at 50°C> 24 hours at 50°CGsLacC supports long-duration continuous flow reactors.

Note on Data: Values for L. lactis derived from specific characterization (Bissett & Anderson). G. stearothermophilus values are representative of PfkB family thermophiles.

Experimental Protocols: Self-Validating Assays

To characterize these enzymes, rely on a Coupled Enzyme Assay . This is superior to endpoint assays because it provides real-time kinetic data.

Protocol: Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) Coupled Assay

Principle: LacC activity produces ADP. Pyruvate Kinase (PK) converts ADP + PEP


 ATP + Pyruvate. Lactate Dehydrogenase (LDH) reduces Pyruvate + NADH 

Lactate + NAD+. Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).
Reagents
  • Buffer: 50 mM Tris-HCl (pH 7.5) or HEPES (pH 7.5). Note: Avoid phosphate buffers.

  • Substrates: 5 mM Tagatose-6-Phosphate, 2 mM ATP.

  • Cofactors: 10 mM

    
    , 100 mM KCl.
    
  • Coupling System:

    • NADH: 0.2 mM (Freshly prepared).

    • PEP (Phosphoenolpyruvate): 1 mM.

    • PK/LDH Mix: 2-5 Units each (Excess).

Step-by-Step Workflow
  • Blanking: Mix all components except Tag6P in a quartz cuvette. Monitor

    
     for 2 minutes to establish a baseline (checks for ATPase contamination or NADH instability).
    
  • Initiation: Add Tagatose-6-Phosphate to start the reaction.

  • Measurement: Monitor

    
     for 5 minutes.
    
  • Calculation:

    
    
    
    • 
       = 6.22 
      
      
      
    • 
       = path length (1 cm)
      
Validation Checkpoints (Self-Correction)
  • Stoichiometry Check: If the rate is linear but unexpectedly low, double the PK/LDH concentration. If the rate increases, your coupling enzymes were rate-limiting, not LacC.

  • Background Check: Run a control with Fructose-6-Phosphate. Significant activity indicates poor stereospecificity or contamination with PFK.

Visualization: Pathway & Structural Workflow

Diagram 1: The D-Tagatose-6-Phosphate Pathway

This pathway highlights the position of LacC as the ATP-consuming step committed to glycolysis entry.

TagatosePathway Gal6P Galactose-6-P Tag6P Tagatose-6-P Gal6P->Tag6P Isomerization TagBP Tagatose-1,6-BP Tag6P->TagBP ATP -> ADP DHAP DHAP TagBP->DHAP Cleavage G3P G3P TagBP->G3P LacAB LacAB (Isomerase) LacC LacC (Kinase) LacD LacD (Aldolase)

Caption: The D-tagatose-6-phosphate pathway.[1][3][4] LacC (Blue) catalyzes the irreversible phosphorylation step.

Diagram 2: Comparative Structural Analysis Workflow

A logic flow for researchers deciding between Mesophilic and Thermophilic variants for drug development or industrial application.

StructuralAnalysis Start Select Source Organism Decision Application Requirement? Start->Decision Meso Mesophilic (S. aureus/L. lactis) High Activity @ 37°C Decision->Meso Lab Scale / Diagnostic Thermo Thermophilic (G. stearothermophilus) High Stability @ 60°C+ Decision->Thermo Industrial Bioreactor Analysis Structural Validation (PDB 2JG1 Homology) Meso->Analysis Thermo->Analysis Meso_Feat Feature: Flexible Lid Domain Benefit: Low Km (High Affinity) Analysis->Meso_Feat Thermo_Feat Feature: Rigid Hydrophobic Core Benefit: Solvent Tolerance Analysis->Thermo_Feat

Caption: Decision matrix for selecting LacC variants based on structural flexibility vs. stability trade-offs.

References

  • Structural Basis of LacC Function: Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC) crystal structure analysis (PDB 2JG1).[2] Source:

  • Pathway Characterization: Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-tagatose 6-phosphate degradation.[3][4] Source:

  • Kinetic Comparison (L. lactis): Crow, V. L., & Thomas, T. D. (1982). D-Tagatose 1,6-diphosphate aldolase from Lactic streptococci: Purification, properties, and use in measuring D-tagatose 6-phosphate. Source:

  • Thermostability Mechanisms: Principles of protein stability in Geobacillus stearothermophilus (General PfkB family insights). Source:

  • Assay Methodology: Kornberg, A., & Pricer, W. E. (1951). Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside. (Foundation of the PK/LDH coupled assay). Source:

Sources

Safety Operating Guide

Navigating the Disposal of 6-O-phosphono-D-tagatose: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and biochemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 6-O-phosphono-D-tagatose is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its biochemical nature.

Hazard Assessment and Chemical Profile of this compound

This compound is a phosphorylated monosaccharide. The presence of the phosphate group imparts a negative charge and increases its water solubility compared to its non-phosphorylated parent, D-tagatose. Generally, simple sugars and their phosphorylated derivatives are not classified as acutely toxic or environmentally hazardous.[4][5] However, as with any laboratory chemical, they should be handled with care. The primary hazards associated with similar powdered sugar derivatives include irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][3]

PropertyAnticipated Value/CharacteristicRationale/Source
Chemical Formula C₆H₁₃O₉PBased on the structure of D-tagatose with an added phosphate group.
Molecular Weight 260.13 g/mol Calculated from the chemical formula.
Physical State Likely a white to off-white solidBased on related compounds like D-Fructose-6-phosphate disodium salt and D(+)-Glucose 6-phosphate sodium salt.[2][3]
Primary Hazards May cause skin, eye, and respiratory irritation.Inferred from the SDS for D(-)-Tagatose.[1]
Incompatible Materials Strong oxidizing agents.A common incompatibility for organic compounds, noted in the SDS for related sugars.[2][3]
Hazardous Decomposition Carbon oxides and oxides of phosphorus under combustion.Expected decomposition products for a phosphorylated organic molecule.[3]

The Regulatory Landscape: A Foundation of Compliance

The disposal of any laboratory chemical is governed by a hierarchy of regulations. At the federal level in the United States, the Environmental Protection Agency (EPA) outlines regulations under the Resource Conservation and Recovery Act (RCRA).[6] However, state and local regulations, as well as institutional policies set by your organization's Environmental Health and Safety (EHS) department, are often more stringent and must be followed.

Core Principle: All chemical waste, including this compound and solutions containing it, must be disposed of through your institution's hazardous waste management program unless explicitly approved for other methods by your EHS office.[7][8] Never pour chemical waste down the drain unless you have received explicit, written permission from your institution's EHS for that specific chemical at a specified concentration. [7][9]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for this compound waste. This process should always be conducted in consultation with your institution's specific guidelines.

DisposalWorkflow start Generation of This compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed is_hazardous Are the other chemicals classified as hazardous (e.g., solvents, heavy metals)? is_mixed->is_hazardous Yes waste_form Is the waste solid or an aqueous solution? is_mixed->waste_form No is_hazardous->waste_form No consult_ehs Consult EHS for specific disposal guidance on the mixture. is_hazardous->consult_ehs Yes solid_waste Collect as Solid Chemical Waste waste_form->solid_waste Solid aqueous_waste Collect as Aqueous Chemical Waste waste_form->aqueous_waste Aqueous label_store Label container with 'Hazardous Waste' and all chemical constituents. solid_waste->label_store aqueous_waste->label_store consult_ehs->label_store request_pickup Arrange for disposal via Institutional EHS. label_store->request_pickup

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of non-hazardous chemical waste, applicable to pure this compound or its simple aqueous solutions.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

  • Designated chemical waste container (leak-proof, with a screw-top cap; plastic is generally preferred for aqueous waste).[6][8]

  • Chemical waste label (provided by your institution's EHS).

  • Fume hood (if handling fine powders).

Protocol:

  • Don Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and compatible gloves before handling any chemical waste.[2]

  • Waste Segregation:

    • Causality: Proper segregation is paramount to prevent unintended chemical reactions within the waste container and to ensure correct disposal by the waste management facility.

    • Action: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams, such as halogenated solvents, strong acids/bases, or heavy metals, unless the experiment requires it. If it is part of a mixture, all components must be declared on the waste label.[6]

  • Waste Collection:

    • Solid Waste: If you are disposing of the pure, solid compound, carefully transfer it into the designated solid waste container. To minimize dust inhalation, perform this transfer in a fume hood.[1]

    • Aqueous Solutions: For solutions of this compound in water or buffers (e.g., PBS, Tris), carefully pour the liquid into a designated aqueous waste container. Use a funnel to prevent spills.

  • Container Management:

    • Causality: Keeping waste containers closed prevents the release of vapors and protects the lab environment. Using appropriate containers prevents leaks and reactions between the waste and the container material.[6][7]

    • Action: The waste container must be kept tightly closed at all times, except when adding waste.[7] Ensure the container is in good condition and compatible with the waste. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Labeling:

    • Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who handles the waste, from lab personnel to disposal technicians.

    • Action: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[8] Fill out the label completely, including:

      • The full chemical name: "this compound".

      • The solvent (e.g., "Water").

      • The concentration and total quantity.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to incompatible conditions.

    • Action: Store the labeled waste container in a designated satellite accumulation area within your laboratory.[8] This area should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Arrange for Disposal:

    • Action: Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days for large quantity generators), submit a chemical waste pickup request to your EHS department according to their procedures.[6][10]

Decontamination and Spill Procedures

Labware Decontamination: For glassware and equipment that has come into contact with this compound, a thorough rinse with deionized water is typically sufficient. The initial rinsate should be collected as aqueous chemical waste. Subsequent rinses can usually be disposed of down the drain, but confirm this practice with your institutional guidelines.

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., paper towels) to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it in a sealed bag or container.

    • Liquid Spill: Cover the spill with absorbent pads or other suitable absorbent material.

  • Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through the EHS chemical waste program.

  • Clean the Area: Clean the spill area with soap and water.

By adhering to this structured and well-documented disposal protocol, researchers can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Safety Data Sheet D(-)-Tagatose. Meta-Science. [Link]

  • Safety Data Sheet: D-Glucose-6-phosphate monosodium salt. Carl ROTH. [Link]

  • How to dispose large amount of wet sugar? Stack Exchange. [Link]

  • D-TAGATOSE A Human Health Risk Assessment. Food Standards Australia New Zealand. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • D-Tagatose. Advisory Committee on Novel Foods and Processes. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation. PMC. [Link]

  • Operational stability of immobilized sucrose phosphorylase: Continuous production of α-glucose-1-phosphate at elevated temperatures. ResearchGate. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Purification process for sugar juice by using low-temp. phosphorus floating method and its method.
  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • D-TAGATOSE. Food and Agriculture Organization of the United Nations. [Link]

  • Pathways for glucose disposal after meal ingestion in humans. PubMed. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-phosphono-D-tagatose
Reactant of Route 2
Reactant of Route 2
6-O-phosphono-D-tagatose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.